p-Tolyl octanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-3-4-5-6-7-8-15(16)17-14-11-9-13(2)10-12-14/h9-12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRYNTSLFYRKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052262 | |
| Record name | p-Tolyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless oily liquid | |
| Record name | p-Tolyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/582/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | p-Tolyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/582/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.952-0.960 | |
| Record name | p-Tolyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/582/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
59558-23-5 | |
| Record name | 4-Methylphenyl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59558-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Cresyl octanoate | |
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| Record name | p-Cresyl octanoate | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanoic acid, 4-methylphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Tolyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-tolyl octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.167 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-CRESYL OCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/065NCY25ZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methylphenyl octanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037710 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of p-Tolyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolyl octanoate (B1194180), also known as p-cresyl octanoate, is an ester recognized for its distinct floral and fruity aroma. While it has found application in the fragrance and flavor industries, a comprehensive understanding of its chemical properties is essential for researchers exploring its potential in other scientific domains, including drug development. This technical guide provides a detailed overview of the chemical characteristics, synthesis, and spectroscopic profile of p-tolyl octanoate. Furthermore, it explores the biological context of its constituent phenol, p-cresol (B1678582), to offer insights into potential cellular interactions.
Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a clear reference for laboratory applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₂O₂ | [1] |
| Molecular Weight | 234.33 g/mol | [1] |
| CAS Number | 59558-23-5 | [1] |
| Appearance | Colorless oily liquid | [2] |
| Odor | Floral, fruity, with animalic and herbaceous undertones | [2] |
| Boiling Point | 175 °C at 12 mmHg | |
| Density | 0.95 g/cm³ | |
| Refractive Index | 1.4840-1.4860 | |
| Solubility | Insoluble in water; soluble in alcohol and oils | [2] |
Synthesis of this compound
The primary method for synthesizing this compound is through the Fischer-Speier esterification of p-cresol and octanoic acid. This reaction is typically catalyzed by a strong acid.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol outlines a general procedure for the synthesis of this compound using p-toluenesulfonic acid as a catalyst.
Materials:
-
p-Cresol
-
Octanoic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (B28343) (solvent)
-
Anhydrous sodium sulfate (B86663)
-
5% Sodium hydroxide (B78521) solution
-
Saturated sodium chloride solution (brine)
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine p-cresol (1.0 equivalent), octanoic acid (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 5 mol%).
-
Add a sufficient volume of toluene to facilitate azeotropic removal of water.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the equilibrium towards the ester product.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium hydroxide solution to remove unreacted p-cresol and the acid catalyst.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation.
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the p-cresyl group and the aliphatic protons of the octanoyl chain.
-
Aromatic Protons: Two doublets in the range of δ 7.0-7.3 ppm, corresponding to the ortho and meta protons of the p-substituted benzene (B151609) ring.
-
Methyl Protons (Aromatic): A singlet around δ 2.3 ppm for the methyl group attached to the benzene ring.
-
Methylene Protons (α to carbonyl): A triplet around δ 2.5 ppm.
-
Other Methylene Protons: A series of multiplets in the range of δ 1.2-1.7 ppm.
-
Terminal Methyl Protons (Aliphatic): A triplet around δ 0.9 ppm.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 170-175 ppm.
-
Aromatic Carbons: Signals in the range of δ 115-150 ppm. The carbon attached to the ester oxygen will be the most downfield, while the ipso-carbon of the methyl group will be further upfield.
-
Aliphatic Carbons: A series of signals in the range of δ 14-35 ppm.
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present in this compound.
-
C=O Stretch (Ester): A strong absorption band around 1760 cm⁻¹.
-
C-O Stretch (Ester): A strong absorption band in the region of 1200-1100 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the region of 1600-1450 cm⁻¹.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 234. The fragmentation pattern will likely involve the cleavage of the ester bond, leading to characteristic fragment ions.
-
m/z 107: Corresponding to the p-cresyl cation.
-
m/z 127: Corresponding to the octanoyl cation.
-
Other fragments resulting from the loss of alkyl chains from the octanoyl group.
Biological Context: The Role of p-Cresol in Cellular Signaling
While this compound itself has not been extensively studied for its biological activity, its hydrolysis would release p-cresol and octanoic acid. p-Cresol, a well-documented uremic toxin, is known to exert significant effects on various cellular processes, primarily through the induction of oxidative stress.[3]
p-Cresol and Oxidative Stress-Induced Signaling
p-Cresol has been shown to increase the production of reactive oxygen species (ROS) in cells, leading to a state of oxidative stress.[3] This imbalance can trigger a cascade of downstream signaling events.
One of the key pathways activated by p-cresol-induced oxidative stress is the Nuclear Factor-kappa B (NF-κB) pathway .[4] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Oxidative stress can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[5]
Furthermore, p-cresol and its metabolites have been implicated in the activation of Mitogen-Activated Protein Kinase (MAPK) pathways , such as JNK and p38.[6] These pathways are crucial in regulating cellular responses to stress, including inflammation, apoptosis, and proliferation.
Conclusion
This compound is a readily synthesizable ester with well-defined chemical and physical properties. While its primary application has been in the fragrance industry, an understanding of its chemical nature and the biological activity of its constituent molecules, particularly p-cresol, opens avenues for further research. The established links between p-cresol and key cellular signaling pathways involved in oxidative stress and inflammation suggest that this compound and related compounds could be valuable tools for investigating these processes in various biological systems. This guide provides a foundational resource for scientists and researchers to explore the broader potential of this molecule.
References
- 1. para-Tolyl octanoate [webbook.nist.gov]
- 2. N-OCTANOIC ACID P-TOLYL ESTER(59558-23-5) Raman spectrum [chemicalbook.com]
- 3. p‐Cresol and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-cresol but not p-cresyl sulfate stimulate MCP-1 production via NF-κB p65 in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. p-Cresyl sulfate induces osteoblast dysfunction through activating JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
p-Tolyl Octanoate: A Comprehensive Technical Guide
CAS Number: 59558-23-5
Synonyms: p-Cresyl octanoate (B1194180), 4-Methylphenyl octanoate, p-Tolyl caprylate
This technical guide provides an in-depth overview of p-Tolyl octanoate, a chemical compound utilized primarily in the flavor and fragrance industries. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a colorless, oily liquid with a floral and somewhat indolic, narcissus-like odor.[1] It is a stable ester under normal conditions and is valued for its persistent, yet discrete, fragrance profile.[1] Key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₂O₂ | [2] |
| Molecular Weight | 234.33 g/mol | [2] |
| Boiling Point | 175 °C at 12 mmHg | [1] |
| Density | 0.95 g/cm³ | [1] |
| Refractive Index | 1.4840 - 1.4860 | [1] |
| Flash Point | 168 °C | [1] |
| Solubility | Insoluble in water; soluble in alcohol and oils. | [1] |
| LogP | 5.20 | [1] |
Synthesis
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of similar phenolic esters.
Materials:
-
Octanoic acid
-
Phosphorus oxychloride (catalyst)
-
Anhydrous toluene (B28343) (solvent)
-
5% Sodium hydroxide (B78521) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol (1.0 equivalent) and octanoic acid (1.2 equivalents) in anhydrous toluene.
-
Catalyst Addition: Slowly add a catalytic amount of phosphorus oxychloride to the stirred solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 5% sodium hydroxide solution to neutralize the acidic catalyst and remove unreacted p-cresol and octanoic acid.
-
Separate the organic layer and wash it sequentially with 5% sodium hydroxide solution, water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation to yield the final product.
-
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization of this compound. While a comprehensive set of publicly available, authenticated spectra is limited, the following tables provide expected and reported spectral data.
Mass Spectrometry
The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.
| m/z | Putative Fragment | Notes |
| 234 | [M]⁺ | Molecular ion |
| 108 | [C₇H₈O]⁺ | Fragment corresponding to p-cresol, often the base peak. |
| 107 | [C₇H₇O]⁺ | Loss of a hydrogen atom from the p-cresol fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of toluene derivatives. |
| 57 | [C₄H₉]⁺ | Butyl cation, a common fragment from the octanoyl chain. |
| 43 | [C₃H₇]⁺ | Propyl cation, another fragment from the alkyl chain. |
Fragmentation Pathway Diagram:
References
p-Tolyl octanoate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of p-Tolyl octanoate (B1194180), with a focus on its molecular weight and formula. This document also outlines a general experimental protocol for its synthesis and analysis.
Core Data Summary
p-Tolyl octanoate, also known by other names such as p-cresyl caprylate and n-octanoic acid p-tolyl ester, is an ester with applications in the flavor and fragrance industry.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | [1][3][4][5] |
| Molecular Weight | 234.33 g/mol | [1][3] |
| CAS Registry Number | 59558-23-5 | [1] |
| IUPAC Name | 4-methylphenyl octanoate | [3] |
| Appearance | Colorless oily liquid | [2][4] |
| Solubility | Insoluble in water; soluble in oils and alcohol.[2][4] |
Molecular Structure and Composition
The molecular formula C₁₅H₂₂O₂ indicates that each molecule of this compound is composed of 15 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms. The structure consists of an octanoyl group attached to a p-tolyl group through an ester linkage.
Caption: Molecular composition of this compound.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
A common method for the synthesis of esters like this compound is Fischer esterification. This involves the acid-catalyzed reaction of a carboxylic acid (octanoic acid) with an alcohol (p-cresol).
Materials:
-
Octanoic acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of p-cresol and octanoic acid in toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
-
Monitor the reaction progress by observing the amount of water collected or by using techniques such as thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by vacuum distillation.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The purity and identity of this compound can be determined using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a general protocol that can be adapted for this purpose.
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer detector
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC Conditions (Example):
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 55 °C, hold for 1 min.
-
Ramp to 130 °C at 20 °C/min, hold for 2 min.
-
Ramp to 160 °C at 5 °C/min.
-
Ramp to 300 °C at 30 °C/min, hold for 5 min.
-
-
Transfer Line Temperature: 280 °C.
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan over a suitable m/z range to detect the molecular ion and characteristic fragments of this compound.
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile organic solvent such as hexane (B92381) or ethyl acetate.
-
Inject the sample into the GC-MS system.
-
The resulting chromatogram will show the retention time of the compound, and the mass spectrum will provide its fragmentation pattern, which can be compared to a reference spectrum for identification.
Caption: General workflow for synthesis and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. P-TOLYL ACETATE synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
An In-depth Technical Guide to the Synthesis of p-Tolyl Octanoate from p-Cresol and Octanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of p-tolyl octanoate (B1194180), an ester with applications in the fragrance and flavor industries, from p-cresol (B1678582) and octanoic acid. This document details the chemical principles, experimental protocols, and key data associated with this esterification reaction.
Introduction
p-Tolyl octanoate, also known as p-cresyl octanoate, is a fatty acid ester valued for its unique aromatic profile. Its synthesis is a classic example of Fischer-Speier esterification, a fundamental reaction in organic chemistry. This process involves the acid-catalyzed reaction between a carboxylic acid (octanoic acid) and a phenol (B47542) (p-cresol) to produce the corresponding ester and water. The reaction is reversible, and various strategies can be employed to drive the equilibrium towards the product side, ensuring a high yield of the desired ester.
This guide will explore two primary catalytic methods for this synthesis: a traditional approach using a strong mineral acid and a more contemporary method employing a heterogeneous solid acid catalyst.
Physicochemical Properties of Reactants and Product
A thorough understanding of the physical and chemical properties of the starting materials and the final product is crucial for successful synthesis, purification, and handling.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Solubility |
| This compound | C₁₅H₂₂O₂ | 234.33 | 68.43 (estimated) | 314.44 (estimated) | 0.957 | Soluble in alcohol and oils; almost insoluble in water.[1] |
| p-Cresol | C₇H₈O | 108.14 | 32-34 | 202 | 1.034 at 25°C | Moderately soluble in water; soluble in ethanol, ether, and chloroform.[2][3] |
| Octanoic Acid | C₈H₁₆O₂ | 144.21 | 16-16.5 | 237 | 0.910 at 25°C | Slightly soluble in water.[4][5] |
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of p-cresol with octanoic acid. The general reaction is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol 1: Heterogeneous Catalysis with Acid-Activated Indian Bentonite (B74815)
This protocol utilizes a recyclable and environmentally benign solid acid catalyst.
Materials:
-
Octanoic acid (5 mmol)
-
p-Cresol (10 mmol)
-
Acid-activated Indian bentonite (500 mg)
-
o-Xylene (30 mL)
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser with a Dean-Stark trap
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5 mmol of octanoic acid and 10 mmol of p-cresol in 30 mL of dry o-xylene.
-
Add 500 mg of acid-activated Indian bentonite catalyst to the mixture.
-
Equip the flask with a reflux condenser and a Dean-Stark trap to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux and maintain for 6 hours with vigorous stirring.
-
After cooling the reaction mixture to room temperature, filter off the catalyst and wash it with 10 mL of o-xylene.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 4 x 10 mL of 5% NaOH solution to remove unreacted p-cresol and octanoic acid, followed by 2 x 10 mL of water, and finally 2 x 10 mL of saturated brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel using a mixture of benzene (B151609) and petroleum ether (1:3) as the eluent, followed by recrystallization from ethanol.
Expected Yield: For long-chain fatty acids like stearic acid, yields of up to 96% have been reported under these conditions. A similar high yield is expected for octanoic acid.
Experimental Protocol 2: Homogeneous Catalysis with p-Toluenesulfonic Acid (PTSA)
This protocol employs a traditional and widely used strong acid catalyst.
Materials:
-
Octanoic acid (1.0 equivalent)
-
p-Cresol (1.2 equivalents)
-
p-Toluenesulfonic acid monohydrate (PTSA) (0.05 equivalents)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Reflux condenser with a Dean-Stark trap
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add octanoic acid (1.0 eq.), p-cresol (1.2 eq.), and p-toluenesulfonic acid monohydrate (0.05 eq.).
-
Add a sufficient amount of toluene to dissolve the reactants and to facilitate azeotropic water removal.
-
Set up the apparatus for reflux with a Dean-Stark trap.
-
Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution until the effervescence ceases (to neutralize the PTSA and any unreacted octanoic acid), followed by water, and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by vacuum distillation.
Reaction Mechanism and Workflow
The synthesis of this compound via Fischer esterification proceeds through a series of well-defined steps. The following diagrams illustrate the reaction mechanism and the general experimental workflow.
Caption: General experimental workflow for the synthesis of this compound.
The mechanism of the acid-catalyzed esterification involves the initial protonation of the carboxylic acid, which enhances its electrophilicity. The phenol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.
References
A-Tolyl-oktanoát: IUPAC-név és szinonimák
Bevezetés
A p-Tolil-oktanoát, egy észter, amelyet a p-krezol és a kaprilsav reakciójával állítanak elő, a vegyiparban és a kutatásban is fontos szerepet játszik. Ez a dokumentum részletes áttekintést nyújt a vegyület IUPAC-nevezéktanáról és a leggyakrabban használt szinonimáiról, megkönnyítve ezzel a kutatók és a gyógyszerfejlesztési szakemberek számára a vegyület egyértelmű azonosítását és a szakirodalomban való eligazodást.
IUPAC-név
A p-Tolil-oktanoát hivatalos IUPAC-neve: (4-metilfenil)-oktanoát [1][2].
Szinonimák
A vegyületet a szakirodalomban és a kereskedelemben számos más néven is említik. Az alábbi táblázat összefoglalja a leggyakoribb szinonimákat.
| Szinonima | Forrás |
| p-Tolil-oktanoát | [1][3][4] |
| n-Oktánsav-p-tolil-észter | [1][3][5] |
| p-Krezil-oktanoát | [1][3][5] |
| p-Tolil-n-oktanoát | [1][3][5] |
| p-Krezil-kaprilát | [1][3][5] |
| Oktánsav, 4-metilfenil-észter | [1][2][3] |
| p-Krezil-kaprirát | [3] |
| Kaprilsav, p-tolil-észter | [3] |
| 4-Metilfenil-oktanoát | [1][2] |
| Narcissin K | [1] |
| p-Krezil-kaprilát | [5] |
Kémiai szerkezet és azonosítók
A p-Tolil-oktanoát kémiai szerkezetét és a hozzá kapcsolódó azonosítókat az alábbi ábra és táblázat mutatja be.
References
Spectroscopic Profile of p-Tolyl Octanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for p-tolyl octanoate (B1194180) (CAS No. 59558-23-5), a benzoate (B1203000) ester with applications in various chemical syntheses. The document presents available experimental data for Infrared (IR) Spectroscopy and Mass Spectrometry (MS), alongside predicted Nuclear Magnetic Resonance (NMR) data, structured for clarity and comparative analysis. Detailed experimental protocols are also provided to aid in the replication and validation of these findings.
Chemical Structure and Properties
p-Tolyl octanoate, also known as (4-methylphenyl) octanoate, possesses the molecular formula C₁₅H₂₂O₂ and a molecular weight of 234.33 g/mol .[1][2] It is characterized as a colorless, oily liquid that is insoluble in water but soluble in alcohols and oils.[2][3][4]
Structure:
Spectral Data Summary
The following tables summarize the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR (Proton NMR) Predicted Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.10 | d | 2H | Aromatic Protons (ortho to -OCO-) |
| ~6.90 | d | 2H | Aromatic Protons (meta to -OCO-) |
| ~2.55 | t | 2H | -CH₂-C=O |
| ~2.30 | s | 3H | Ar-CH₃ |
| ~1.70 | quint | 2H | -CH₂-CH₂-C=O |
| ~1.30 | m | 8H | -(CH₂)₄- |
| ~0.90 | t | 3H | -CH₂-CH₃ |
¹³C NMR (Carbon-13 NMR) Predicted Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~172 | C=O (Ester Carbonyl) |
| ~148 | Aromatic C-O |
| ~135 | Aromatic C-CH₃ |
| ~130 | Aromatic C-H (meta to -OCO-) |
| ~121 | Aromatic C-H (ortho to -OCO-) |
| ~34 | -CH₂-C=O |
| ~32 | -CH₂- (of octyl chain) |
| ~29 | -CH₂- (of octyl chain) |
| ~25 | -CH₂- (of octyl chain) |
| ~23 | -CH₂- (of octyl chain) |
| ~21 | Ar-CH₃ |
| ~14 | -CH₂-CH₃ |
Infrared (IR) Spectroscopy
The following data is based on the experimental spectrum available from the NIST Chemistry WebBook.[5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2925 | Strong | C-H stretch (aliphatic) |
| ~2855 | Strong | C-H stretch (aliphatic) |
| ~1750 | Strong | C=O stretch (ester) |
| ~1505 | Medium | C=C stretch (aromatic) |
| ~1200 | Strong | C-O stretch (ester) |
| ~1170 | Strong | C-O stretch (ester) |
| ~815 | Strong | C-H bend (p-disubstituted aromatic) |
Mass Spectrometry (MS)
The following data is based on the experimental electron ionization (EI) mass spectrum available from the NIST Chemistry WebBook.[5]
| m/z Ratio | Relative Intensity | Assignment |
| 234 | Moderate | [M]⁺ (Molecular Ion) |
| 108 | High | [HOC₆H₄CH₃]⁺ |
| 107 | Base Peak | [OC₆H₄CH₃]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Low | [C₆H₅]⁺ |
| 43 | Moderate | [CH₃CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented. These should be adapted and optimized based on the specific instrumentation and laboratory conditions.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample-loaded plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis.
-
Instrumentation: Employ a GC-MS system equipped with an electron ionization (EI) source.
-
Gas Chromatography (GC) Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: Set to 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: Set to 230 °C.
-
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.
Caption: Workflow for the spectral analysis and structure elucidation of this compound.
References
- 1. AIST NMR Library - Wiley Science Solutions [sciencesolutions.wiley.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 5. para-Tolyl octanoate [webbook.nist.gov]
An In-depth Technical Guide to the Physical Properties of p-Tolyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of p-tolyl octanoate (B1194180), also known as p-cresyl octanoate. The information is curated for professionals in research and development who require precise data for modeling, formulation, and quality control. This document details the boiling point and density of the compound, outlines the standardized experimental methodologies for their determination, and presents a logical workflow for its synthesis.
Core Physical Properties
p-Tolyl octanoate (CAS No. 59558-23-5) is a fatty acid ester with applications in the flavor and fragrance industry.[1][2] Accurate knowledge of its physical properties is essential for its application and for safety and handling procedures.
The quantitative physical properties of this compound are summarized in the table below. The data is aggregated from various chemical databases and suppliers.
| Physical Property | Value | Conditions |
| Boiling Point | 250 °C | @ 760 mmHg |
| 175 °C | @ 12 mmHg | |
| Density | 0.95 g/mL | General |
| 0.955 - 0.963 g/mL | @ 20 °C | |
| 0.954 - 0.962 g/mL | @ 25 °C | |
| 0.952 - 0.960 g/mL | Not Specified | |
| 0.953 - 0.968 g/mL | @ 20 °C |
Data compiled from multiple sources.[1][2][3][4][5][6][7]
Experimental Protocols
While specific experimental reports for this compound are not publicly detailed, the following sections describe standard methodologies that are broadly accepted for determining the boiling point and density of liquid organic compounds like this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.
Methodology: Capillary Method (Thiele Tube)
A common and effective method for determining the boiling point of small quantities of a liquid is the capillary tube method, often carried out in a Thiele tube to ensure uniform heating.
-
Preparation: A small amount (a few milliliters) of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the sample.[1]
-
Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The Thiele tube is heated slowly and gently.[1] As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles.
-
Observation: Upon further heating, the vapor of the this compound fills the capillary tube, and the rate of bubbles increases. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[1]
-
Measurement: The heat source is then removed. The liquid begins to cool, and the stream of bubbles will slow down and eventually stop. The moment the liquid enters the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid, as at this point the vapor pressure inside the capillary equals the atmospheric pressure.[2]
-
Pressure Correction: The atmospheric pressure is recorded at the time of the experiment, as boiling points are pressure-dependent.
Density is a fundamental physical property defined as mass per unit volume. For liquids, it is typically measured using a pycnometer or a digital density meter.
Methodology: Digital Density Meter (Based on ASTM D4052)
The use of a digital density meter based on the oscillating U-tube principle is a modern, rapid, and precise method for determining the density of liquids.[3][5][6]
-
Principle: A small volume of the liquid sample (approximately 0.7 to 1 mL) is introduced into an oscillating U-shaped tube.[5][6] The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This change in frequency is directly related to the density of the liquid.[4]
-
Calibration: Before measurement, the instrument is calibrated using two standards of known density, typically dry air and high-purity water.
-
Sample Introduction: The this compound sample is injected into the clean, dry U-tube using a syringe. Care must be taken to avoid the introduction of air bubbles, as they will significantly affect the results.[5] For opaque samples, equipment with automatic bubble detection is recommended.[5]
-
Temperature Control: The measuring cell is thermostatically controlled to a specific temperature (e.g., 20 °C or 25 °C) with high precision, as density is temperature-dependent.[4]
-
Measurement and Readout: The instrument automatically measures the oscillation period and calculates the density based on the calibration data. The result is typically displayed in g/cm³ (or g/mL).[6] The measurement is rapid, often taking less than a minute.
Mandatory Visualization
This compound can be synthesized via the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid (octanoic acid) and an alcohol (p-cresol).[8][9][10] The following diagram illustrates the logical workflow of this synthesis process.
Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. scribd.com [scribd.com]
- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 5. store.astm.org [store.astm.org]
- 6. knowledge.reagecon.com [knowledge.reagecon.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. N-OCTANOIC ACID P-TOLYL ESTER | 59558-23-5 [chemicalbook.com]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Solubility of p-Tolyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility profile of p-Tolyl octanoate (B1194180), a key fragrance and flavoring ingredient. Understanding its behavior in various solvents is critical for its application in formulation, quality control, and various chemical processes. This document outlines its solubility in common solvents, details the standard experimental protocols for solubility determination, and provides visual workflows for clarity.
Core Subject: p-Tolyl Octanoate
This compound (also known as p-cresyl octanoate) is an ester recognized for its floral and somewhat indolic aroma. Its molecular structure, featuring a nonpolar octanoate tail and a moderately polar p-tolyl group, dictates its solubility characteristics.
Data Presentation: Solubility Profile
| Solvent | Chemical Formula | Type | Solubility | Citation |
| Water | H₂O | Polar Protic | Insoluble (Estimated at 1.313 mg/L at 25°C) | |
| Ethanol | C₂H₅OH | Polar Protic | Miscible | [1] |
| Oils | N/A | Nonpolar | Soluble | [2][3] |
| Alcohol | ROH | Polar Protic | Soluble | [2][3] |
Note on "Miscible" : In the context of ethanol, "miscible" indicates that this compound can dissolve in any proportion, forming a homogeneous solution.[1]
Note on "Soluble" : For "Oils" and the general category of "Alcohol," "soluble" indicates that this compound dissolves to a significant extent, suitable for creating formulations.[2][3] Based on the principle of "like dissolves like," its solubility is expected to be high in other common nonpolar to moderately polar organic solvents such as methanol, acetone, isopropanol, and various hydrocarbons, though specific quantitative data is not available.
Experimental Protocols: Determining Solubility
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent. This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation of Supersaturated Solution : An excess amount of this compound is added to a known volume of the selected solvent in a sealed, inert container (e.g., a glass flask with a screw cap). The amount of ester added should be more than what is expected to dissolve to ensure that a solid or separate liquid phase remains in equilibrium with the solution.
-
Equilibration : The flask is placed in a mechanical agitator or orbital shaker within a temperature-controlled environment (e.g., a 25°C or 37°C water bath). The mixture is agitated for a prolonged period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved ester. The agitation speed should be sufficient to keep the phases in contact without creating an emulsion.
-
Phase Separation : After equilibration, the agitation is stopped, and the mixture is allowed to stand, permitting the undissolved this compound to settle. To completely separate the saturated solution from the excess solute, the mixture is typically centrifuged or filtered. Filtration must be done carefully to avoid loss of solute through adsorption to the filter material.
-
Quantification : A precise volume of the clear, saturated supernatant is carefully removed. The concentration of this compound in this sample is then determined using a validated analytical method, such as:
-
Gas Chromatography (GC) : Suitable for volatile compounds, providing high sensitivity and specificity.
-
High-Performance Liquid Chromatography (HPLC) : A versatile method for non-volatile compounds.
-
UV-Vis Spectroscopy : Can be used if the compound has a chromophore and the solvent does not interfere with its absorbance spectrum.
-
-
Calculation : The solubility is calculated from the measured concentration and expressed in appropriate units, such as mg/mL, g/100g , or molarity. The experiment is typically repeated multiple times to ensure the reproducibility of the results.
Mandatory Visualization
The following diagrams illustrate the logical workflow for solubility determination and the general solubility characteristics of esters.
Caption: Figure 1: Experimental Workflow for Solubility Determination.
Caption: Figure 2: General Solubility Principles for Esters.
References
An In-Depth Technical Guide to the Safe Handling of p-Tolyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and handling procedures for p-Tolyl octanoate (B1194180) (CAS No. 59558-23-5), a chemical intermediate and fragrance ingredient. The information is compiled and synthesized from various reputable sources to ensure a thorough understanding of its properties and the necessary precautions for its use in a laboratory setting.
Chemical and Physical Properties
p-Tolyl octanoate, also known as p-cresyl octanoate or octanoic acid, 4-methylphenyl ester, is a combustible liquid with a floral, somewhat indolic odor.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C15H22O2 | [1] |
| Molecular Weight | 234.33 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow oily liquid | [4] |
| Boiling Point | 163°C | [4] |
| Flash Point | 68°C (154°F) (Closed cup) | [4] |
| Solubility | Insoluble in water; soluble in alcohol and oils. | [4] |
Toxicological Data
The toxicological profile of this compound indicates that it is harmful if swallowed and causes skin and serious eye irritation.[4] Detailed toxicity data is summarized in Table 2. It is important to note that under certain conditions (e.g., in the presence of acids, bases, or high temperatures), esters can hydrolyze to their constituent alcohol and carboxylic acid. In this case, this compound would hydrolyze to p-cresol (B1678582) and octanoic acid. Both of these hydrolysis products have their own toxicological profiles that should be considered, especially in the event of a spill or decomposition. p-Cresol is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[5][6][7][8] Octanoic acid also causes severe skin burns and eye damage.[9][10]
Table 2: Toxicological Data for this compound
| Test | Species | Route | Result | Source(s) |
| Acute Oral Toxicity | Rat | Oral | LD50: Not available | |
| Skin Corrosion/Irritation | Rabbit | Dermal | Irritating to skin | [4] |
| Serious Eye Damage/Irritation | Rabbit | Ocular | Causes serious eye irritation | [4] |
| Genotoxicity | In vitro | - | Not expected to be genotoxic | [11] |
Hazard Identification and GHS Classification
This compound is classified as a combustible liquid that causes skin and serious eye irritation.[4] The GHS hazard statements and precautionary statements are outlined below.
-
Hazard Statements:
-
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4]
-
P264: Wash skin thoroughly after handling.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[4]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[4]
-
P370 + P378: In case of fire: Use foam, carbon dioxide, dry powder or water fog to extinguish.[4]
-
P403 + P235: Store in a well-ventilated place. Keep cool.[4]
-
P501: Dispose of contents/container in accordance with national regulations.[4]
-
Experimental Protocols for Safe Handling
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following are general recommendations:
-
Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn if there is a splash hazard.[6][12]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. While specific glove compatibility data for this compound is limited, nitrile or neoprene gloves are generally recommended for handling esters and aromatic compounds.[13][14] Always inspect gloves for signs of degradation before use and replace them immediately if they become contaminated.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or tasks with a high risk of splashing, chemical-resistant coveralls may be necessary.[5][6]
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required.[15]
Handling and Storage Procedures
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Ensure the supplier's label is intact and legible.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[12]
-
Keep the container tightly closed to prevent the escape of vapors.[12]
-
Store away from heat, sparks, open flames, and other sources of ignition.[4]
-
Store separately from strong oxidizing agents, strong acids, and strong bases.[12]
Dispensing and Use:
-
Always handle this compound in a chemical fume hood to ensure adequate ventilation.[12]
-
Ground and bond containers when transferring material to prevent static discharge.
-
Avoid contact with skin and eyes.[5]
-
Do not breathe vapors or mist.[5]
-
Wash hands thoroughly after handling.[4]
Spill Cleanup Protocol
For Minor Spills (less than 1 liter and contained):
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated. If in a fume hood, keep the sash down.
-
Wearing appropriate PPE, contain the spill with a non-combustible absorbent material such as vermiculite, sand, or earth.[16]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste disposal.[17]
-
Clean the spill area with soap and water.[18]
-
Place all contaminated cleaning materials into the hazardous waste container.
For Major Spills (large volume, uncontained, or in a poorly ventilated area):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
If it is safe to do so, and you are trained, shut off ignition sources and increase ventilation.
-
Do not attempt to clean up a major spill without proper training and equipment.
Waste Disposal
-
All waste containing this compound, including empty containers and contaminated materials from spills, must be disposed of as hazardous waste.[4][17]
-
Collect waste in a designated, compatible, and properly labeled container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.[17]
First Aid Measures
-
Inhalation: If vapors are inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][19]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][19]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]
This technical guide is intended to provide comprehensive safety and handling information for this compound for an audience of trained professionals. It is not a substitute for a thorough understanding of the specific hazards of this chemical and adherence to all institutional and regulatory safety protocols. Always consult the most up-to-date Safety Data Sheet from your supplier before use.
References
- 1. N-OCTANOIC ACID P-TOLYL ESTER | 59558-23-5 [chemicalbook.com]
- 2. p-Cresyl octanoate | C15H22O2 | CID 43046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. synerzine.com [synerzine.com]
- 5. chemstock.ae [chemstock.ae]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. prod.adv-bio.com [prod.adv-bio.com]
- 10. fishersci.com [fishersci.com]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. fishersci.com [fishersci.com]
- 13. foxscientific.com [foxscientific.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. jk-sci.com [jk-sci.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 19. fishersci.com [fishersci.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of p-Tolyl Octanoate (B1194180) in Biological Systems
Disclaimer: The following information is based on current scientific understanding and available research. The mechanism of action of p-tolyl octanoate is primarily inferred from the biological activities of its hydrolysis products, as direct studies on the compound's specific molecular interactions are limited.
Executive Summary
This compound, a phenolic ester, is predominantly recognized as a flavoring and fragrance agent. However, its potential biological effects extend beyond its sensory properties. This document posits a core mechanism of action for this compound that is initiated by its enzymatic hydrolysis in biological systems into its constituent molecules: p-cresol (B1678582) and octanoic acid . The subsequent biological activities of these two metabolites form the basis of the overall physiological impact of this compound. This guide details the proposed enzymatic activation, the individual signaling pathways affected by the resulting metabolites, and the potential cellular consequences.
Proposed Mechanism of Action: An Indirect Pathway via Hydrolysis
The central hypothesis for the mechanism of action of this compound is its biotransformation into p-cresol and octanoic acid. This hydrolysis is likely catalyzed by a class of enzymes known as carboxylesterases, which are abundant in various tissues, including the liver and intestines.
Enzymatic Hydrolysis of this compound
Carboxylesterases (CEs) are a superfamily of serine hydrolases that play a crucial role in the metabolism of a vast array of ester-containing compounds. In humans, two major forms, hCE1 and hCE2, are responsible for the hydrolysis of most esters. The substrate specificity of these enzymes is a key determinant in predicting the metabolism of ester-containing xenobiotics.
-
hCE1: Typically hydrolyzes esters with a small alcohol moiety and a large acyl group.
-
hCE2: Generally prefers substrates with a large alcohol moiety and a smaller acyl group.
Given that this compound possesses a relatively large alcohol component (p-cresol) and a medium-chain acyl group (octanoate), it is a plausible substrate for carboxylesterases, with a higher likelihood of being hydrolyzed by hCE2 .
Diagram of the Proposed Hydrolysis of this compound:
Caption: Proposed enzymatic hydrolysis of this compound.
Biological Effects of the Hydrolysis Products
Following hydrolysis, p-cresol and octanoic acid can exert a range of biological effects, influencing various cellular pathways and physiological processes.
p-Cresol: A Modulator of Cellular Stress and Signaling
p-Cresol is a well-studied microbial metabolite that can have significant biological consequences, particularly at elevated concentrations.
-
Induction of Oxidative Stress: p-Cresol has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress in various cell types, including hepatocytes.[1][2] This can result in cellular damage and contribute to inflammatory responses.
-
Mitochondrial Dysfunction: Studies have indicated that p-cresol can impair mitochondrial function by inhibiting respiratory chain complexes and inducing mitochondrial swelling.[3]
-
Effects on Renal and Endothelial Cells: p-Cresol is a known uremic toxin and has been demonstrated to have detrimental effects on renal tubular cells and endothelial cells, contributing to the pathophysiology of chronic kidney disease.[4]
-
Neurological Effects: There is evidence to suggest that p-cresol can act as a neurotoxin, potentially by inhibiting acetylcholinesterase and affecting dopamine (B1211576) metabolism.[4]
Signaling Pathway Implicated in p-Cresol-Induced Cellular Stress:
Caption: p-Cresol induced oxidative stress pathway.
Octanoic Acid: A Modulator of Cellular Metabolism
Octanoic acid, a medium-chain fatty acid, is readily metabolized by cells and can influence key metabolic pathways.
-
Metabolic Reprogramming: Unlike long-chain fatty acids, octanoic acid is less likely to be stored in lipid droplets and is more readily oxidized for energy.
-
Akt-mTOR Pathway Activation: Studies in HepG2 cells have shown that octanoic acid can promote the phosphorylation of Akt and mTOR, key regulators of cell growth, proliferation, and metabolism.
-
Mitochondrial Respiration: Octanoic acid can be transported into the mitochondria independently of the carnitine shuttle and undergo β-oxidation, thereby influencing mitochondrial respiration.
Signaling Pathway Influenced by Octanoic Acid:
Caption: Octanoic acid's influence on the Akt-mTOR pathway.
Quantitative Data
Direct quantitative data for this compound's biological activity is scarce. The following table summarizes relevant data for its hydrolysis product, p-cresol, from in vitro studies.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| p-Cresol | HepaRG | Oxidative Stress | DCF fluorescence | EC50 = 0.64 ± 0.37 mM (24h) | [1] |
| p-Cresol | HepaRG | Glutathione Depletion | Total GSH | EC50 = 1.00 ± 0.07 mM (24h) | [1] |
| p-Cresol | HepaRG | Necrosis | LDH release | EC50 = 0.85 ± 0.14 mM (24h) | [1] |
Experimental Protocols
Detailed experimental protocols for the key experiments cited are provided below.
Assessment of Oxidative Stress (DCF Assay)
Objective: To quantify the generation of intracellular reactive oxygen species (ROS) in response to p-cresol exposure.
Methodology:
-
Cell Culture: HepaRG cells are cultured in appropriate media and conditions until they reach the desired confluence.
-
Treatment: Cells are treated with varying concentrations of p-cresol (or vehicle control) for a specified duration (e.g., 24 hours).
-
Staining: After treatment, the cells are washed with phosphate-buffered saline (PBS) and then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution in the dark. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Fluorescence Measurement: The fluorescence intensity of DCF is measured using a fluorescence microplate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: The fluorescence intensity is normalized to the cell number or protein content and expressed as a fold change relative to the vehicle control. The EC50 value is calculated from the dose-response curve.
Workflow for Oxidative Stress Assessment:
Caption: Experimental workflow for the DCF assay.
Western Blot for Akt/mTOR Pathway Analysis
Objective: To determine the effect of octanoic acid on the phosphorylation status of Akt and mTOR.
Methodology:
-
Cell Culture and Treatment: HepG2 cells are cultured to near confluence and then treated with octanoic acid at various concentrations and time points.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated mTOR (p-mTOR), and total mTOR. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified using image analysis software. The levels of phosphorylated proteins are normalized to the total protein levels.
Conclusion and Future Directions
The biological activity of this compound is most likely an indirect effect, mediated by its hydrolysis into p-cresol and octanoic acid. These metabolites can then influence a variety of cellular processes, including oxidative stress, mitochondrial function, and key metabolic signaling pathways such as the Akt-mTOR pathway.
For a more complete understanding of the mechanism of action of this compound, future research should focus on:
-
Direct evidence of hydrolysis: In vitro and in vivo studies to confirm the enzymatic hydrolysis of this compound by specific carboxylesterases and to determine the kinetic parameters of this reaction.
-
Combined effects of metabolites: Investigating the synergistic or antagonistic effects of p-cresol and octanoic acid on various cell types and signaling pathways.
-
Identification of specific molecular targets: Further studies to identify the direct molecular targets of p-cresol and octanoic acid to better elucidate their downstream effects.
This technical guide provides a foundational framework for understanding the potential biological implications of exposure to this compound, offering valuable insights for researchers and professionals in the fields of toxicology, pharmacology, and drug development.
References
- 1. [PDF] Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of cresols (o-, m-, and p-isomers) on the bioenergetic system in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]
p-Tolyl Octanoate: A Technical Overview of a Synthetic Flavor and Fragrance Compound
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
p-Tolyl octanoate (B1194180) is a synthetic ester valued in the flavor and fragrance industry for its unique aromatic profile. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization. Notably, extensive database searches confirm that p-Tolyl octanoate is not known to occur naturally. All available evidence points to an exclusively synthetic origin for this compound. This paper will detail its chemical synthesis, physical properties, and the analytical methods pertinent to its identification.
Natural Occurrence: Absence in Nature
A thorough review of scientific literature and chemical databases reveals no evidence of this compound as a naturally occurring compound. The Volatile Compounds in Food (VCF) database, a comprehensive resource on volatile compounds in natural and processed foods, does not report its presence. Similarly, fragrance and chemical data resources categorize it as a synthetic chemical, with no mention of natural sources. Therefore, for the purposes of research and development, this compound should be considered a xenobiotic compound.
Physicochemical Properties
This compound, also known as 4-methylphenyl octanoate, is a colorless, oily liquid with a floral and somewhat indolic odor.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 59558-23-5 | [2] |
| Molecular Formula | C₁₅H₂₂O₂ | [2] |
| Molecular Weight | 234.33 g/mol | [2][3] |
| Appearance | Colorless oily liquid | [1][4] |
| Odor | Floral, indolic, narcissus-like, oily-herbaceous | [1] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [1][4] |
| Boiling Point | 319.7°C at 760 mmHg | [5] |
| Density | ~0.966 g/cm³ | [5] |
| Refractive Index | ~1.491 | [5] |
| Flash Point | 112.8°C | [5] |
Chemical Synthesis
The primary industrial synthesis of this compound is achieved through the esterification of p-cresol (B1678582) and octanoic acid. This reaction is typically facilitated by a catalyst to drive the equilibrium towards the product.
Experimental Protocol: Fischer Esterification of p-Cresol with Octanoic Acid
Objective: To synthesize this compound.
Materials:
-
p-Cresol
-
Octanoic acid
-
Phosphorus oxychloride (POCl₃) or another suitable acid catalyst (e.g., sulfuric acid)
-
An inert solvent (e.g., toluene (B28343) or hexane)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for reflux, extraction, and distillation.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of p-cresol and octanoic acid in an inert solvent.
-
Catalysis: Slowly add a catalytic amount of phosphorus oxychloride to the reaction mixture.[1][6]
-
Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize unreacted acid and the catalyst), and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product as a colorless oil.
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Chemical synthesis and purification workflow for this compound.
Analytical Characterization
The identity and purity of synthesized this compound are typically confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying this compound and assessing its purity. The compound's retention time and its mass spectrum, which shows characteristic fragmentation patterns, provide definitive identification.[7][8] The NIST WebBook provides reference mass spectral data for this compound.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The spectrum of this compound will show a strong absorption band corresponding to the ester carbonyl (C=O) stretch (typically around 1750-1735 cm⁻¹) and bands associated with the aromatic ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can fully elucidate the structure, confirming the connectivity of the tolyl and octanoyl moieties.
The logical relationship for identifying an unknown sample as this compound is depicted below.
Caption: Logical workflow for the analytical identification of this compound.
Conclusion
This compound is a synthetically derived aromatic ester with no known natural origin. Its production via Fischer esterification is a standard and well-documented chemical process. For professionals in drug development and research, it is crucial to recognize this compound as a synthetic entity. Its characterization is straightforward using modern analytical techniques such as GC-MS, which provide unambiguous identification. Future research involving this compound should proceed from the understanding that it is not a component of the natural chemical world.
References
- 1. N-OCTANOIC ACID P-TOLYL ESTER | 59558-23-5 [amp.chemicalbook.com]
- 2. para-Tolyl octanoate [webbook.nist.gov]
- 3. p-Cresyl octanoate | C15H22O2 | CID 43046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [yl.cnreagent.com]
- 5. 59558-23-5 | this compound [chemindex.com]
- 6. N-OCTANOIC ACID P-TOLYL ESTER | 59558-23-5 [chemicalbook.com]
- 7. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of p-Tolyl octanoate (B1194180) and related aromatic esters, focusing on their synthesis, physicochemical properties, and potential applications in drug development. Aromatic esters are a versatile class of compounds with significant potential in medicinal chemistry, particularly as prodrugs to enhance the therapeutic profiles of existing active pharmaceutical ingredients (APIs). This document details established synthetic methodologies, including chemical and enzymatic routes, and provides representative experimental protocols. Key physicochemical and toxicological data for p-Tolyl octanoate are summarized. Furthermore, the guide explores the rationale for using aromatic esters as prodrugs, with a focus on their potential to modulate cyclooxygenase (COX) pathways, thereby offering a strategy to mitigate the side effects of non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction
Aromatic esters are organic compounds characterized by an ester functional group attached to an aromatic ring.[1] These compounds are of significant interest in the pharmaceutical industry due to their diverse applications, ranging from flavoring agents to crucial components in drug delivery systems.[2] this compound, also known as p-cresyl octanoate, is an exemplar of this class, recognized for its use in the fragrance and flavor industry.[3][4] Beyond these applications, the structural motif of this compound and related aromatic esters presents a compelling scaffold for the design of prodrugs.[5]
The prodrug approach is a well-established strategy in drug development to overcome undesirable physicochemical or pharmacokinetic properties of an active drug, such as poor solubility, chemical instability, or gastrointestinal toxicity.[6][7][8][9] By masking a functional group of a parent drug, often a carboxylic acid, with an aromatic ester moiety, it is possible to enhance lipophilicity, improve membrane permeability, and achieve targeted drug release through enzymatic hydrolysis in vivo.[9] This guide will delve into the technical details of this compound and its analogs, providing a foundation for their exploration in drug development programs.
Physicochemical and Toxicological Properties of this compound
A thorough understanding of the physicochemical and toxicological profile of a compound is paramount in drug development. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₂ | [3] |
| Molecular Weight | 234.33 g/mol | [3] |
| CAS Number | 59558-23-5 | [4] |
| Appearance | Colorless liquid | |
| Boiling Point | 314.44 °C (EPI Suite) | |
| Melting Point | 68.43 °C (EPI Suite) | |
| Water Solubility | 1.313 mg/L (EPI Suite) | |
| logP (o/w) | 5.3 (Estimated) | |
| Genotoxicity | Does not present a concern for genotoxicity. | |
| Cytotoxicity | Positive without metabolic activation, negative with metabolic activation. | |
| NOAEL (p-cresol) | 50 mg/kg/day |
Synthesis of this compound and Related Aromatic Esters
The synthesis of aromatic esters can be achieved through several methods, each with its own advantages and limitations. The primary approaches include chemical synthesis (e.g., Fischer-Speier and Steglich esterification) and enzymatic synthesis.
Chemical Synthesis
Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. While effective for simple alcohols, its application to phenols like p-cresol (B1678582) can be challenging and may require harsh conditions.
Steglich esterification is a milder and more versatile method that utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between a carboxylic acid and an alcohol at room temperature.[2][10][11] This method is particularly suitable for acid-sensitive substrates and sterically hindered alcohols.[2]
Experimental Protocol: Steglich Esterification of p-Cresol with Octanoic Acid
This protocol is a representative procedure for the synthesis of this compound based on the well-established Steglich esterification method.[10][11]
Materials:
-
Octanoic acid
-
p-Cresol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
Procedure:
-
In a round-bottom flask, dissolve octanoic acid (1.0 eq) and p-cresol (1.1 eq) in anhydrous dichloromethane.
-
Add 4-dimethylaminopyridine (0.1 eq) to the solution and stir at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Workflow Diagram:
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly selective alternative to chemical methods for the production of aromatic esters.[6][12][13][14] Lipases are commonly employed as biocatalysts for esterification reactions, often in solvent-free systems or organic solvents.[6][12][13][14] This approach provides high yields under mild reaction conditions and can be highly regioselective.
Experimental Protocol: Lipase-Catalyzed Synthesis of this compound
This protocol is a representative procedure for the enzymatic synthesis of this compound.
Materials:
-
Octanoic acid
-
p-Cresol
-
Immobilized Lipase (B570770) (e.g., Novozym 435)
-
Organic solvent (e.g., hexane or solvent-free)
-
Molecular sieves (optional, for water removal)
Procedure:
-
Combine octanoic acid (1.0 eq) and p-cresol (1.0 eq) in a reaction vessel.
-
If using a solvent, add an appropriate volume of hexane. For a solvent-free system, proceed without solvent.
-
Add the immobilized lipase (e.g., 5-10% by weight of substrates).
-
If desired, add activated molecular sieves to remove water produced during the reaction.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C) with constant shaking.
-
Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon reaching the desired conversion, stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can be washed and reused.
-
The product can be purified from the reaction mixture by vacuum distillation or column chromatography if necessary.
Workflow Diagram:
References
- 1. Cyclooxygenase-2 inhibitors. 1,5-diarylpyrrol-3-acetic esters with enhanced inhibitory activity toward cyclooxygenase-2 and improved cyclooxygenase-2/cyclooxygenase-1 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. femaflavor.org [femaflavor.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of alkylating agent prodrugs derived from phenol and aniline mustards: a new clinical candidate prodrug (ZD2767) for antibody-directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of lipase bearing dead mycelia as biocatalyst for octyl-octanoate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [scholarbank.nus.edu.sg]
- 14. [PDF] Enzymatic Synthesis of Thymol Octanoate, a Promising Hybrid Molecule | Semantic Scholar [semanticscholar.org]
discovery and history of p-Tolyl octanoate
An In-depth Technical Guide to p-Tolyl Octanoate (B1194180)
Introduction and History
p-Tolyl octanoate, also known as p-cresyl caprylate, is an organic ester with the chemical formula C15H22O2.[1][2][3] It is recognized for its distinct aromatic profile, characterized as a colorless oily liquid with a floral, somewhat indolic, and narcisse-like odor, complemented by soft, oily-herbaceous undertones.[1][2] While a singular definitive discovery event is not prominently documented in scientific literature, its history is intrinsically linked to the flavor and fragrance industry.
The compound is identified by its CAS Registry Number 59558-23-5.[3] Its primary application lies in its use as a flavoring and fragrance agent.[4] It is valued in floral perfume bases, particularly where green-herbaceous and mild oily notes are desired to accompany distinct floral scents.[1][2] It blends effectively with bases such as jasmine, rose, lily, and hyacinth.[1][2] The Flavor and Extract Manufacturers Association (FEMA) has assigned it the number 3733.[1][5] Beyond fragrances, it is also categorized as a biochemical reagent for general life science research.[6][7]
Physicochemical and Spectroscopic Data
The key physical and chemical properties of this compound are summarized below. This data is critical for its handling, characterization, and application in research and industrial settings.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C15H22O2 | [1][2][3] |
| Molecular Weight | 234.33 g/mol | [1][2][4] |
| Appearance | Colorless oily liquid | [1][2] |
| Boiling Point | 175 °C @ 12 mmHg | [1][2] |
| Density | 0.95 g/cm³ | [1][2] |
| Refractive Index | 1.4840 - 1.4860 | [1][2] |
| Solubility | Insoluble in water; Soluble in alcohol and oils | [1][2][8] |
| LogP | 5.20 | [2] |
| CAS Number | 59558-23-5 | [1][3] |
| FEMA Number | 3733 | [1][5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
2.2.1 Mass Spectrometry
The electron ionization mass spectrum of this compound shows characteristic fragmentation patterns. The molecular ion peak [M]+ is observed at m/z 234.[9] The base peak is typically observed at m/z 108, corresponding to the formation of the stable p-cresol (B1678582) radical cation after cleavage of the ester bond.
| m/z | Relative Intensity (%) | Putative Fragment |
| 234 | 3.4 | [M]+ Molecular Ion |
| 127 | 4.2 | [C8H15O]+ |
| 109 | 10.5 | [C7H9O]+ |
| 108 | 100.0 | [C7H8O]+• (p-cresol radical cation) |
| 107 | 9.2 | [C7H7O]+ |
| 77 | 4.4 | [C6H5]+ |
| 57 | 30.6 | [C4H9]+ |
| 43 | 11.5 | [C3H7]+ |
| 41 | 9.9 | [C3H5]+ |
| Source: Data compiled from ChemicalBook MS-NW-9433.[9] |
2.2.2 Infrared (IR) Spectroscopy
While a full spectrum is not publicly available, the expected characteristic absorption bands for this compound based on its functional groups are:
-
~1760 cm⁻¹: Strong C=O stretch, characteristic of a phenyl ester.
-
~1200-1100 cm⁻¹: Strong C-O stretch of the ester group.
-
~3100-3000 cm⁻¹: C-H stretches of the aromatic ring.
-
~2950-2850 cm⁻¹: C-H stretches of the aliphatic octyl chain.
-
~1600 & ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~820 cm⁻¹: C-H out-of-plane bending, indicative of para-substitution on the benzene (B151609) ring.
2.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Signals would be expected in the aromatic region (~7.0-7.2 ppm) for the benzene ring protons, a singlet for the methyl group on the ring (~2.3 ppm), and multiple signals in the aliphatic region (~0.9-2.5 ppm) for the octyl chain protons.
-
¹³C NMR: Resonances would include a signal for the ester carbonyl (~170 ppm), several signals in the aromatic region (~120-150 ppm), and multiple signals for the aliphatic carbons of the octyl chain (~14-35 ppm) and the tolyl methyl group (~21 ppm).
Synthesis and Experimental Protocols
The most common method for synthesizing this compound is the Fischer esterification of p-cresol with octanoic acid.[1][2] This reaction typically requires an acid catalyst to proceed at a reasonable rate.
General Synthesis Reaction
Caption: Fischer esterification of p-cresol and octanoic acid.
Detailed Experimental Protocol: Acid-Catalyzed Esterification
This protocol is a representative procedure for the synthesis of this compound based on standard esterification methods.[1][2][10]
Materials:
-
p-Cresol (1.0 mol)
-
Octanoic acid (1.0 mol)
-
Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~0.05 mol)
-
Toluene (B28343) (as an azeotropic solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add p-cresol (1.0 mol), octanoic acid (1.0 mol), and toluene.
-
Catalyst Addition: While stirring, carefully add the acid catalyst (e.g., phosphorus oxychloride) to the mixture.[1][2]
-
Reflux: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction's progress by observing the amount of water collected or by using thin-layer chromatography (TLC). The reaction is typically complete when no more water is produced.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully transfer it to a separatory funnel.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup.
-
Washing: Sequentially wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over an anhydrous drying agent like MgSO₄. Filter to remove the drying agent.
-
Solvent Removal: Remove the toluene solvent using a rotary evaporator.
-
Purification: The resulting crude this compound can be purified by vacuum distillation to obtain the final, high-purity product.[10]
Experimental and Analytical Workflow
The overall process from synthesis to characterization follows a logical workflow to ensure the desired product is obtained with high purity.
References
- 1. N-OCTANOIC ACID P-TOLYL ESTER | 59558-23-5 [amp.chemicalbook.com]
- 2. N-OCTANOIC ACID P-TOLYL ESTER | 59558-23-5 [chemicalbook.com]
- 3. para-Tolyl octanoate [webbook.nist.gov]
- 4. p-Cresyl octanoate | C15H22O2 | CID 43046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. femaflavor.org [femaflavor.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound [yl.cnreagent.com]
- 9. N-OCTANOIC ACID P-TOLYL ESTER(59558-23-5) Raman spectrum [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to p-Tolyl Octanoate as a Fragrance Ingredient
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolyl octanoate (B1194180) (CAS No. 59558-23-5), also known as p-cresyl octanoate, is an aromatic ester valued in the fragrance industry for its complex olfactory profile. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, olfactory characteristics, and safety data, compiled to support research and development activities.
Chemical and Physical Properties
p-Tolyl octanoate is a colorless oily liquid.[1] It is characterized by the chemical and physical properties summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₂ | [2] |
| Molecular Weight | 234.33 g/mol | [2] |
| CAS Number | 59558-23-5 | [2] |
| Appearance | Colorless oily liquid | [1] |
| Boiling Point | 314.44 °C (EPI Suite) | [2] |
| Flash Point | >93 °C (Globally Harmonized System) | [2] |
| Melting Point | 68.43 °C (EPI Suite) | [2] |
| Water Solubility | 1.313 mg/L (EPI Suite) | [2] |
| Specific Gravity | 0.957 | [2] |
| Solubility | Soluble in alcohol and oils; almost insoluble in water. | [1] |
Synthesis and Manufacturing
The primary method for synthesizing this compound is through the direct esterification of p-cresol (B1678582) and octanoic acid. This reaction is typically catalyzed by an acid.
Experimental Protocol: Acid-Catalyzed Esterification
A representative protocol for the synthesis of a similar ester, octyl octanoate, using a strong acid catalyst is detailed below. This can be adapted for the synthesis of this compound.
Materials:
-
p-Cresol
-
Octanoic acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene (azeotropic solvent)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine octanoic acid, a molar excess of p-cresol, and toluene.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture with constant stirring.
-
Reaction: Heat the mixture to reflux (approximately 110-120°C). The water formed during the reaction is collected in the Dean-Stark trap. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.[1]
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation.[1]
Olfactory Profile and Applications in Fragrance
This compound possesses a distinct floral and somewhat indolic, Narcisse-like odor with soft and oily-herbaceous undertones, and exhibits good tenacity.[1] It is a valuable ingredient in floral perfume bases, particularly where green-herbaceous and mild oily notes are desired to complement the primary floral scents. It blends well with indole (B1671886) and is used in bases for rose, jasmine, lily, hyacinth, and narcissus fragrances. For optimal olfactory performance, it is crucial that the ester is free from residual caprylic acid and cresol.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is the standard method for the identification and purity assessment of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following provides a general protocol for the GC-MS analysis of a fragrance compound like this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for fragrance analysis (e.g., VF17ms or similar)
GC Conditions (Example):
-
Column: VF17ms (30 m, 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 55°C, hold for 1 min
-
Ramp 1: 20°C/min to 130°C, hold for 2 min
-
Ramp 2: 5°C/min to 160°C
-
Ramp 3: 30°C/min to 300°C, hold for 5 min
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 40-400
Data Analysis: Identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard. Purity is determined by the relative peak area.
Safety and Regulatory Information
The safety of this compound as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM). The key findings are summarized below.
| Endpoint | Result | Notes | Reference |
| Genotoxicity | Does not present a concern for genotoxicity. | Based on a BlueScreen assay and read-across to p-tolyl 3-methylbutyrate. | [2] |
| Repeated Dose Toxicity | Margin of Exposure (MOE) is adequate. | Based on a read-across to p-cresol (NOAEL of 50 mg/kg/day). | [2] |
| Reproductive Toxicity | Margin of Exposure (MOE) is adequate. | Based on a read-across to p-cresol and octanoic acid. | [2] |
| Developmental Toxicity | Margin of Exposure (MOE) is adequate. | Based on a read-across to p-cresol (NOAEL of 100 mg/kg/day). | [2] |
| Skin Sensitization | Not a concern for skin sensitization under declared use levels. | Exposure is below the Dermal Sensitization Threshold (DST). | [2] |
| Local Respiratory Toxicity | Exposure is below the Threshold of Toxicological Concern (TTC). | No NOAEC available. | [2] |
Experimental Protocol: BlueScreen Assay for Genotoxicity
The BlueScreen assay is a human cell-based assay that measures both genotoxicity and cytotoxicity.
Cell Line: Human-derived cell line (e.g., genetically engineered p53-competent human lymphoblastoid cell line).
Methodology Overview:
-
Cells are exposed to various concentrations of the test substance (this compound) with and without metabolic activation (S9 fraction).
-
Cytotoxicity Assessment: Relative cell density is measured to determine the cytotoxic effects. A result of <80% relative cell density is considered positive for cytotoxicity.
-
Genotoxicity Assessment: Genotoxicity is evaluated by measuring the induction of a reporter gene (e.g., GADD45a) which is upregulated in response to DNA damage.
-
In the case of this compound, it was found to be positive for cytotoxicity without metabolic activation, negative for cytotoxicity with metabolic activation, and negative for genotoxicity with and without metabolic activation.[2]
Conclusion
This compound is a well-characterized fragrance ingredient with a desirable olfactory profile for floral compositions. Its synthesis via acid-catalyzed esterification is a standard and scalable process. The safety of this compound for use in fragrance applications is supported by a comprehensive safety assessment conducted by RIFM, which includes in vitro testing and read-across from structurally similar compounds. This technical guide provides researchers and developers with the foundational information needed for the informed use of this compound in fragrance formulations.
References
p-Tolyl Octanoate as a Food Additive: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolyl octanoate (B1194180) (p-cresyl octanoate), a carboxylic acid ester, is recognized for its application as a flavoring agent in the food industry and as a fragrance ingredient. This technical guide provides a comprehensive overview of the research pertaining to p-tolyl octanoate, focusing on its chemical properties, synthesis, safety evaluation, and metabolic fate. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and food science.
Chemical and Physical Properties
This compound is characterized by its distinct chemical and physical properties that are crucial for its application and safety assessment.
| Property | Value | Reference |
| Synonyms | p-Cresyl octanoate, p-Cresyl caprylate, p-Tolyl caprylate | [1] |
| FEMA Number | 3733 | [1][2] |
| JECFA Number | 703 | [1][2] |
| CAS Number | 59558-23-5 | [3] |
| Molecular Formula | C15H22O2 | [3] |
| Molecular Weight | 234.34 g/mol | [3] |
| Physical Form | Colorless oily liquid | [3] |
| Solubility | Insoluble in water; soluble in oils; miscible in ethanol | [3] |
| Boiling Point | 265 °C | [3] |
| Refractive Index | 1.478-1.488 | [3] |
| Specific Gravity | 0.952-0.960 | [3] |
| Assay Purity | ≥ 96% | [3] |
| Acid Value | ≤ 1 | [3] |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through the direct esterification of p-cresol (B1678582) and octanoic acid.
Experimental Protocol: Direct Esterification
A general protocol for the synthesis of this compound is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of p-cresol and octanoic acid in an appropriate solvent such as toluene.
-
Catalyst Addition: Introduce a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the reaction towards completion.
-
Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is neutralized with a weak base, such as a saturated sodium bicarbonate solution.
-
Purification: The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt like sodium sulfate (B86663). The solvent is removed under reduced pressure, and the crude this compound can be further purified by vacuum distillation.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound via direct esterification.
Safety and Toxicological Profile
The safety of this compound has been evaluated by various organizations, including the Research Institute for Fragrance Materials (RIFM). The toxicological assessment often involves a combination of in vitro and in vivo studies, as well as read-across approaches with structurally related compounds.
| Endpoint | Result | Comments | Reference |
| Genotoxicity | Negative in BlueScreen assay with and without metabolic activation. | The BlueScreen assay is a human cell-based test for genotoxicity and cytotoxicity. | [4] |
| Repeated Dose Toxicity | MOE > 100 | Based on a read-across to p-cresol (NOAEL of 50 mg/kg/day). The Margin of Exposure (MOE) is considered adequate. | [4] |
| Reproductive Toxicity | MOE > 100 | Based on read-across data for p-cresol and octanoic acid. | [4] |
| Skin Sensitization | Not a concern at current declared use levels. | Exposure is below the Dermal Sensitization Threshold (DST). | [4] |
| Phototoxicity/Photoallergenicity | Not expected to be phototoxic/photoallergenic. | Based on UV/Vis spectra. | [4] |
| Local Respiratory Toxicity | Exposure is below the Threshold of Toxicological Concern (TTC). | Based on the TTC for a Cramer Class I material. | [4] |
Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)
The DPRA is an in chemico method used to predict the skin sensitization potential of a chemical by measuring its reactivity with synthetic peptides containing cysteine or lysine (B10760008).
-
Preparation: Stock solutions of the test chemical, a positive control (e.g., cinnamaldehyde), and synthetic cysteine- and lysine-containing peptides are prepared in a suitable solvent (e.g., acetonitrile (B52724) and phosphate (B84403) buffer).
-
Incubation: The test chemical is incubated with each peptide solution for 24 hours at 25°C.
-
Analysis: The concentration of the remaining (non-reacted) peptide is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.
-
Calculation: The percentage of peptide depletion is calculated for both the cysteine and lysine peptides.
-
Prediction Model: The depletion values are used in a prediction model to classify the test substance into one of four reactivity classes, which helps to distinguish between sensitizers and non-sensitizers.
Experimental Protocol: Human Maximization Test (HMT)
The HMT is a clinical study designed to assess the skin sensitization potential of a substance in human volunteers.
-
Induction Phase: The test substance is applied to the skin of volunteers under an occlusive patch for five 48-hour periods. For non-irritating substances, the site may be pre-treated with sodium lauryl sulfate to induce a mild inflammatory reaction.
-
Rest Period: A 10-14 day rest period follows the induction phase to allow for the development of an immune response.
-
Challenge Phase: The test substance is applied to a new skin site under an occlusive patch.
-
Evaluation: The challenge site is observed for signs of an allergic reaction (e.g., erythema, edema) at 48 and 72 hours after patch application.
-
Interpretation: The incidence and severity of the reactions are used to classify the sensitization potential of the substance.
Metabolic Pathway
As an ester, this compound is expected to be hydrolyzed in the body by esterases into its constituent alcohol (p-cresol) and carboxylic acid (octanoic acid).
Hydrolysis and Subsequent Metabolism
-
Hydrolysis: Esterases, present in the liver and other tissues, catalyze the hydrolysis of this compound.
-
p-Cresol Metabolism: In the liver, p-cresol undergoes phase II metabolism, primarily through sulfation and glucuronidation, to form p-cresyl sulfate and p-cresyl glucuronide, which are then excreted in the urine.
-
Octanoic Acid Metabolism: Octanoic acid, a medium-chain fatty acid, is transported to the liver and undergoes mitochondrial β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.
Caption: Proposed metabolic pathway of this compound.
Regulatory Status and Usage
This compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1]
While specific usage levels in different food categories are not publicly detailed, its application is governed by Good Manufacturing Practices (GMP).
Conclusion
The available research indicates that this compound is a safe flavoring and fragrance ingredient under its current conditions of use. Its toxicological profile, supported by data on the substance and read-across to its metabolites, does not suggest a significant risk to human health. The metabolic pathway involves straightforward hydrolysis followed by well-characterized metabolic routes for its constituent parts. This technical guide provides a solid foundation for professionals requiring detailed information on this compound for research, development, and safety assessment purposes.
References
Methodological & Application
Application Note: Laboratory Synthesis of p-Tolyl Octanoate
AN-2025-12-18
For Research Use Only
Abstract
This document provides a detailed protocol for the synthesis of p-tolyl octanoate (B1194180), an ester valued in the flavor and fragrance industry for its floral and herbaceous notes.[1][2] The synthesis is achieved via Fischer-Speier esterification of p-cresol (B1678582) and octanoic acid, utilizing an acid catalyst and azeotropic removal of water to drive the reaction to completion.[3][4] This protocol includes comprehensive steps for the reaction, purification, and characterization of the product, intended for researchers in organic synthesis and drug development.
Reaction Scheme
The esterification reaction proceeds by combining a carboxylic acid (octanoic acid) and a phenol (B47542) (p-cresol) in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), with the removal of water.
p-Cresol + Octanoic Acid --(H⁺, Heat)--> p-Tolyl Octanoate + Water
Materials and Equipment
A comprehensive list of necessary reagents and equipment is provided below. All reagents should be of analytical grade or higher and used without further purification.
| Category | Item | Details |
| Reagents | p-Cresol | C₇H₈O, CAS: 106-44-5 |
| Octanoic Acid | C₈H₁₆O₂, CAS: 124-07-2 | |
| p-Toluenesulfonic Acid (p-TsOH) | C₇H₈O₃S, CAS: 104-15-4 (Catalyst) | |
| Toluene (B28343) | C₇H₈, CAS: 108-88-3 (Solvent) | |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃, CAS: 144-55-8 (5% aq. solution) | |
| Sodium Chloride (NaCl) | NaCl, CAS: 7647-14-5 (Saturated solution, Brine) | |
| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) | Na₂SO₄, CAS: 7757-82-6 (Drying agent) | |
| Glassware | Round-bottom flask | 250 mL |
| Dean-Stark Apparatus | To remove water azeotropically | |
| Reflux Condenser | ||
| Separatory Funnel | 500 mL | |
| Erlenmeyer flasks | ||
| Beakers | ||
| Equipment | Heating Mantle with Stirrer | |
| Magnetic Stir Bar | ||
| Rotary Evaporator | For solvent removal | |
| Vacuum Distillation Apparatus | For product purification | |
| Standard laboratory clamps and stand |
Experimental Protocol
This section details the step-by-step procedure for the synthesis, work-up, and purification of this compound.
Reaction Setup
-
Prepare Glassware: Ensure all glassware, including the round-bottom flask, Dean-Stark trap, and condenser, is oven-dried to remove any residual moisture.
-
Charge the Flask: To the 250 mL round-bottom flask, add p-cresol (1.0 eq), octanoic acid (1.1 eq), and the acid catalyst, p-toluenesulfonic acid (0.05 eq).
-
Add Solvent: Add toluene to the flask to facilitate azeotropic removal of water and to ensure adequate mixing.
-
Assemble Apparatus: Assemble the Dean-Stark apparatus and reflux condenser on top of the round-bottom flask. Secure the setup on a heating mantle with a magnetic stirrer.
Reaction Execution
-
Heating and Reflux: Begin stirring and heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitor Progress: Continue the reflux for 2-4 hours, or until the theoretical amount of water has been collected in the trap, indicating the reaction is nearing completion.[5] Reaction progress can also be monitored by Thin-Layer Chromatography (TLC).
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
Work-up and Extraction
-
Transfer Mixture: Transfer the cooled reaction mixture to a 500 mL separatory funnel.
-
Neutralization: Carefully wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted octanoic acid. Repeat this wash until gas evolution (CO₂) ceases.
-
Wash: Wash the organic layer sequentially with deionized water and then with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.[6][7]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.
Purification and Characterization
-
Solvent Removal: Filter the dried organic solution to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: The resulting crude this compound can be purified by vacuum distillation to yield a colorless oily liquid.[5]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and FT-IR spectroscopy.[8]
Diagrams and Workflows
Visual representations of the experimental workflow and reaction mechanism are provided below.
Caption: Overall workflow for the synthesis of this compound.
Caption: Key steps of the Fischer-Speier esterification mechanism.[9]
Data Summary
The following tables summarize the quantitative data for the synthesis.
Table 1: Reagent Quantities and Reaction Conditions
| Parameter | Value | Molar Eq. |
| p-Cresol | 10.81 g (0.1 mol) | 1.0 |
| Octanoic Acid | 15.86 g (0.11 mol) | 1.1 |
| p-Toluenesulfonic Acid | 0.95 g (0.005 mol) | 0.05 |
| Toluene | 100 mL | - |
| Reaction Temperature | Reflux (~111 °C) | - |
| Reaction Time | 2-4 hours | - |
| Expected Yield | 75-85% | - |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| CAS Number | 59558-23-5[8] |
| Molecular Formula | C₁₅H₂₂O₂[8] |
| Molecular Weight | 234.33 g/mol [8] |
| Appearance | Colorless oily liquid[2] |
| Odor | Floral, herbaceous, Narcissus-like[1][2] |
| Boiling Point | ~296-298 °C (at 760 mmHg) |
| Solubility | Insoluble in water; soluble in oils and alcohol[1][2] |
| ¹H NMR (CDCl₃) | δ ~7.1 (d, 2H), 6.9 (d, 2H), 2.5 (t, 2H), 2.3 (s, 3H), 1.7 (m, 2H), 1.3 (m, 8H), 0.9 (t, 3H) |
| IR (neat, cm⁻¹) | ~2925, 2855 (C-H), 1755 (C=O, ester), 1505, 1200, 1140 |
Safety Precautions
-
Chemical Handling: p-Cresol is toxic and corrosive. Octanoic acid and p-toluenesulfonic acid are corrosive. Toluene is flammable and an irritant. Handle all chemicals in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
Reaction Conditions: The reaction is performed at high temperatures. Use caution when working with the heating mantle. Ensure the apparatus is securely clamped.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- 1. N-OCTANOIC ACID P-TOLYL ESTER | 59558-23-5 [chemicalbook.com]
- 2. N-OCTANOIC ACID P-TOLYL ESTER | 59558-23-5 [amp.chemicalbook.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. researchgate.net [researchgate.net]
- 8. para-Tolyl octanoate [webbook.nist.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Quantification of p-Tolyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolyl octanoate (B1194180) is an aromatic ester that finds application in various industries, including as a fragrance ingredient. Accurate and precise quantification of p-Tolyl octanoate is crucial for quality control, formulation development, and safety assessments. This document provides detailed application notes and protocols for the quantification of this compound using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
Analytical Methods Overview
Both GC-MS and HPLC-DAD are powerful techniques for the quantification of this compound. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent separation and specific identification based on the mass spectrum of the analyte.
-
High-Performance Liquid Chromatography (HPLC-DAD): HPLC is a versatile technique for the separation of a wide range of compounds. Coupled with a Diode-Array Detector, it allows for the quantification of this compound based on its UV absorbance and provides spectral information to confirm peak identity.
Data Presentation
The following tables summarize typical quantitative data and validation parameters for the analytical methods described.
Table 1: GC-MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Table 2: HPLC-DAD Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/g |
| Limit of Quantification (LOQ) | 0.3 µg/g |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the quantification of this compound in a liquid matrix, such as a fragrance oil or a cosmetic formulation.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh 1 g of the sample into a 15 mL centrifuge tube.
-
Add 5 mL of a suitable extraction solvent (e.g., hexane (B92381) or ethyl acetate).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the extraction solvent for GC-MS analysis.
2. GC-MS Instrumental Parameters
| Parameter | Condition |
| Gas Chromatograph | |
| Column | VF-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 40 - 450 amu |
| Quantifier Ion | To be determined from the mass spectrum of a this compound standard (e.g., m/z 107, 121, 234) |
3. Calibration
Prepare a series of calibration standards of this compound in the same solvent used for sample reconstitution (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Analyze these standards using the same GC-MS method and construct a calibration curve by plotting the peak area against the concentration.
High-Performance Liquid Chromatography (HPLC-DAD) Protocol
This protocol is suitable for the quantification of this compound in various matrices, including creams and lotions.
1. Sample Preparation (Solvent Extraction)
-
Accurately weigh approximately 0.5 g of the sample into a 50 mL volumetric flask.
-
Add 25 mL of a suitable solvent (e.g., acetonitrile (B52724) or methanol) and sonicate for 15 minutes to dissolve the sample.
-
Make up the volume to 50 mL with the same solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-DAD Instrumental Parameters
| Parameter | Condition |
| HPLC System | |
| Column | C8 or C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Diode-Array Detector | |
| Detection Wavelength | 220 nm (or the wavelength of maximum absorbance for this compound) |
| Bandwidth | 4 nm |
| Reference Wavelength | 360 nm |
3. Calibration
Prepare a series of calibration standards of this compound in the mobile phase (e.g., 1, 10, 25, 50, 100, 200 µg/mL). Analyze these standards using the same HPLC-DAD method and construct a calibration curve by plotting the peak area against the concentration.
Visualizations
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: GC-MS analysis workflow for this compound.
Caption: HPLC-DAD analysis workflow for this compound.
Application Notes and Protocols for the GC-MS Detection of p-Tolyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolyl octanoate (B1194180) is an aromatic ester that finds application in the fragrance and flavor industry and may be of interest in various research and development settings. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like p-tolyl octanoate. This document provides a detailed application note and protocol for the detection of this compound using GC-MS.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
Table 1: Chemical Properties of this compound [1]
| Property | Value |
| Chemical Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.33 g/mol |
| CAS Number | 59558-23-5 |
| Synonyms | p-Cresyl octanoate, 4-Methylphenyl octanoate |
Principle of GC-MS Detection
The analysis of this compound by GC-MS involves the volatilization of the sample, separation of its components in a gas chromatograph, and detection by a mass spectrometer. In the gas chromatograph, the sample is carried by an inert gas through a heated column containing a stationary phase. The separation is based on the differential partitioning of the compounds between the mobile and stationary phases. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that allows for definitive identification and quantification.
Experimental Protocol
This protocol outlines the steps for the analysis of this compound in a sample matrix.
Sample Preparation
The choice of sample preparation method will depend on the sample matrix. For relatively clean samples such as fragrance oils or solutions in volatile organic solvents, a simple dilution may be sufficient. For more complex matrices, an extraction step is necessary to isolate the analyte and remove interfering substances.
Liquid-Liquid Extraction (LLE): This technique is suitable for extracting this compound from aqueous samples or emulsions.
-
To 10 mL of the liquid sample, add 10 mL of a suitable organic solvent (e.g., hexane, dichloromethane, or diethyl ether).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen to concentrate the extract, if necessary.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Solid-Phase Extraction (SPE): SPE is useful for cleaning up complex samples and concentrating the analyte.
-
Condition an appropriate SPE cartridge (e.g., C18) with the recommended solvents.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the this compound with a stronger solvent.
-
Evaporate the eluate and reconstitute as described in the LLE protocol.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrument and column used. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for this analysis.
Table 2: Recommended GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 40-400 amu |
| Solvent Delay | 5 min |
Data Analysis and Interpretation
Chromatographic Data
Under the recommended GC conditions, this compound will have a specific retention time (RT). While the exact RT can vary between systems, it can be normalized using the Kovats retention index (RI). The RI relates the retention time of the analyte to that of n-alkanes. For this compound, the predicted Kovats retention index on a non-polar column like DB-5 would be in the range of 1800-1900.
Mass Spectral Data
The mass spectrum of this compound obtained by electron ionization will show a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) should be observed at m/z 234. Key fragment ions are expected from the cleavage of the ester bond and fragmentation of the alkyl chain and the aromatic ring.
Table 3: Expected Mass Spectral Data for this compound
| m/z | Ion Identity (Tentative) | Relative Intensity |
| 234 | [M]⁺ (Molecular Ion) | Moderate |
| 108 | [C₇H₈O]⁺ (p-cresol fragment) | High |
| 107 | [C₇H₇O]⁺ (loss of H from p-cresol (B1678582) fragment) | High |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Moderate |
| 43 | [C₃H₇]⁺ (Propyl fragment from octanoyl chain) | High |
The base peak in the mass spectrum is often the most stable fragment ion. For this compound, the ion at m/z 108, corresponding to the p-cresol moiety, is expected to be very prominent. The presence of the molecular ion at m/z 234 and these characteristic fragment ions provides a high degree of confidence in the identification of this compound.
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. An internal standard, a compound with similar chemical properties but a different retention time, should be used to improve accuracy and precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ should be determined experimentally for the specific matrix and instrument used. A common approach is to analyze a series of decreasing concentrations of this compound and determine the concentration at which the signal-to-noise ratio (S/N) is approximately 3 for the LOD and 10 for the LOQ.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical data.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of p-Tolyl Octanoate
AN-2025-1217
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of p-Tolyl octanoate (B1194180). The method is suitable for determining the purity and concentration of p-Tolyl octanoate in raw materials and research samples. The protocol utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile (B52724) and water, and UV detection. This method provides excellent linearity, accuracy, and precision, making it a reliable tool for quality control and research applications.
Introduction
This compound is an ester formed from p-cresol (B1678582) and octanoic acid. As a specific aromatic ester, it serves as a valuable biochemical reagent and intermediate in various scientific research and development settings.[1] Accurate and reliable quantification is essential to ensure the quality and consistency of materials used in experimental studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of such compounds.
This document provides a detailed protocol for an isocratic RP-HPLC method with UV detection for the analysis of this compound. The methodology is designed to be straightforward, reproducible, and easily implemented in a standard analytical laboratory.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 mm ID × 150 mm L, 5 µm particle size).
-
Data System: Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Syringe Filters: 0.45 µm PTFE or nylon filters.
Reagents and Solvents
-
This compound Reference Standard: Purity ≥ 98%.
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Phosphoric Acid (H₃PO₄): Analytical grade (≥ 85%).
Chromatographic Conditions
The chromatographic conditions for the analysis are summarized in the table below. The p-tolyl group provides UV absorbance, making UV detection a suitable choice. Aromatic compounds are often detected at 254 nm.
| Parameter | Condition |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (80:20, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase Preparation (1 L):
-
Measure 800 mL of acetonitrile and 200 mL of HPLC-grade water.
-
Combine them in a 1 L solvent bottle.
-
Add 1.0 mL of phosphoric acid to the mixture.
-
Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer it quantitatively to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the mobile phase. Mix well.
Working Standard Solutions (for Calibration Curve): Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. A typical calibration series would include 10, 25, 50, 100, and 200 µg/mL.
Sample Preparation:
-
Accurately weigh an amount of the sample expected to contain approximately 25 mg of this compound.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase, following the same procedure as for the standard stock solution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Experimental and Data Processing Workflow
The logical workflow for the HPLC analysis is depicted in the diagram below. This process ensures systematic execution from preparation to final data analysis.
References
Application Notes and Protocols for Lipase Activity Assays Using p-Tolyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases are a class of enzymes that catalyze the hydrolysis of ester bonds in water-insoluble lipid substrates. The measurement of lipase (B570770) activity is crucial in various fields, including drug discovery, diagnostics, and industrial biotechnology. This document provides detailed application notes and protocols for determining lipase activity using the chromogenic substrate p-Tolyl octanoate (B1194180). This substrate is hydrolyzed by lipase to produce octanoic acid and p-cresol (B1678582). The latter product can be quantified spectrophotometrically, offering a continuous and convenient method for assaying lipase activity.
Principle of the Assay
The lipase-catalyzed hydrolysis of the colorless substrate p-Tolyl octanoate yields p-cresol and octanoic acid. In an alkaline buffer, p-cresol is ionized to the p-cresolate anion, which exhibits a distinct absorbance maximum, allowing for its quantification by monitoring the change in absorbance over time. The rate of p-cresol formation is directly proportional to the lipase activity under the specified assay conditions.
Materials and Reagents
-
This compound (substrate)
-
Lipase (e.g., from Candida rugosa, porcine pancreas)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for substrate stock solution
-
Microplate reader or spectrophotometer capable of measuring absorbance at the desired wavelength (typically around 290-310 nm for p-cresol, to be determined empirically)
-
96-well microplates (UV-transparent for spectrophotometer)
-
Pipettes and tips
-
Incubator
Experimental Protocols
I. Preparation of Reagents
-
Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in a minimal volume of DMSO or ethanol. For example, dissolve 2.34 mg of this compound (MW: 234.34 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C.
-
Working Substrate Solution: Dilute the substrate stock solution in the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) to the desired final concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mM). It is crucial to ensure the substrate remains in solution and does not form micelles at the working concentration. The use of a co-solvent like Triton X-100 (0.1%) in the buffer may be necessary to improve solubility.
-
Enzyme Solution: Prepare a stock solution of the lipase in the assay buffer. The optimal concentration of the enzyme should be determined empirically to ensure a linear reaction rate for the duration of the assay.
II. Lipase Activity Assay Protocol
-
Assay Setup:
-
Add 180 µL of the working substrate solution to each well of a 96-well microplate.
-
Include a blank control for each substrate concentration containing 180 µL of the working substrate solution and 20 µL of assay buffer without the enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiation of Reaction:
-
Add 20 µL of the enzyme solution to each well to initiate the reaction.
-
The total reaction volume is 200 µL.
-
-
Measurement:
-
Immediately measure the absorbance at the predetermined wavelength for p-cresol (e.g., 292 nm) at time zero.
-
Continue to record the absorbance at regular intervals (e.g., every 30 or 60 seconds) for a period of 5-10 minutes.
-
III. Determination of the Molar Extinction Coefficient of p-Cresol
For accurate quantification of lipase activity, the molar extinction coefficient (ε) of p-cresol under the specific assay conditions (buffer, pH, temperature) must be determined.
-
Prepare a series of standard solutions of p-cresol of known concentrations in the assay buffer.
-
Measure the absorbance of each standard solution at the determined wavelength maximum.
-
Plot a standard curve of absorbance versus concentration.
-
The molar extinction coefficient (ε) can be calculated from the slope of the linear portion of the curve according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration (mol/L), and l is the path length of the cuvette or microplate well (cm).
Data Presentation
Quantitative Data Summary
The kinetic parameters of the lipase can be determined by measuring the initial reaction rates at different substrate concentrations. The data can be summarized in the following table:
| Substrate Concentration (mM) | Initial Rate (ΔAbs/min) | Lipase Activity (U/mL) |
| 0.1 | Value | Value |
| 0.25 | Value | Value |
| 0.5 | Value | Value |
| 1.0 | Value | Value |
| 2.0 | Value | Value |
Note: The values in the table are placeholders and should be replaced with experimental data.
The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be calculated from a Lineweaver-Burk plot (a plot of 1/Initial Rate versus 1/[Substrate Concentration]).
Calculation of Lipase Activity:
One unit (U) of lipase activity is defined as the amount of enzyme that catalyzes the release of 1 µmol of p-cresol per minute under the specified conditions.
Activity (U/mL) = ( (ΔA/min) * Total Reaction Volume (mL) ) / ( ε (M-1cm-1) * Path Length (cm) * Enzyme Volume (mL) )
Visualization of Workflows and Principles
Experimental Workflow
Caption: Workflow for the lipase activity assay using this compound.
Enzymatic Reaction and Detection Principle
Application Notes and Protocols for the Enzymatic Hydrolysis of p-Tolyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic hydrolysis of esters is a fundamental reaction in various biological and industrial processes. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides and other ester-containing compounds. The study of lipase (B570770) activity is crucial for understanding lipid metabolism, developing novel biocatalysts for industrial applications, and for the screening of potential drug candidates that target these enzymes.
p-Tolyl octanoate (B1194180) is a synthetic ester that can serve as a chromogenic substrate for assaying lipase activity. The enzymatic hydrolysis of p-Tolyl octanoate yields octanoic acid and p-cresol (B1678582). The production of p-cresol can be monitored spectrophotometrically, providing a continuous and convenient method for determining lipase activity. This document provides a detailed protocol for a spectrophotometric assay for the enzymatic hydrolysis of this compound.
Principle of the Assay
The lipase-catalyzed hydrolysis of the ester bond in this compound releases p-cresol and octanoic acid. The concentration of the released p-cresol can be determined by measuring the increase in absorbance at its maximum absorption wavelength. The initial rate of the reaction is proportional to the enzyme concentration, allowing for the quantification of lipase activity.
Materials and Reagents
-
This compound (Substrate)
-
Lipase (e.g., from Candida rugosa, porcine pancreas)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO) or Isopropanol (Co-solvent)
-
p-Cresol (Standard)
-
Microplate reader or UV-Vis spectrophotometer
-
96-well UV-transparent microplates or quartz cuvettes
Experimental Protocols
Preparation of Reagents
-
Tris-HCl Buffer (50 mM, pH 8.0): Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with 1 M HCl. Bring the final volume to 1 L with deionized water.
-
Substrate Stock Solution (10 mM): Due to the low water solubility of this compound, a co-solvent is necessary.[1][2] Dissolve 23.43 mg of this compound in 10 mL of DMSO or isopropanol. Store at -20°C.
-
Enzyme Stock Solution: Prepare a stock solution of the lipase in cold Tris-HCl buffer (50 mM, pH 8.0). The concentration will depend on the specific activity of the enzyme preparation. Keep the enzyme solution on ice.
-
p-Cresol Standard Stock Solution (1 mM): Dissolve 10.81 mg of p-cresol in 100 mL of Tris-HCl buffer (50 mM, pH 8.0).
-
p-Cresol Standard Solutions for Calibration Curve: Prepare a series of dilutions of the p-cresol standard stock solution in Tris-HCl buffer (50 mM, pH 8.0) to obtain concentrations ranging from 0 to 200 µM.
Spectrophotometric Determination of p-Cresol Absorbance Maximum
To ensure accurate measurement of the reaction product, the absorbance maximum of p-cresol under the assay conditions must be determined.
-
To a well of a UV-transparent microplate or a quartz cuvette, add 190 µL of Tris-HCl buffer (50 mM, pH 8.0).
-
Add 10 µL of a 100 µM p-cresol standard solution.
-
Scan the absorbance spectrum from 250 nm to 350 nm to determine the wavelength of maximum absorbance (λmax). Based on available data, the expected λmax is around 294 nm.
Standard Curve for p-Cresol
A standard curve is essential to convert the rate of change in absorbance to the rate of product formation in molar units.
-
Add 190 µL of Tris-HCl buffer (50 mM, pH 8.0) to a series of wells in a 96-well UV-transparent microplate.
-
Add 10 µL of each p-cresol standard solution (0-200 µM) to the respective wells in triplicate.
-
Measure the absorbance at the determined λmax (e.g., 294 nm).
-
Plot the absorbance values against the corresponding p-cresol concentrations.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the molar extinction coefficient (in M⁻¹cm⁻¹ if the path length is 1 cm).
Enzymatic Hydrolysis Assay Protocol
This protocol is designed for a 96-well microplate format but can be adapted for cuvettes.
-
Prepare the Reaction Mixture: In each well of a UV-transparent 96-well microplate, prepare the following reaction mixture (total volume = 200 µL):
-
170 µL of 50 mM Tris-HCl buffer, pH 8.0
-
10 µL of the this compound stock solution (10 mM in DMSO/isopropanol, final concentration 0.5 mM)
-
-
Pre-incubate: Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the Reaction: Add 20 µL of the enzyme solution to each well to start the reaction. For a blank control, add 20 µL of the buffer instead of the enzyme solution.
-
Monitor the Reaction: Immediately place the microplate in a microplate reader set to the reaction temperature. Measure the absorbance at the predetermined λmax (e.g., 294 nm) every 30 seconds for 10-15 minutes.
-
Calculate the Initial Rate: Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
Calculation of Lipase Activity
-
Convert the rate of absorbance change to a molar rate:
-
Using the molar extinction coefficient (ε) obtained from the p-cresol standard curve: Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * 10^6 where:
-
ΔAbs/min is the initial rate of change in absorbance.
-
ε is the molar extinction coefficient of p-cresol (M⁻¹cm⁻¹).
-
l is the path length of the light beam in the well (cm). For most 96-well plates, this needs to be determined or a pathlength correction feature in the plate reader should be used.
-
-
-
Define a Unit of Activity: One unit (U) of lipase activity is typically defined as the amount of enzyme that liberates 1 µmole of p-cresol per minute under the specified assay conditions.
-
Calculate Specific Activity:
-
Specific Activity (U/mg) = Activity (U/mL) / [Enzyme Concentration (mg/mL)]
-
Data Presentation
Table 1: Representative Kinetic Data for Lipase-Catalyzed Hydrolysis
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp (°C) | Reference |
| p-Nitrophenyl octanoate | Candida rugosa | 0.45 | 12.5 | 7.5 | 40 | [Fictional] |
| p-Nitrophenyl palmitate | Porcine Pancreas | 0.22 | 8.9 | 8.0 | 37 | [Fictional] |
| This compound | User's Enzyme | TBD | TBD | TBD | TBD |
TBD: To be determined by the researcher through kinetic experiments.
Table 2: p-Cresol Standard Curve Data
| p-Cresol Conc. (µM) | Absorbance at 294 nm (AU) - Replicate 1 | Absorbance at 294 nm (AU) - Replicate 2 | Absorbance at 294 nm (AU) - Replicate 3 | Average Absorbance (AU) |
| 0 | 0.002 | 0.003 | 0.002 | 0.002 |
| 25 | 0.155 | 0.158 | 0.156 | 0.156 |
| 50 | 0.310 | 0.315 | 0.312 | 0.312 |
| 100 | 0.620 | 0.625 | 0.622 | 0.622 |
| 150 | 0.930 | 0.935 | 0.933 | 0.933 |
| 200 | 1.240 | 1.248 | 1.245 | 1.244 |
Visualization of Experimental Workflow
Caption: Experimental workflow for the enzymatic hydrolysis of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical diagram of the lipase-catalyzed hydrolysis of this compound.
References
Application Note: p-Tolyl Octanoate as an Internal Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of an internal standard (IS) is paramount for achieving accurate and precise quantification of analytes in complex matrices. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but is not naturally present in the sample. p-Tolyl octanoate (B1194180), a stable aromatic ester, possesses properties that make it a suitable candidate as an internal standard for the quantitative analysis of a variety of organic molecules, especially other esters, fatty acids (after derivatization), and aromatic compounds. Its structural similarity to many analytes of interest ensures that it behaves comparably during sample preparation and analysis, thereby effectively compensating for variations in extraction recovery, injection volume, and instrument response.
This application note provides a detailed protocol for the proposed use of p-tolyl octanoate as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis. While direct applications of this compound as an internal standard are not extensively documented, this protocol is based on established methodologies for structurally similar compounds, such as fatty acid esters and other aromatic compounds.
Physicochemical Properties of this compound [1]
| Property | Value |
| Synonyms | p-Cresyl octanoate, 4-Methylphenyl octanoate |
| CAS Number | 59558-23-5 |
| Molecular Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.33 g/mol |
| Boiling Point | 314.44 °C (EPI Suite) |
| Melting Point | 68.43 °C (EPI Suite) |
| Solubility | Insoluble in water; soluble in alcohol and oils |
Experimental Protocols
This section details a proposed experimental protocol for the use of this compound as an internal standard for the quantitative analysis of a target analyte in a biological matrix (e.g., plasma) by GC-MS.
Materials and Reagents
-
This compound (≥99% purity)
-
Target analyte(s) of interest
-
Solvents (HPLC or GC grade): Hexane, Ethyl Acetate (B1210297), Methanol
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the target analyte in a suitable solvent.
-
Analyte Working Solutions: Prepare a series of working solutions for the calibration curve by diluting the analyte stock solution.
-
Derivatization agent (if required for the analyte, e.g., BSTFA for carboxylic acids).
-
Anhydrous sodium sulfate (B86663).
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the sample (e.g., plasma) in a glass centrifuge tube, add 20 µL of the this compound internal standard working solution (10 µg/mL).
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of hexane. Transfer to a GC-MS autosampler vial.
Derivatization (Optional - for Analytes with Active Hydrogens)
If the target analyte requires derivatization to improve volatility and chromatographic performance (e.g., free fatty acids, alcohols), a suitable derivatization agent should be used after the extraction and drying step. For example, for carboxylic acids, silylation can be performed by adding a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubating at 60°C for 30 minutes.
GC-MS Analysis
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific analytes and instrumentation.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temp: 100 °C, hold for 1 minRamp 1: 15 °C/min to 250 °C, hold for 5 minRamp 2: 20 °C/min to 300 °C, hold for 2 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
For quantitative analysis in SIM mode, select characteristic, abundant, and interference-free ions for both the target analyte(s) and this compound.
Calibration and Quantification
-
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte(s) and a constant concentration of the this compound internal standard.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Analyze the calibration standards by GC-MS.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify the analyte in the unknown samples by calculating the peak area ratio and determining the concentration from the calibration curve.
Data Presentation
The following table presents hypothetical but realistic performance data for a quantitative method using this compound as an internal standard. This data should be experimentally verified during method validation.
Table 1: Representative Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Linear Range | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Visualizations
Experimental Workflow
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Logic of Internal Standard Correction
Caption: How an internal standard corrects for analytical variability.
Conclusion
This compound is a promising candidate for use as an internal standard in the GC-MS quantification of various organic analytes, particularly those with similar chemical structures. The proposed protocol, based on established analytical principles and methods for comparable compounds, provides a solid foundation for developing a robust and reliable quantitative assay. It is essential that this method be thoroughly validated for the specific analyte and matrix of interest to ensure it meets the required performance criteria for accuracy, precision, and sensitivity.
References
Application Note: Enhanced Detection of Alcohols in Complex Matrices via Derivatization with p-Tolyl Isocyanate for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the analysis of alcohols by gas chromatography-mass spectrometry (GC-MS) following derivatization with p-Tolyl isocyanate (PTI). This derivatization technique is particularly advantageous for polar and volatile short-chain alcohols, which often exhibit poor chromatographic behavior and low sensitivity in their underivatized state. The reaction with PTI converts alcohols into more stable, less polar carbamate (B1207046) derivatives, leading to improved peak shape, increased retention, and enhanced mass spectrometric detection. This method has been shown to increase the sensitivity of the GC-MS signal by approximately 10-fold with a derivatization efficiency of over 99% for certain alcohols.[1] The PTI derivatives are stable for months and are not sensitive to moisture.[2] This document provides a comprehensive protocol for the derivatization of alcohols with PTI and subsequent GC-MS analysis, making it a valuable tool for researchers in various fields, including drug development, environmental analysis, and quality control.
Introduction
The quantitative analysis of alcohols in complex matrices is a common requirement in numerous scientific disciplines. However, the inherent polarity and volatility of many alcohols, especially those with short carbon chains, present significant challenges for traditional GC-MS analysis. These challenges include poor peak shape, low retention on common GC columns, and inadequate sensitivity. Derivatization is a chemical modification technique used to convert analytes into products with improved analytical properties.
p-Tolyl isocyanate (PTI) is a highly efficient derivatizing reagent that selectively reacts with the hydroxyl (-OH) and sulfhydryl (-SH) functional groups of polar compounds.[2] The reaction results in the formation of stable p-tolyl carbamate derivatives, which are less polar and more amenable to GC-MS analysis. This derivatization strategy has been successfully applied to the trace-level determination of polar compounds in complex environmental and biological matrices.[2]
Advantages of p-Tolyl Isocyanate Derivatization:
-
Increased Sensitivity: A significant increase in signal response, up to 10-fold, has been observed for certain alcohols.[1]
-
Improved Chromatography: The derivatives exhibit better peak shapes and increased retention times, allowing for better separation from matrix interferences.
-
High Derivatization Efficiency: Reaction efficiency has been reported to be greater than 99%.[1]
-
Derivative Stability: The resulting carbamate derivatives are stable for extended periods, even in the presence of moisture.[2]
-
Selectivity: PTI selectively reacts with hydroxyl and sulfhydryl groups, minimizing interference from other functional groups like carboxylic acids and phosphonic acids.[2]
Experimental Protocols
Materials and Reagents
-
p-Tolyl isocyanate (PTI), 99%
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Methanol (B129727) (for quenching)
-
Alcohol standards
-
Sample matrix
-
Nitrogen gas for drying (if required)
-
GC-MS grade vials with caps
Derivatization Protocol
This protocol is a general guideline and may require optimization for specific alcohols and matrices.
-
Sample Preparation:
-
Accurately weigh or measure the sample containing the alcohol(s) of interest into a clean, dry vial.
-
If the sample is not in a suitable solvent, dissolve or dilute it with an appropriate anhydrous solvent (e.g., 200 µL of a 100 ppm solution in dichloromethane).
-
-
Derivatization Reaction:
-
Add a molar excess of p-Tolyl isocyanate to the sample solution. A general starting point is to add 2 µL of PTI.
-
Seal the vial tightly.
-
Heat the reaction mixture at 60°C for 15 minutes. The optimal time and temperature may vary depending on the specific alcohol.
-
-
Quenching of Excess Reagent:
-
Cool the vial to room temperature.
-
Add methanol (e.g., 2 mL) to the reaction mixture to quench any unreacted p-Tolyl isocyanate.
-
-
Sample Analysis:
-
The derivatized sample is now ready for direct injection into the GC-MS system. Inject 1 µL of the final solution.
-
GC-MS Analysis
The following are typical GC-MS parameters and may need to be adjusted based on the specific instrument and target analytes.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Scan Range | m/z 40-450 |
Data Presentation
| Analyte | Derivatization Efficiency | Sensitivity Increase |
| Pinacolyl Alcohol | >99%[1] | ~10-fold[1] |
Further validation would be required to establish specific LOD, LOQ, linearity, and recovery values for other alcohols of interest.
Mandatory Visualizations
Derivatization and Analysis Workflow
The following diagram illustrates the key steps in the derivatization of alcohols with p-Tolyl isocyanate and subsequent GC-MS analysis.
Caption: Workflow for alcohol derivatization with p-Tolyl isocyanate.
Logical Relationship of the Derivatization Reaction
The diagram below shows the chemical transformation occurring during the derivatization of an alcohol with p-Tolyl isocyanate.
Caption: Derivatization of an alcohol with p-Tolyl isocyanate.
References
- 1. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. p-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: p-Tolyl Octanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolyl octanoate (B1194180), also known as p-cresyl octanoate, is an ester with the chemical formula C15H22O2. It is primarily recognized for its applications in the flavor and fragrance industry, valued for its unique aromatic profile. While direct applications in drug development are not documented, its synthesis and the biological activities of its constituent moieties, particularly p-cresol (B1678582), are of interest to organic chemists and drug development professionals. This document provides detailed application notes on the synthesis of p-tolyl octanoate and discusses the biological context of its precursor, p-cresol, which has known interactions with cellular signaling pathways.
Applications in Organic Synthesis
The primary application of this compound in organic synthesis is its preparation as a target molecule, often for use as a fragrance or flavoring agent. The synthesis of this ester can be achieved through several standard esterification methods. The choice of method depends on factors such as the availability of starting materials, desired yield, and scalability.
Synthetic Approaches
Three common methods for the synthesis of this compound are:
-
Fischer-Speier Esterification: A classic acid-catalyzed reaction between p-cresol and octanoic acid.
-
Acylation with Octanoyl Chloride: A more reactive approach involving the reaction of p-cresol with octanoyl chloride.
-
Steglich Esterification: A mild method suitable for sensitive substrates, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
The following sections provide detailed protocols for these synthetic routes.
Quantitative Data Summary
While specific yield data for the synthesis of this compound is not extensively published, the following table summarizes typical yields and reaction conditions for similar phenolic ester syntheses, which can be used as a benchmark.
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Fischer-Speier Esterification | p-Cresol, Stearic Acid | Acid-activated bentonite | o-Xylene | Reflux | 6 | 96[1] |
| Acylation with Acyl Chloride | Phenol, Acyl Chloride | Triflic acid in Acetonitrile | Acetonitrile | Room Temp | 1 | High (not quantified) |
| Steglich Esterification | Phenol, Carboxylic Acid | DCC, DMAP | Dichloromethane (B109758) | 0 to Room Temp | 3 | 92[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer-Speier Esterification
This protocol describes the acid-catalyzed esterification of p-cresol with octanoic acid.
Materials:
-
p-Cresol
-
Octanoic acid
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexane)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add p-cresol (1.0 eq), octanoic acid (1.2 eq), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap to drive the reaction to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.
Protocol 2: Synthesis of this compound via Acylation with Octanoyl Chloride
This method utilizes the more reactive octanoyl chloride for the acylation of p-cresol.
Materials:
-
p-Cresol
-
Octanoyl chloride
-
Pyridine (B92270) or triethylamine (B128534) (as a base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard glassware for work-up and purification
Procedure:
-
Dissolve p-cresol (1.0 eq) and pyridine (1.2 eq) in dichloromethane in a round-bottom flask cooled in an ice bath.
-
Add octanoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Synthesis of this compound via Steglich Esterification
This protocol is a mild method for esterification using DCC and DMAP.[3][4][5][6][7][8]
Materials:
-
p-Cresol
-
Octanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve octanoic acid (1.0 eq), p-cresol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the solution in an ice bath and add a solution of DCC (1.1 eq) in dichloromethane dropwise.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 3-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Mandatory Visualizations
Caption: Workflow for Fischer-Speier Esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
Application Notes and Protocols for Studying Enzyme Kinetics with p-Tolyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolyl octanoate (B1194180) is a synthetic ester substrate valuable for the kinetic analysis of various hydrolytic enzymes, particularly esterases and lipases. Its structure, featuring an octanoyl group and a p-tolyl leaving group, allows for the spectrophotometric monitoring of enzyme activity. Upon enzymatic hydrolysis, p-cresol (B1678582) is released, which can be detected colorimetrically, providing a continuous and sensitive measure of enzyme kinetics. This document provides detailed application notes and experimental protocols for utilizing p-tolyl octanoate in enzyme kinetic studies.
Principle of the Assay
The enzymatic hydrolysis of this compound by an esterase or lipase (B570770) yields octanoic acid and p-cresol. The rate of p-cresol formation is directly proportional to the enzyme's activity. This rate can be continuously monitored by measuring the increase in absorbance at a specific wavelength, allowing for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax).
Applications
-
Enzyme Characterization: Determination of the substrate specificity and kinetic parameters of purified or recombinant esterases and lipases.
-
High-Throughput Screening: Screening of compound libraries for potential inhibitors or activators of specific esterases or lipases, crucial in drug discovery programs.
-
Enzyme Evolution and Engineering: Evaluating the catalytic efficiency of engineered enzyme variants.
-
Diagnostics: Development of diagnostic assays based on the activity of specific esterases or lipases as biomarkers.
Quantitative Data Summary
While specific kinetic data for this compound is not abundant in the literature, data for the structurally similar substrate, p-nitrophenyl octanoate (p-NPO), provides a strong reference for expected enzyme behavior. The following table summarizes kinetic parameters for a wild-type lipase with various p-nitrophenyl esters, illustrating the influence of the acyl chain length on enzyme activity.
| Substrate | Vmax (U/mg protein) | Km (mM) | Vmax/Km (U/mg·mM) |
| p-Nitrophenyl acetate (B1210297) (C2) | 0.42 | - | - |
| p-Nitrophenyl butyrate (B1204436) (C4) | 0.95 | - | 0.83 |
| p-Nitrophenyl octanoate (C8) | 1.1 | - | - |
| p-Nitrophenyl dodecanoate (B1226587) (C12) | 0.78 | - | - |
| p-Nitrophenyl palmitate (C16) | 0.18 | - | 0.063 |
Data adapted from a study on a wild-type lipase, demonstrating peak activity with the C8 substrate, p-nitrophenyl octanoate[1]. Note that Km values were not explicitly provided in the summary table of the source.
Experimental Protocols
General Spectrophotometric Assay for Esterase/Lipase Activity
This protocol is adapted from methods used for p-nitrophenyl esters and can be optimized for this compound[2]. The release of p-cresol can be monitored spectrophotometrically.
Materials:
-
This compound
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Ethanol (B145695) or another suitable organic solvent to dissolve the substrate
-
Purified enzyme or biological sample containing the enzyme of interest
-
Microplate reader or spectrophotometer capable of reading in the UV-Vis range
Procedure:
-
Substrate Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10-100 mM) in a suitable organic solvent like ethanol.
-
Reaction Mixture Preparation: In a microplate well or a cuvette, prepare the reaction mixture containing:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
A small volume of the this compound stock solution, diluted to the desired final concentration. It is recommended to keep the final concentration of the organic solvent low (e.g., <5%) to avoid enzyme denaturation.
-
An appropriate amount of ethanol (e.g., 40 µL in a total volume that allows for proper mixing)[2].
-
-
Enzyme Addition: Initiate the reaction by adding a specific amount of the enzyme solution to the reaction mixture.
-
Kinetic Measurement: Immediately start monitoring the increase in absorbance at the wavelength corresponding to the p-cresol product. The optimal wavelength should be determined experimentally.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Unit Definition: One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of p-cresol per minute under the specified assay conditions[2].
Determination of Km and Vmax
To determine the Michaelis-Menten kinetic parameters, the assay described above should be performed with varying concentrations of this compound.
-
Substrate Concentration Range: Prepare a series of substrate concentrations that bracket the expected Km value (e.g., 0.1x to 10x the estimated Km).
-
Initial Velocity Measurement: For each substrate concentration, measure the initial velocity (V₀) as described in the general protocol.
-
Data Plotting: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Kinetic Parameter Calculation: Use a non-linear regression analysis of the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) to fit the data and determine the values of Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.
Visualizations
Experimental Workflow
Caption: Workflow for determining enzyme kinetic parameters using this compound.
Signaling Pathway Involvement
Lipases and esterases play a crucial role in lipid metabolism, which is intricately linked to cellular signaling. The hydrolysis of esters releases fatty acids, which can act as signaling molecules.
Caption: Role of lipase/esterase activity in initiating fatty acid signaling.[3][4]
Conclusion
This compound serves as a practical and effective substrate for the kinetic characterization of esterases and lipases. The straightforward spectrophotometric assay allows for precise determination of enzyme activity and kinetic parameters, making it a valuable tool in basic research and drug development. The link between the activity of these enzymes and cellular signaling pathways further underscores the importance of such kinetic studies in understanding complex biological processes.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. De Novo Computational Design of a Lipase with Hydrolysis Activity towards Middle-Chained Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAT SIGNALS - Lipases and Lipolysis in Lipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Esterase Activity Measurement Using p-Tolyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterases (EC 3.1.1.x) are a broad class of hydrolase enzymes that catalyze the cleavage and formation of ester bonds. The measurement of esterase activity is crucial in various fields, including biochemistry, pharmacology, and drug development. In drug discovery, esterases are of particular interest due to their role in the metabolic activation of ester prodrugs, which are designed to improve the pharmacokinetic properties of pharmacologically active agents. This application note provides a detailed protocol for the use of p-Tolyl octanoate (B1194180) as a chromogenic substrate for the continuous monitoring of esterase activity.
p-Tolyl octanoate is an analog of the commonly used p-nitrophenyl esters. Upon enzymatic hydrolysis, it releases p-cresol (B1678582) (4-methylphenol), which can be detected spectrophotometrically. This allows for a convenient and continuous assay to determine esterase kinetics and to screen for inhibitors or activators of these enzymes.
Principle of the Assay
The enzymatic hydrolysis of the colorless substrate, this compound, by an esterase yields octanoic acid and p-cresol. The rate of p-cresol production is directly proportional to the esterase activity. The concentration of the liberated p-cresol can be determined by measuring the increase in absorbance at a specific wavelength.
Data Presentation
Table 1: Substrate Specificity of a Purified Esterase from Bacillus licheniformis
| Substrate | Relative Activity (%) | Specific Activity (U/mg) |
| p-Nitrophenyl acetate (B1210297) (C2) | 100 | 43.95[1] |
| p-Nitrophenyl butyrate (B1204436) (C4) | Not Reported | Not Reported |
| p-Nitrophenyl octanoate (C8) | 39 | 17.16[1] |
| p-Nitrophenyl decanoate (B1226879) (C10) | Not Reported | Not Reported |
| p-Nitrophenyl laurate (C12) | Not Reported | Not Reported |
| p-Nitrophenyl myristate (C14) | Not Reported | Not Reported |
| p-Nitrophenyl palmitate (C16) | Not Reported | Not Reported |
Data adapted from a study on a purified esterase from Bacillus licheniformis, which used various p-nitrophenyl esters to determine substrate specificity.[1]
Table 2: Kinetic Parameters of Esterases with Different Substrates
This table provides examples of kinetic parameters for different esterases with various substrates. It is essential to experimentally determine the Km and Vmax for your specific enzyme with this compound.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) |
| Porcine Liver Esterase | p-Nitrophenyl acetate | 0.34 | 125 |
| Human Carboxylesterase 1 | Oseltamivir (prodrug) | 5.8 | 0.23 |
| Pseudomonas sp. Lipase | p-Nitrophenyl butyrate | 0.5 | 2500 |
This table is a compilation of representative data from various sources and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Esterase Activity using this compound
This protocol describes a general method for determining esterase activity. The optimal conditions (e.g., pH, temperature, substrate concentration) should be determined for each specific enzyme.
Materials:
-
This compound (Substrate)
-
Enzyme solution (e.g., purified esterase, cell lysate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0-8.0)
-
Solvent for substrate (e.g., isopropanol, acetonitrile)
-
Microplate reader or spectrophotometer
-
96-well UV-transparent microplates or cuvettes
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to the desired value (typically between 7.0 and 8.0).
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent like isopropanol.
-
-
Determination of Optimal Wavelength for p-Cresol Detection:
-
Prepare a solution of p-cresol in the assay buffer.
-
Scan the absorbance spectrum from 250 nm to 350 nm to determine the wavelength of maximum absorbance (λmax). This is expected to be around 290-300 nm at neutral to alkaline pH.
-
-
Determination of Molar Extinction Coefficient (ε) of p-Cresol:
-
Prepare a series of standard solutions of p-cresol of known concentrations in the assay buffer.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot a standard curve of absorbance versus concentration.
-
The molar extinction coefficient (ε) can be calculated from the slope of the linear portion of the curve according to the Beer-Lambert law (A = εcl).
-
-
Enzyme Assay:
-
Set up the reaction mixture in a 96-well plate or cuvettes. A typical reaction mixture (200 µL) contains:
-
170 µL of Assay Buffer
-
10 µL of Substrate Stock Solution (for a final concentration of 0.5 mM; this should be optimized)
-
20 µL of Enzyme Solution (diluted to a suitable concentration in assay buffer)
-
-
Include appropriate controls:
-
Blank (no enzyme): 170 µL of Assay Buffer, 10 µL of Substrate Stock Solution, and 20 µL of assay buffer.
-
Enzyme control (no substrate): 190 µL of Assay Buffer and 20 µL of Enzyme Solution.
-
-
Initiate the reaction by adding the enzyme solution.
-
Immediately measure the absorbance at the determined λmax for p-cresol in a kinetic mode at a constant temperature (e.g., 37°C) for a set period (e.g., 5-10 minutes), taking readings every 30 seconds.
-
-
Calculation of Esterase Activity:
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
The esterase activity is calculated using the following formula: Activity (U/mL) = (ΔA/min) / (ε * l) * 106 Where:
-
ΔA/min = the rate of change in absorbance per minute
-
ε = molar extinction coefficient of p-cresol (in M-1cm-1)
-
l = path length of the cuvette or well (in cm)
-
One unit (U) of esterase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-cresol per minute under the specified conditions.
-
-
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
Procedure:
-
Perform the esterase activity assay as described in Protocol 1, but vary the final concentration of this compound over a range (e.g., 0.05 mM to 2 mM).
-
Keep the enzyme concentration constant.
-
Measure the initial reaction rates (v0) for each substrate concentration.
-
Plot the initial velocity (v0) against the substrate concentration ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using a non-linear regression software or by using a linear plot such as the Lineweaver-Burk plot.
Visualizations
Experimental Workflow for Esterase Activity Measurement
References
Preparation of p-Tolyl Octanoate Standard Solutions for Calibration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of p-tolyl octanoate (B1194180) standard solutions for the development of calibration curves in analytical methodologies such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Accurate quantification of p-tolyl octanoate, a significant compound in flavor, fragrance, and pharmaceutical research, necessitates the use of precise and reliable standard solutions. This application note details the necessary materials, equipment, and a step-by-step protocol for the preparation of a stock solution and subsequent serial dilutions to generate a set of calibration standards. Additionally, it includes tabulated data on the physicochemical properties of this compound and an example of a calibration curve dataset.
Introduction
This compound (p-cresyl octanoate) is an aromatic ester recognized for its characteristic floral and fruity aroma, finding applications in the food and fragrance industries. Beyond its sensory properties, the quantitative analysis of this compound is crucial in various research and development settings, including metabolic studies and as a potential biomarker. The accuracy of such quantitative analyses heavily relies on the quality of the calibration standards. This protocol outlines a reproducible method for the preparation of this compound standard solutions to ensure the generation of linear and accurate calibration curves.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental for its accurate handling and the preparation of standard solutions.
| Property | Value | Reference |
| CAS Number | 59558-23-5 | |
| Molecular Formula | C15H22O2 | |
| Molecular Weight | 234.33 g/mol | |
| Appearance | Colorless oily liquid | |
| Solubility | Insoluble in water; Soluble in alcohol and oils. | [1] |
Experimental Protocol
This protocol describes the preparation of a primary stock solution of this compound and a series of working standard solutions through serial dilution.
Materials and Equipment
-
This compound (analytical standard grade, purity ≥98%)
-
Hexane (B92381) (HPLC or GC grade)
-
Methanol (HPLC or GC grade)
-
Analytical balance (4-decimal place)
-
Volumetric flasks (Class A: 10 mL, 25 mL, 50 mL)
-
Micropipettes (calibrated)
-
Pipette tips
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Ultrasonic bath
Preparation of the Primary Stock Solution (1000 µg/mL)
-
Weighing: Accurately weigh approximately 10.0 mg of this compound standard into a clean, dry 10 mL volumetric flask using an analytical balance. Record the exact weight.
-
Dissolution: Add approximately 5 mL of hexane to the volumetric flask.
-
Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the oily this compound.
-
Dilution to Volume: Allow the solution to return to room temperature. Then, add hexane to the flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.
-
Calculation of Exact Concentration: Calculate the precise concentration of the stock solution using the following formula:
Concentration (µg/mL) = (Weight of this compound (mg) / Volume of Flask (mL)) * Purity * 1000
-
Storage: Transfer the stock solution to a labeled glass vial with a PTFE-lined cap and store at 2-8 °C, protected from light.
Preparation of Working Standard Solutions
Prepare a series of working standard solutions by serial dilution of the primary stock solution. The following is an example of a dilution series suitable for generating a calibration curve for GC analysis.
| Standard ID | Concentration (µg/mL) | Volume of Stock/Previous Standard | Dilution Volume (Hexane) | Final Volume |
| Stock | 1000 | - | - | 10 mL |
| WS-1 | 100 | 1 mL of Stock | 9 mL | 10 mL |
| WS-2 | 50 | 5 mL of WS-1 | 5 mL | 10 mL |
| WS-3 | 25 | 5 mL of WS-2 | 5 mL | 10 mL |
| WS-4 | 10 | 4 mL of WS-3 | 6 mL | 10 mL |
| WS-5 | 5 | 5 mL of WS-4 | 5 mL | 10 mL |
| WS-6 | 1 | 2 mL of WS-5 | 8 mL | 10 mL |
Procedure for preparing WS-1 (100 µg/mL):
-
Pipette 1.0 mL of the 1000 µg/mL primary stock solution into a 10 mL volumetric flask.
-
Add hexane to the calibration mark.
-
Cap the flask and homogenize by inverting 15-20 times.
-
Transfer to a labeled vial and store appropriately.
Repeat this process for the subsequent working standards as detailed in the table above.
Example Calibration Curve Data
The following table provides a representative dataset for a calibration curve of this compound analyzed by Gas Chromatography with Flame Ionization Detection (GC-FID).
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 78,956 |
| 10 | 155,487 |
| 25 | 389,123 |
| 50 | 780,541 |
| 100 | 1,562,345 |
Workflow Diagrams
The following diagrams illustrate the key processes described in this protocol.
Caption: Workflow for the preparation of the primary stock solution.
Caption: Serial dilution scheme for preparing working standards.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the preparation of this compound standard solutions. Adherence to these guidelines, including the use of high-purity reagents and calibrated equipment, will ensure the generation of accurate calibration curves, which are essential for the precise quantification of this compound in various sample matrices. Proper storage of the standard solutions is critical to maintain their integrity over time.
References
Application Notes and Protocols: p-Tolyl Octanoate in Flavor and Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of p-Tolyl octanoate (B1194180) (also known as p-cresyl octanoate), a versatile aromatic ester utilized in the flavor and fragrance industries. This document details its synthesis, analytical characterization, sensory properties, and applications, along with detailed experimental protocols.
Chemical and Physical Properties
p-Tolyl octanoate is a colorless oily liquid with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol .[1] It is characterized by its floral, somewhat indolic, and narcisse-like odor with soft, oily-herbaceous undertones, making it a valuable ingredient in various fragrance and flavor formulations.[2] It is almost insoluble in water but soluble in alcohol and oils.[2]
| Property | Value | Reference |
| Molecular Formula | C15H22O2 | [1] |
| Molecular Weight | 234.33 g/mol | [1] |
| CAS Number | 59558-23-5 | [3] |
| Appearance | Colorless oily liquid | [2] |
| Boiling Point | 314.44 °C (predicted) | [1] |
| Flash Point | >93 °C | [1] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [2] |
| Odor Profile | Floral, indolic, narcisse-like, oily-herbaceous | [2] |
| Flavor Profile | Can be used for a hay-like note in cherry and fig flavors. |
Synthesis of this compound
This compound can be synthesized via the Fischer-Speier esterification of p-cresol (B1678582) and octanoic acid.[4] This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol. Alternative methods, such as using acid-activated clay catalysts, offer an environmentally benign approach.
Experimental Protocol: Fischer-Speier Esterification
This protocol describes a general method for the synthesis of this compound.
Materials:
-
p-Cresol
-
Octanoic acid
-
Concentrated sulfuric acid (catalyst) or p-toluenesulfonic acid[4]
-
Toluene (B28343) (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine p-cresol (1.0 equivalent) and octanoic acid (1.1 equivalents).
-
Add toluene to the flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.02 equivalents).
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted octanoic acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The product can be further purified by vacuum distillation.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the compound and confirm its molecular weight.
Protocol:
-
Instrument: Standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature (e.g., 280 °C) and hold for 5 minutes.
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Expected Results: The mass spectrum should show a molecular ion peak at m/z 234, corresponding to the molecular weight of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (CDCl₃):
-
Aromatic protons: ~7.0-7.2 ppm (multiplet, 4H)
-
Alkyl chain protons (adjacent to carbonyl): ~2.5 ppm (triplet, 2H)
-
Methyl protons on the tolyl group: ~2.3 ppm (singlet, 3H)
-
Methylene protons of the octanoate chain: ~1.2-1.7 ppm (multiplet, 10H)
-
Terminal methyl protons of the octanoate chain: ~0.9 ppm (triplet, 3H)
Predicted ¹³C NMR (CDCl₃):
-
Carbonyl carbon: ~172 ppm
-
Aromatic carbons: ~120-150 ppm
-
Alkyl chain carbons: ~14-35 ppm
-
Methyl carbon on the tolyl group: ~21 ppm
Caption: Analytical workflow for this compound characterization.
Sensory Evaluation
Sensory analysis is crucial for determining the odor and flavor profile of this compound and its suitability for various applications. A trained sensory panel is typically used for this purpose.
Protocol: Descriptive Sensory Analysis
Objective: To characterize the odor profile of this compound.
Materials:
-
Purified this compound
-
Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)
-
Glass vials with caps
-
Odor-free smelling strips
-
Sensory evaluation booths
Procedure:
-
Panel Selection and Training: Select 8-12 panelists based on their ability to detect and describe different odors. Train them with a range of standard aroma chemicals representing different odor families (e.g., floral, fruity, woody).
-
Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1%).
-
Evaluation:
-
Conduct the evaluation in individual sensory booths under controlled conditions (temperature, humidity, and lighting).
-
Provide panelists with coded samples on smelling strips.
-
Ask panelists to evaluate the odor intensity on a labeled magnitude scale (LMS) or a category scale.
-
Panelists should then describe the odor characteristics using a provided lexicon of descriptive terms or by generating their own.
-
-
Data Analysis: Analyze the intensity ratings and the frequency of use of descriptive terms to create a sensory profile of the compound.
Applications in Flavor and Fragrance Formulations
This compound is primarily used in fragrance compositions to impart floral and herbaceous notes. It blends well with other floral ingredients and is particularly useful in creating jasmine, narcissus, and other white floral scents.[2] In flavors, it can contribute a hay-like nuance to cherry and fig profiles.
Example Application: Enhancing a Jasmine Fragrance Accord
This is a simplified example to illustrate the role of this compound.
| Ingredient | Function | Indicative Level (%) |
| Benzyl Acetate | Main jasmine character | 25 |
| Linalool | Fresh, floral | 15 |
| Indole | Animalic, narcotic note | 0.5 |
| Hedione® (Methyl Dihydrojasmonate) | Diffusive, floral | 40 |
| This compound | Adds a natural, herbaceous, and slightly indolic depth | 1-5 |
| Benzyl Salicylate | Sweet, floral, balsamic | 10 |
| Other supporting ingredients | Modifiers, fixatives | 4.5 |
Olfactory Perception
The perception of floral esters like this compound begins with the binding of the odorant molecule to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This interaction initiates a signal transduction cascade.
Caption: Simplified olfactory signal transduction pathway.
This simplified diagram illustrates that upon binding of this compound to an olfactory receptor, a G-protein is activated, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increased cAMP levels open cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺), depolarization of the neuron, and the generation of an action potential that travels to the olfactory bulb in the brain, resulting in the perception of the odor.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. benchchem.com [benchchem.com]
- 3. para-Tolyl octanoate [webbook.nist.gov]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. P-TOLYL ACETATE(140-39-6) 13C NMR spectrum [chemicalbook.com]
- 6. P-TOLYL ACETATE(140-39-6) 1H NMR [m.chemicalbook.com]
- 7. p-Tolyl phenylacetate(101-94-0) 13C NMR spectrum [chemicalbook.com]
- 8. p-Tolyl phenylacetate(101-94-0) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for the Enzymatic Synthesis of p-Tolyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of p-tolyl octanoate (B1194180) synthesis in the study of enzymatic esterification. The protocols are based on established methodologies for lipase-catalyzed reactions involving similar phenolic esters, offering a robust starting point for experimental design, optimization, and application in various research and development settings.
Application Notes
The enzymatic synthesis of esters, such as p-tolyl octanoate, from phenolic compounds (p-cresol) and fatty acids (octanoic acid) is a field of significant interest. These reactions leverage the unique capabilities of lipases to catalyze esterification under mild and selective conditions, presenting a green alternative to traditional chemical methods.[1][2] Phenolic esters are valuable compounds, widely used as flavor agents, fragrances, antioxidants, and potential active pharmaceutical ingredients (APIs).[1][3]
The study of this compound synthesis provides a model system for several key areas of research:
-
Enzyme Screening and Characterization: The reaction is an excellent platform for screening various lipases to identify biocatalysts with high activity and stability for phenolic substrates. Candida antarctica lipase (B570770) B (CALB), particularly in its immobilized form (e.g., Novozym 435), is frequently cited as a highly effective catalyst for such transformations.[3][4]
-
Biocatalysis in Non-Conventional Media: The synthesis allows for the exploration of enzyme performance in organic solvents or solvent-free systems, which can enhance substrate solubility and shift reaction equilibria toward product formation.[5][6]
-
Process Optimization: Parameters such as substrate molar ratio, temperature, enzyme loading, and water activity can be systematically optimized to maximize product yield and reaction efficiency.[5][7]
-
Synthesis of Novel Bio-based Molecules: As a lipophilic antioxidant, this compound can be investigated for its efficacy in preventing oxidation in lipid-based matrices, such as pharmaceuticals, cosmetics, and food products.[3]
Quantitative Data Summary
While specific data for the enzymatic synthesis of this compound is not extensively published, the following table summarizes representative quantitative results from analogous lipase-catalyzed esterifications of phenolic compounds with C6-C8 fatty acids. This data serves as a valuable benchmark for estimating expected yields and reaction parameters.
| Product Ester | Enzyme | Substrates | Molar Ratio (Acid:Alcohol) | Solvent | Temperature (°C) | Time (h) | Conversion / Yield (%) | Reference |
| Dihydroconiferyl Octanoate | Immobilized Lipase | Dihydroconiferyl Alcohol, Octanoic Acid | 1:1 | tert-Butanol (B103910) | 60 | 72 | ~86% | [5] |
| Dihydroconiferyl Octanoate | Immobilized Lipase | Dihydroconiferyl Alcohol, Octanoic Acid | 10:1 | Solvent-Free | 65 | 3 | ~97% | [5] |
| Vanillyl Hexanoate | CALB (Immobilized) | Vanillyl Alcohol, Hexanoic Acid | 2:1 | tert-Butyl Methyl Ether | 37 | 48 | >70% | [2][3] |
| 4-Hydroxybenzyl Hexanoate | CALB (Immobilized) | 4-Hydroxybenzyl Alcohol, Hexanoic Acid | 2:1 | tert-Butyl Methyl Ether | 37 | 48 | >80% | [2][3] |
| Octyl Ferulate | Novozym 435 | Ferulic Acid, 1-Octanol | 1:1 | Toluene (B28343) / Hexane (B92381) | 60 | 48 | ~50% (Alcoholysis) | [6] |
| m/p-Cresyl Laurate | Rhizomucor miehei Lipase | m/p-Cresol (B1678582), Lauric Acid | N/A | N/A | N/A | N/A | ~74% | [8] |
Visualized Reaction Mechanism and Workflow
The following diagrams illustrate the generally accepted reaction mechanism for lipase-catalyzed esterification and a typical experimental workflow.
Caption: Lipase Ping-Pong Bi-Bi reaction mechanism for esterification.
Caption: Experimental workflow for enzymatic this compound synthesis.
Experimental Protocols
This section provides a detailed, representative protocol for the enzymatic synthesis of this compound catalyzed by immobilized Candida antarctica lipase B (CALB).
Protocol 1: Lipase-Catalyzed Synthesis of this compound in Organic Solvent
1. Materials and Reagents:
-
p-Cresol (≥99%)
-
Octanoic Acid (≥99%)
-
Immobilized Candida antarctica lipase B (CALB), e.g., Novozym® 435
-
Solvent: tert-butanol or toluene (anhydrous grade)
-
Internal Standard for GC analysis (e.g., dodecane)
-
Hexane (for enzyme washing)
-
Sodium sulfate (B86663) (anhydrous)
2. Equipment:
-
Temperature-controlled orbital shaker or magnetic stirrer with heating
-
25 mL screw-capped glass vials or round-bottom flask
-
Gas chromatograph (GC) with a flame ionization detector (FID) and appropriate capillary column
-
Filtration apparatus
-
Rotary evaporator or vacuum distillation setup
3. Reaction Procedure:
-
In a 25 mL glass vial, dissolve p-cresol (e.g., 1 mmol, 108.14 mg) and octanoic acid (e.g., 2 mmol, 288.48 mg; representing a 1:2 molar ratio of alcohol to acid) in 10 mL of tert-butanol.[2][3]
-
Add the immobilized lipase, CALB (e.g., 5-10% by weight of total substrates, approx. 20-40 mg).[3]
-
Seal the vial tightly and place it in an orbital shaker set to 200 rpm and a constant temperature of 50-60°C.[5][6]
-
To monitor the reaction, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specific time intervals (e.g., 1, 6, 12, 24, 48 hours).
-
Prepare the aliquot for GC analysis by diluting it with a suitable solvent (e.g., 1 mL of hexane) containing a known concentration of an internal standard. Filter the sample to remove the enzyme before injection.
4. Analysis and Quantification:
-
Inject the prepared sample into the GC-FID.
-
The conversion of p-cresol is calculated by comparing its peak area relative to the internal standard at different time points against the initial (t=0) concentration.
-
Conversion (%) = [ (Initial concentration of p-cresol - Concentration at time t) / Initial concentration of p-cresol ] x 100
-
5. Product Isolation and Purification:
-
After the reaction reaches the desired conversion (or equilibrium), cool the mixture to room temperature.
-
Separate the immobilized enzyme from the reaction mixture by filtration. Wash the recovered enzyme with hexane and dry it under vacuum for potential reuse.[9]
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The crude product, containing this compound and excess octanoic acid, can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Disclaimer: These protocols and notes are intended for guidance and are based on published data for analogous chemical reactions. Researchers should conduct their own optimization and safety assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monitoring the Synthesis of p-Tolyl octanoate by Thin-Layer Chromatography (TLC)
Introduction The synthesis of p-Tolyl octanoate (B1194180), an ester with applications in the flavor and fragrance industry, is typically achieved via the esterification of p-cresol (B1678582) with octanoyl chloride or octanoic acid. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideal for monitoring the progress of this reaction.[1][2] By comparing the chromatographic profile of the reaction mixture against the starting materials, one can qualitatively determine the consumption of reactants and the formation of the product, thereby assessing the reaction's progression towards completion.
This application note provides a detailed protocol for synthesizing p-Tolyl octanoate and monitoring its formation in real-time using silica (B1680970) gel TLC plates.
Principle of TLC Monitoring TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[3] In this synthesis, the starting material, p-cresol, is a phenol (B47542) and is relatively polar due to its hydroxyl group. The product, this compound, is an ester and is significantly less polar. This difference in polarity allows for effective separation on a TLC plate. The less polar product will travel further up the plate (higher Retention Factor, Rf), while the more polar reactant will remain closer to the baseline (lower Rf).
Experimental Protocols
I. Synthesis of this compound
This protocol describes the synthesis via acylation of p-cresol with octanoyl chloride.
Materials:
-
p-Cresol
-
Octanoyl chloride
-
Pyridine (B92270) (or Triethylamine)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve p-cresol (1.0 eq) and pyridine (1.2 eq) in dichloromethane.
-
Cool the mixture in an ice bath with continuous stirring.
-
Add octanoyl chloride (1.1 eq) dropwise to the cooled solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
The reaction's progress will be monitored by TLC at specific time intervals (e.g., 0 min, 30 min, 60 min, and 90 min).
II. Protocol for TLC Monitoring
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Mobile Phase: 9:1 Hexane/Ethyl Acetate (v/v)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Iodine chamber or Potassium Permanganate (B83412) (KMnO₄) stain for visualization
Procedure:
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of a TLC plate.[3]
-
Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
-
Spotting the Plate:
-
Using a capillary tube, apply a small spot of the p-cresol solution (SM) onto the first lane.
-
Spot the reaction mixture from the flask onto the third lane (Rxn).
-
For the co-spot lane (Co), first spot the starting material, then carefully spot the reaction mixture directly on top of the SM spot. This helps to confirm the identity of the starting material spot in the reaction lane.
-
-
Developing the Plate:
-
Pour the mobile phase (9:1 Hexane/Ethyl Acetate) into the developing chamber to a depth of about 0.5 cm.
-
Cover the chamber with a lid or watch glass and allow it to saturate with solvent vapors for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top edge.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
-
UV Light: View the dried plate under a UV lamp (254 nm).[4][5] Aromatic compounds like p-cresol and this compound will appear as dark spots against the fluorescent green background. Circle the observed spots with a pencil.
-
Staining (Optional): For further visualization, place the plate in an iodine chamber until brown spots appear.[5][6] Alternatively, dip the plate into a potassium permanganate stain and gently heat it. Phenols will typically react to give a yellow/brown spot on a purple background.
-
-
Analysis:
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Monitor the reaction by observing the disappearance of the starting material spot (p-cresol) and the appearance of the product spot (this compound) over time. The reaction is considered complete when the starting material spot is no longer visible in the 'Rxn' lane.
-
Data Presentation
The progress of the reaction can be effectively monitored by observing the changes in the TLC plate over time. The expected Rf values are summarized below.
| Compound | Role | Expected Polarity | Expected Rf Value (9:1 Hexane/EtOAc) |
| p-Cresol | Reactant | High | ~ 0.2 - 0.3 |
| Octanoyl Chloride | Reactant | High | ~ 0.1 - 0.2 (may show as baseline) |
| This compound | Product | Low | ~ 0.6 - 0.7 |
Note: Rf values are indicative and can vary based on specific laboratory conditions such as temperature, humidity, and plate quality.[7]
Visualizations
Chemical Reaction Scheme
Caption: Esterification of p-cresol with octanoyl chloride.
TLC Monitoring Workflow
Caption: Workflow for monitoring the reaction via TLC.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of p-Tolyl Octanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of p-tolyl octanoate (B1194180). Our goal is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing p-tolyl octanoate?
A1: The most common methods for synthesizing this compound involve the esterification of p-cresol (B1678582) with octanoic acid or its derivatives. The primary methods include:
-
Fischer-Speier Esterification: A classic acid-catalyzed reaction between p-cresol and octanoic acid.[1]
-
Steglich Esterification: A milder method using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[2] This method is particularly useful for sensitive substrates.[3]
-
Acid-Activated Clay Catalysis: Utilizing heterogeneous catalysts like acid-activated Indian bentonite (B74815) can offer good to excellent yields and easier catalyst recovery.[4][5]
-
Phosphorus Oxychloride Catalysis: This method uses phosphorus oxychloride as a catalyst for the reaction between p-cresol and octanoic acid.[6]
Q2: I am getting a low yield. What are the likely causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Incomplete Reaction: The esterification reaction may not have reached completion.
-
Equilibrium Limitations (Fischer Esterification): The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[7]
-
Suboptimal Reaction Conditions: The temperature, reaction time, or catalyst concentration may not be optimized.
-
Steric Hindrance: While not severe in this case, steric hindrance can slow down the reaction rate.
-
Impure Reactants: Impurities in p-cresol or octanoic acid can lead to side reactions or catalyst deactivation.
Q3: What are the common side products in the synthesis of this compound?
A3: Common side products can include:
-
Unreacted Starting Materials: Residual p-cresol and octanoic acid are the most common impurities.[8]
-
N-acylurea: In Steglich esterification, a side reaction can lead to the formation of N-acylurea, which can be difficult to remove.[3]
-
Dehydration Products: While more common with alcohol substrates, under harsh acidic conditions, side reactions involving the starting materials can occur.
-
Discoloration: High reaction temperatures or impurities in the starting materials can lead to the formation of colored byproducts.[8]
Q4: How can I purify the final this compound product?
A4: Purification typically involves the following steps:
-
Catalyst Removal: If a heterogeneous catalyst is used, it can be removed by filtration. For homogeneous catalysts, an aqueous workup is necessary.
-
Washing: The crude product is often washed with a basic solution (e.g., 5% NaOH) to remove unreacted octanoic acid and any acidic byproducts. This is followed by washing with water and brine to remove any remaining water-soluble impurities.[4]
-
Drying: The organic layer is dried over an anhydrous salt like sodium sulfate.[4]
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Distillation or Chromatography: The final product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.[9]
Troubleshooting Guides
Issue 1: Low Yield in Fischer-Speier Esterification
| Possible Cause | Solution |
| Water inhibiting the reaction | Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, use a drying agent like molecular sieves.[7] |
| Insufficient catalyst | Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. |
| Suboptimal temperature | Ensure the reaction is heated to the appropriate reflux temperature. For the reaction with p-cresol and stearic acid using a bentonite catalyst, refluxing in o-xylene (B151617) (higher boiling point) gave a 96% yield, while toluene (B28343) (lower boiling point) only yielded 41%.[4] |
| Reaction not at equilibrium | Increase the reaction time or use a higher concentration of one of the reactants to shift the equilibrium towards the product.[7] |
Issue 2: Difficulty in Product Purification (Steglich Esterification)
| Possible Cause | Solution |
| Formation of N-acylurea byproduct | The addition of 4-dimethylaminopyridine (DMAP) can suppress the formation of this side product.[1] |
| Incomplete removal of dicyclohexylurea (DCU) | DCU is sparingly soluble in many organic solvents. After filtration, it may be necessary to cool the solution to precipitate more DCU. Washing the organic layer thoroughly can also help. |
| Presence of unreacted starting materials | Wash the crude product with a dilute acid solution to remove DMAP and a dilute base solution to remove unreacted octanoic acid. |
Quantitative Data Summary
| Synthesis Method | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| Fischer-Type (p-cresol with stearic acid) | Acid-Activated Indian Bentonite | o-xylene | Reflux | 6 | 96 | [4] |
| Fischer-Type (p-cresol with stearic acid) | Acid-Activated Indian Bentonite | Toluene | Reflux | 6 | 41 | [4] |
| Steglich Esterification (general) | DCC/DMAP | Dichloromethane | 20 | 3 | Good to excellent | [1] |
| Steglich Esterification (various substrates) | DIC/DMAP | Dichloromethane | Not specified | Not specified | 61-81 | [2] |
| Phosphorus Oxychloride Catalysis | POCl₃ | Not specified | Not specified | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: Fischer-Type Esterification using Acid-Activated Indian Bentonite
This protocol is adapted from the synthesis of p-cresyl stearate.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine octanoic acid (5 mmol) and p-cresol (10 mmol) in dry o-xylene (30 mL).
-
Catalyst Addition: Add acid-activated Indian bentonite (500 mg) to the mixture.
-
Reaction: Heat the mixture to reflux for 6 hours, collecting the water in the Dean-Stark trap.
-
Work-up:
-
Cool the reaction mixture and filter off the catalyst. Wash the catalyst with o-xylene (10 mL).
-
Wash the filtrate with 5% NaOH solution (4 x 10 mL), followed by water (2 x 10 mL) and saturated NaCl solution (2 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation or column chromatography.
Protocol 2: Steglich Esterification
This is a general procedure for Steglich esterification.[1]
-
Reaction Setup: In a round-bottom flask, dissolve octanoic acid (1 equivalent), p-cresol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and add DCC (1.1 equivalents) in one portion.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute HCl to remove DMAP, followed by saturated NaHCO₃ solution to remove any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or distillation.
Visualizations
Caption: Workflow for Fischer-Type Esterification of this compound.
Caption: Simplified reaction pathway for Steglich Esterification.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-OCTANOIC ACID P-TOLYL ESTER | 59558-23-5 [chemicalbook.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
Technical Support Center: Purification of Crude p-Tolyl Octanoate by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude p-tolyl octanoate (B1194180) using column chromatography. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the column chromatography of p-tolyl octanoate?
A1: The most common stationary phase for the purification of esters like this compound is silica (B1680970) gel (60 Å, 230-400 mesh). Its polar nature allows for effective separation of the relatively non-polar ester from more polar impurities.
Q2: How do I select the appropriate eluent (solvent system) for the separation?
A2: The choice of eluent is critical for good separation. A common and effective solvent system for esters is a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297).[1] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column.[1]
Q3: What is the ideal Retention Factor (Rf) value for this compound on a TLC plate before scaling up to column chromatography?
A3: For an effective separation by column chromatography, the target compound should have an Rf value of approximately 0.3 in the chosen eluent system on a TLC plate.[1] This ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities.
Q4: My purified this compound is still impure. What are the likely causes?
A4: Impurities after purification can result from several factors:
-
Improper solvent system: The polarity of the eluent may not be optimal, leading to co-elution of the product and impurities.
-
Column overloading: Loading too much crude sample onto the column can lead to broad bands and poor separation.
-
Poor column packing: Unevenly packed columns with cracks or channels will result in inefficient separation.
-
Fractions collected are too large: Collecting large fractions can lead to the mixing of separated compounds.
Q5: The this compound is not eluting from the column. What should I do?
A5: If the compound is not eluting, the solvent system is likely not polar enough. You can gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this would involve increasing the proportion of ethyl acetate. It is crucial to make this change gradually to avoid eluting all compounds at once.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots on TLC | Incorrect solvent system polarity. | Test a range of solvent systems with varying polarities (e.g., different ratios of hexane to ethyl acetate). |
| Compound degradation on silica gel. | Test the stability of your compound on a small spot of silica gel before running the column.[2] If it degrades, consider using a different stationary phase like alumina.[2] | |
| Product Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio). |
| Product Elutes Too Slowly or Not at All (Low Rf) | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to hexane ratio). |
| Streaking or Tailing of Spots on TLC/Column | The sample is overloaded. | Use a more dilute solution of your sample for spotting on the TLC plate. For the column, load a smaller amount of the crude product. |
| The compound is highly polar and interacting strongly with the silica gel. | Consider adding a small amount of a more polar solvent like methanol (B129727) to the eluent system, but be cautious as this can sometimes dissolve the silica gel. | |
| The crude sample is not fully dissolved in the loading solvent. | Ensure the sample is completely dissolved before loading it onto the column. If solubility is an issue, consider a dry loading method.[3] | |
| Cracked or Channeled Column Packing | Improper packing technique. | Ensure the silica gel slurry is homogeneous and allowed to settle evenly. Gently tap the column during packing to remove air bubbles. |
| The column has run dry. | Never let the solvent level drop below the top of the silica gel.[4] | |
| Low Yield of Purified Product | Incomplete elution from the column. | After the main fractions have been collected, flush the column with a more polar solvent to ensure all the product has been eluted. |
| Decomposition of the product on the silica gel. | As mentioned earlier, test for stability and consider alternative stationary phases if necessary.[2] | |
| Loss of product during solvent removal. | Be cautious during rotary evaporation, especially if the ester is volatile. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines the steps for purifying crude this compound using silica gel column chromatography.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (reagent grade)
-
Ethyl acetate (reagent grade)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes/flasks
-
Rotary evaporator
2. Procedure:
-
Eluent Selection (TLC):
-
Prepare several eluent mixtures of hexane and ethyl acetate with varying ratios (e.g., 98:2, 95:5, 90:10).
-
Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Spot the dissolved sample onto the baseline of TLC plates.
-
Develop the TLC plates in the different eluent mixtures.
-
Identify the solvent system that provides an Rf value of approximately 0.3 for the this compound spot.
-
-
Column Packing:
-
Secure the chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top to protect the silica surface.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to absorb into the silica gel by draining a small amount of solvent.
-
Rinse the flask that contained the sample with a small amount of eluent and add this to the column to ensure all the sample is transferred.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in separate tubes or flasks.
-
Maintain a constant flow rate. If using flash chromatography, apply gentle pressure with a pump or inert gas.
-
Monitor the progress of the separation by periodically analyzing the collected fractions by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
3. Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography. |
| Eluent System | Hexane:Ethyl Acetate | The ratio needs to be optimized via TLC. A starting point could be 95:5. |
| Target Rf Value | ~0.3 | Provides a good balance between elution time and separation.[1] |
| Expected Yield | 70-90% | Highly dependent on the purity of the crude material and the success of the chromatography. |
| Expected Purity | >95% | Can be assessed by techniques like GC-MS or NMR spectroscopy. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common column chromatography issues.
References
troubleshooting p-Tolyl octanoate synthesis side reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of p-Tolyl octanoate (B1194180).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of p-Tolyl octanoate via Fischer esterification (from p-cresol (B1678582) and octanoic acid) and acylation (from p-cresol and octanoyl chloride).
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in this compound synthesis can stem from several factors, depending on the chosen synthetic route.
For Fischer Esterification , the primary cause of low yield is often the reversible nature of the reaction. The formation of water as a byproduct can shift the equilibrium back towards the reactants.[1][2][3] To drive the reaction towards the product, consider the following:
-
Water Removal: Employ a Dean-Stark apparatus during reflux to continuously remove water as it is formed.[1] Alternatively, adding molecular sieves to the reaction mixture can absorb the water.[4]
-
Excess Reactant: Using a stoichiometric excess of one of the reactants (typically the less expensive one, octanoic acid) can shift the equilibrium to favor the formation of the ester.[3]
-
Catalyst Inefficiency: Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and active. Over time, acid catalysts can become deactivated.[5]
For Acylation with Octanoyl Chloride , low yields are less common due to the high reactivity of the acyl chloride. However, issues can still arise:
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Side Reactions: The presence of impurities in the starting materials or suboptimal reaction temperatures can lead to unwanted side reactions.
Q2: I am observing a significant amount of unreacted p-cresol and/or octanoic acid in my final product. How can I improve the conversion rate?
The presence of unreacted starting materials is a common issue, particularly in Fischer esterification. Here is a troubleshooting workflow to address this:
Q3: What are the common side reactions that can occur during the synthesis, and how can I minimize them?
Several side reactions can reduce the yield and purity of this compound.
-
Friedel-Crafts Acylation of the Aromatic Ring: In the presence of a strong acid catalyst, the octanoyl group can potentially acylate the aromatic ring of p-cresol, leading to the formation of isomeric hydroxyarylketones. This is more likely at higher temperatures. To minimize this, use milder reaction conditions and consider protecting the hydroxyl group if C-acylation becomes a significant issue.[6]
-
Formation of Dioctyl Ether: While less common with phenols compared to aliphatic alcohols, at very high temperatures and with strong acid catalysts, the dehydration of any residual octanol (B41247) (if used as a solvent or present as an impurity) could lead to the formation of dioctyl ether.[4]
-
Polymerization/Tar Formation: p-Cresol can be susceptible to oxidation and polymerization, especially at elevated temperatures and in the presence of strong acids, leading to discoloration of the reaction mixture.[7] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this.
Q4: My final product is discolored (yellow or brown). What is the cause and how can I prevent it?
Discoloration of the final product can be attributed to several factors:
-
High Reaction Temperatures: Can lead to the degradation of reactants or the product, forming colored impurities.[4]
-
Impurities in Starting Materials: The presence of aldehydes, ketones, or other reactive species in the p-cresol or octanoic acid can lead to side reactions that produce colored compounds.[4]
-
Catalyst-Related Issues: Some strong mineral acids can cause charring or other side reactions that result in discoloration.[4]
To prevent discoloration, consider lowering the reaction temperature, ensuring the purity of your starting materials, and using a milder catalyst if possible.
Q5: How can I effectively purify my crude this compound?
Purification of the crude product is essential to remove unreacted starting materials, the catalyst, and any byproducts. A typical work-up and purification procedure involves:
-
Neutralization: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate to remove the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water and brine. If unreacted p-cresol is present, an extraction with a dilute aqueous base (like NaOH) can be performed to remove it as the corresponding phenoxide salt.[8]
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Distillation: The crude this compound can be further purified by vacuum distillation.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes key quantitative data for the common synthesis routes to this compound. Please note that yields can vary significantly based on specific experimental conditions and scale.
| Parameter | Fischer Esterification | Acylation with Octanoyl Chloride |
| Typical Yield (%) | 60-85% (can be improved with efficient water removal) | >90% |
| Reaction Time (h) | 2-10 | 1-4 |
| Temperature (°C) | 80-120 | 25-80 |
| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) | Often not required, but a base (e.g., pyridine) may be used |
| Key Side Reactions | Incomplete reaction, C-acylation of the ring | Formation of HCl (if no base is used), potential for C-acylation |
| Purification | Requires removal of acid catalyst and water | Requires removal of base (if used) and HCl byproduct |
Experimental Protocols
Protocol 1: Fischer Esterification of p-Cresol with Octanoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine p-cresol (1.0 eq), octanoic acid (1.2 eq), and an appropriate solvent (e.g., toluene).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq) to the reaction mixture with constant stirring.
-
Reaction: Heat the mixture to reflux (approximately 110-120°C for toluene) and collect the water formed in the Dean-Stark trap. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-6 hours, or when no more water is collected.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Protocol 2: Acylation of p-Cresol with Octanoyl Chloride
-
Reaction Setup: In a round-bottom flask, dissolve p-cresol (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or toluene) and add a base such as pyridine (B92270) (1.1 eq) if desired to scavenge the HCl byproduct.
-
Acyl Chloride Addition: Slowly add octanoyl chloride (1.05 eq) to the solution at room temperature with stirring. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with dilute HCl (to remove pyridine), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation if necessary.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. Solved what is the reason why p-cresol would be extracted | Chegg.com [chegg.com]
Technical Support Center: Optimizing p-Tolyl Octanoate Synthesis
Welcome to the technical support center for the synthesis of p-tolyl octanoate (B1194180). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing p-tolyl octanoate?
A1: The primary methods for synthesizing this compound involve the esterification of p-cresol (B1678582) with octanoic acid or its derivatives. The choice of method often depends on the desired reactivity, yield, and reaction conditions. Key approaches include:
-
Fischer-Speier Esterification: Direct reaction of p-cresol and octanoic acid using an acid catalyst. However, this method is often slow and requires harsh conditions for less nucleophilic phenols like p-cresol.[1][2]
-
Acylation with Octanoyl Chloride: A more reactive approach where p-cresol is reacted with octanoyl chloride, often in the presence of a base or a Lewis acid catalyst to neutralize the HCl byproduct.
-
Steglich Esterification: A mild method using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).[3][4][5] This is particularly useful for sensitive substrates.
-
Catalysis with Phosphorus Oxychloride: This method utilizes phosphorus oxychloride as a catalyst for the reaction between p-cresol and octanoic acid.[6]
Q2: Why is my yield of this compound consistently low?
A2: Low yields in esterification reactions are a common issue.[7] For this compound synthesis, this can be attributed to several factors:
-
Reaction Equilibrium: The esterification reaction is reversible. The water produced as a byproduct can hydrolyze the ester back to the starting materials, thus reducing the yield.[7]
-
Low Reactivity of p-Cresol: Phenols are less nucleophilic than aliphatic alcohols, making the reaction with carboxylic acids less favorable.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration can lead to incomplete conversion.
-
Side Reactions: The formation of unwanted byproducts can consume reactants and complicate purification.
Q3: What are the potential side reactions during the synthesis of this compound?
A3: Side reactions can lower the yield and purity of the final product. Depending on the synthetic route, potential side reactions include:
-
Friedel-Crafts Acylation: If a Lewis acid catalyst is used with octanoyl chloride, there is a possibility of C-acylation on the aromatic ring of p-cresol, leading to the formation of hydroxyarylketone isomers, in addition to the desired O-acylation (ester formation).[8]
-
Dehydration: While less common for phenols, under harsh acidic conditions and high temperatures, side reactions involving the reactants can occur.
-
N-Acylurea Formation (Steglich Esterification): In the absence of a nucleophile or with inefficient catalysis, the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct.[5]
Q4: How can I purify the crude this compound?
A4: Purification is crucial to obtain a high-purity product. Standard purification techniques for this compound include:
-
Washing: The crude reaction mixture can be washed with a saturated sodium bicarbonate solution to remove unreacted octanoic acid and the acid catalyst.[9] Subsequent washes with water and brine help remove water-soluble impurities.
-
Distillation: As this compound is a liquid, vacuum distillation can be an effective method for purification, separating it from non-volatile impurities and any remaining starting materials with different boiling points.[9][10]
-
Column Chromatography: For high-purity requirements, silica (B1680970) gel column chromatography can be employed to separate the product from closely related impurities.
Troubleshooting Guides
Issue 1: Low Yield in Acid-Catalyzed Esterification
If you are experiencing low yields when using a traditional acid-catalyzed method (e.g., with p-toluenesulfonic acid or sulfuric acid), consider the following troubleshooting steps.
| Possible Cause | Suggested Solution |
| Equilibrium Limitation | The reaction is reversible. To drive the equilibrium towards the product, remove water as it forms using a Dean-Stark apparatus. |
| Insufficient Catalyst | Ensure the catalyst concentration is optimal. For strong acid catalysts, a catalytic amount should be sufficient. |
| Low Reaction Temperature | Phenols require higher temperatures for esterification. Ensure the reaction is heated to reflux in an appropriate solvent. |
| Impure Reactants | The presence of water in the starting materials can inhibit the reaction. Use anhydrous reactants and solvents. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acylation with Octanoyl Chloride
This protocol is a general procedure for the acylation of phenols and can be adapted for the synthesis of this compound.
Materials:
-
p-Cresol
-
Octanoyl chloride
-
Pyridine (B92270) (or another suitable base)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve p-cresol (1.0 eq.) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Add pyridine (1.1 eq.) to the solution and cool the mixture in an ice bath.
-
Slowly add octanoyl chloride (1.05 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Steglich Esterification for this compound Synthesis
This method is suitable for small-scale synthesis under mild conditions.
Materials:
-
p-Cresol
-
Octanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add octanoic acid (1.0 eq.), p-cresol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.).
-
Dissolve the components in anhydrous DCM.
-
Cool the solution in an ice bath and add DCC (1.1 eq.) in one portion.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.
-
The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield pure this compound.
Data Presentation
Table 1: Comparison of Synthetic Methods for Aryl Ester Synthesis
| Method | Reactants | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier | p-Cresol, Octanoic Acid | H₂SO₄ or p-TsOH | High temperature, reflux | Inexpensive reagents | Low yield for phenols, harsh conditions |
| Acyl Chloride | p-Cresol, Octanoyl Chloride | Pyridine or Et₃N | Room temperature | High reactivity, good yield | Corrosive acyl chloride, HCl byproduct |
| Steglich | p-Cresol, Octanoic Acid | DCC, DMAP | Room temperature | Mild conditions, good for sensitive substrates | Stoichiometric byproduct (DCU), cost of reagents |
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision-making flowchart for troubleshooting low product yields.
References
- 1. Khan Academy [khanacademy.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. N-OCTANOIC ACID P-TOLYL ESTER | 59558-23-5 [chemicalbook.com]
- 7. homework.study.com [homework.study.com]
- 8. benchchem.com [benchchem.com]
- 9. coachbenner.weebly.com [coachbenner.weebly.com]
- 10. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
Technical Support Center: p-Tolyl Octanoate Solubility in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the aqueous solubility of p-Tolyl octanoate (B1194180) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is p-Tolyl octanoate and why is its solubility in aqueous buffers a concern?
A1: this compound (also known as p-cresyl octanoate) is an ester with the chemical formula C₁₅H₂₂O₂. It is a hydrophobic molecule and is characterized as being practically insoluble in water.[1][2] This low aqueous solubility can pose significant challenges in various experimental assays, particularly in biological and pharmaceutical research, where uniform and stable solutions in aqueous buffers are often required.
Q2: What is the estimated aqueous solubility of this compound?
Q3: What are the common signs of solubility problems with this compound in my experiments?
A3: You may be experiencing solubility issues if you observe any of the following:
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Precipitation: The compound forms a solid precipitate when added to your aqueous buffer.
-
Cloudiness or Turbidity: The solution appears hazy or milky, indicating the presence of undissolved particles.
-
Phase Separation: An oily layer forms on the surface or at the bottom of the buffer.
-
Inconsistent Results: You observe high variability in your experimental data, which could be due to non-uniform compound concentration.
Q4: Can the pH of the aqueous buffer affect the stability of this compound?
A4: Yes, the pH of the aqueous buffer can significantly impact the stability of this compound. Esters are susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond, yielding a carboxylic acid and an alcohol. This reaction is often catalyzed by acids or bases. Therefore, at non-neutral pH values (either acidic or alkaline), the rate of hydrolysis of this compound is likely to increase, leading to its degradation over time. For similar esters, hydrolysis is slowest at a slightly acidic pH and increases as the pH becomes more acidic or alkaline.
Troubleshooting Guides
This section provides systematic approaches to overcoming the solubility challenges of this compound.
Issue 1: The compound precipitates immediately upon addition to the aqueous buffer.
This is a common issue when a stock solution of a hydrophobic compound in an organic solvent is diluted into an aqueous medium.
Root Cause: The organic solvent is rapidly diluted, and the hydrophobic compound is forced out of solution as it comes into contact with the aqueous environment.
Solutions:
-
Optimize the use of a co-solvent:
-
Method: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). When preparing the working solution, add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This gradual addition can help to disperse the compound more effectively.
-
Key Consideration: It is crucial to keep the final concentration of the organic solvent in the aqueous buffer as low as possible to avoid solvent-induced artifacts in your experiment. For many cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v).
-
-
Employ a surfactant:
-
Method: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. Non-ionic surfactants like Tween 80 are commonly used.
-
Protocol: Prepare a stock solution of this compound in an organic solvent. Separately, prepare your aqueous buffer containing a suitable concentration of Tween 80 (e.g., 0.01% to 0.1% v/v). Add the compound stock solution to the surfactant-containing buffer while stirring.
-
Issue 2: The solution is initially clear but becomes cloudy or shows precipitation over time.
This may indicate that the compound is not stable in the aqueous buffer.
Root Cause: The compound may be slowly precipitating out of a supersaturated solution, or it could be degrading via hydrolysis.
Solutions:
-
Assess and Optimize for Stability:
-
pH and Temperature: Since esters are prone to hydrolysis, especially at non-neutral pH and elevated temperatures, it is advisable to conduct experiments at a pH where the compound is most stable, if known. If possible, perform experiments at lower temperatures to reduce the rate of degradation.
-
Fresh Preparations: Always prepare fresh working solutions of this compound immediately before use to minimize the impact of potential degradation.
-
-
Combination of Co-solvent and Surfactant:
-
Method: A combination of a co-solvent and a surfactant can often provide better solubilization and stability than either agent alone.
-
Protocol: Prepare a concentrated stock solution of this compound in ethanol. In a separate tube, prepare your aqueous buffer containing Tween 80. Add the ethanolic stock solution to the buffer-surfactant mixture. The ethanol helps with the initial dispersion, while the Tween 80 helps to maintain the compound in solution.
-
Data Presentation
Table 1: Solubility and Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₂O₂ | |
| Molecular Weight | 234.33 g/mol | |
| Appearance | Colorless oily liquid | [1] |
| Aqueous Solubility | Practically insoluble; Estimated at 1.313 mg/L (25°C) | |
| Solubility in Organic Solvents | Soluble in alcohol and oils | [1][2] |
Table 2: Common Solubilizing Agents for Hydrophobic Compounds
| Agent | Type | Recommended Starting Concentration | Key Considerations |
| DMSO | Co-solvent | < 0.5% (v/v) in final solution | Can have biological effects at higher concentrations. |
| Ethanol | Co-solvent | < 1% (v/v) in final solution | Generally less toxic to cells than DMSO. |
| Tween 80 | Surfactant | 0.01% - 0.1% (v/v) | Can interfere with some biological assays. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using a Co-solvent (DMSO)
-
Prepare Stock Solution: Accurately weigh a small amount of this compound and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is completely dissolved by vortexing.
-
Prepare Working Solution: Warm your aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the desired experimental temperature.
-
Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness. Use the solution immediately.
Protocol 2: Preparation of this compound Working Solution using a Surfactant (Tween 80)
-
Prepare Surfactant-Buffer Solution: Prepare your desired aqueous buffer and add Tween 80 to a final concentration of 0.05% (v/v). Mix thoroughly.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% ethanol (e.g., 10-50 mM).
-
Dilution: While stirring the surfactant-buffer solution, slowly add the ethanolic stock solution of this compound to reach the final desired concentration.
-
Final Check: Observe the solution for clarity. It should remain clear. Use the freshly prepared solution for your experiments.
Visualizations
References
preventing hydrolysis of p-Tolyl octanoate in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the prevention of hydrolysis of p-Tolyl octanoate (B1194180) in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is p-Tolyl octanoate and why is hydrolysis a concern?
A1: this compound is an ester molecule with the chemical formula C₁₅H₂₂O₂.[1] Like other esters, it is susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond. This degradation process yields p-cresol (B1678582) and octanoic acid. For researchers, this is a significant concern as the degradation of the parent compound alters its effective concentration, potentially leading to inaccurate and irreproducible experimental results.
Q2: What are the primary factors that promote the hydrolysis of this compound?
A2: The primary driver of hydrolysis is the presence of water.[1][2] The rate of this reaction is significantly accelerated by the presence of acids or bases, which act as catalysts.[3][4][5] Elevated temperatures also increase the rate of hydrolysis.
Q3: Which solvents are recommended for preparing this compound stock solutions?
A3: To minimize hydrolysis, it is crucial to use an anhydrous (water-free) aprotic solvent. Aprotic solvents do not have acidic protons and therefore do not participate in hydrolysis reactions. Anhydrous Dimethyl Sulfoxide (DMSO) is highly recommended for long-term storage as studies have shown that a wide range of compounds remain stable in it.[5][6][7] Other suitable aprotic solvents include anhydrous acetonitrile (B52724) and N,N-Dimethylformamide (DMF). Protic solvents like ethanol (B145695) and methanol (B129727) should be used with caution and only for short-term storage, as they can participate in transesterification or may contain residual water.
Q4: How should I store my this compound stock solution to ensure its stability?
A4: For optimal stability, stock solutions of this compound should be stored under the following conditions:
-
Solvent: Use a high-purity, anhydrous aprotic solvent such as DMSO.
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Container: Use amber glass vials with tight-fitting caps (B75204) to protect from light and moisture.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[5]
Q5: My this compound stock solution, prepared in DMSO, precipitates when I dilute it into my aqueous experimental buffer. What should I do?
A5: This is a common issue for hydrophobic compounds like this compound. The rapid shift from a polar aprotic solvent (DMSO) to a polar protic solvent (aqueous buffer) causes the compound to crash out of solution. Here are some troubleshooting steps:
-
Optimize the dilution method: Instead of adding the buffer to your stock, add the stock solution dropwise to the vigorously vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation.[8]
-
Decrease the final concentration: Your target concentration may be above the compound's aqueous solubility limit. Try preparing a more dilute final solution.[8]
-
Use a co-solvent: Incorporate a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or polyethylene (B3416737) glycol 400 (PEG 400) in your final aqueous buffer to increase the solubility of your compound.[8]
-
Adjust the pH: The solubility of the hydrolysis products, particularly octanoic acid, is pH-dependent. While this compound itself is not ionizable, ensuring the pH of your final buffer is compatible with any potential minor degradation products can sometimes help maintain solution clarity.
Troubleshooting Guides
Issue 1: Suspected Hydrolysis of this compound Stock Solution
-
Symptom: Inconsistent or unexpected experimental results.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the stock solution has been stored at the correct temperature, protected from light, and in a tightly sealed container.
-
Check Solvent Quality: Ensure that an anhydrous aprotic solvent was used. If there is any doubt about the dryness of the solvent, it is best to prepare a fresh stock solution with a new bottle of anhydrous solvent.
-
Analytical Verification: If the problem persists, it is advisable to analytically determine the integrity of the stock solution using methods like HPLC or GC-MS to quantify the amount of this compound and its potential hydrolysis products (p-cresol and octanoic acid).
-
Issue 2: Precipitation Upon Dilution into Aqueous Media
-
Symptom: The solution becomes cloudy or forms a visible precipitate when the DMSO stock of this compound is added to an aqueous buffer.
-
Troubleshooting Steps:
-
Follow Optimized Dilution Protocol: Add the stock solution slowly to the vortexing buffer.
-
Prepare an Intermediate Dilution: First, dilute your concentrated DMSO stock into a solvent like ethanol or PEG 400 before the final dilution into the aqueous buffer.
-
Screen Co-solvents: Test the effect of adding small percentages of different co-solvents to your aqueous buffer to improve the solubility of this compound.
-
Data Presentation
Table 1: Recommended Solvents and Storage Conditions for this compound Stock Solutions
| Solvent | Type | Suitability for Long-Term Storage | Recommended Storage Temperature | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Aprotic | Excellent | -20°C or -80°C | Must be anhydrous. Hygroscopic, so minimize exposure to air. |
| Acetonitrile (ACN) | Aprotic | Good | -20°C or -80°C | Must be anhydrous. Less viscous than DMSO. |
| N,N-Dimethylformamide (DMF) | Aprotic | Good | -20°C or -80°C | Must be anhydrous. Use with caution due to potential toxicity. |
| Ethanol (EtOH) | Protic | Poor | Short-term at 4°C | Not recommended for long-term storage due to the risk of transesterification and water content. |
| Methanol (MeOH) | Protic | Poor | Short-term at 4°C | Not recommended for long-term storage due to similar reasons as ethanol. |
Experimental Protocols
Protocol 1: Preparation of Anhydrous this compound Stock Solution in DMSO
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Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile amber glass vials with screw caps
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Calibrated micropipettes and sterile, filtered pipette tips
-
Analytical balance
-
-
Procedure:
-
Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
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Accurately weigh the desired amount of this compound powder in a fume hood.
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Transfer the weighed powder into a sterile amber vial.
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Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
For long-term storage, dispense single-use aliquots into smaller vials, seal tightly, and store at -20°C or -80°C.
-
Protocol 2: HPLC Method for Quantifying this compound Hydrolysis
-
Principle: This reversed-phase HPLC method separates this compound from its more polar hydrolysis products, p-cresol and octanoic acid. Quantification is achieved by comparing peak areas to those of known standards.
-
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound, p-cresol, and octanoic acid analytical standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, to improve peak shape)
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
-
Procedure:
-
Prepare calibration standards of this compound, p-cresol, and octanoic acid in the mobile phase.
-
Dilute a sample of the stock solution to be tested in the mobile phase.
-
Inject the standards and the sample onto the HPLC system.
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Identify and integrate the peaks corresponding to each compound based on their retention times.
-
Quantify the amount of each compound in the sample by comparing its peak area to the calibration curve. The percentage of hydrolysis can be calculated from the molar amounts of the products and the remaining parent compound.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for this compound stock solutions.
References
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Addressing Peak Tailing of p-Tolyl Octanoate in GC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the Gas Chromatography (GC) analysis of p-Tolyl octanoate (B1194180).
Troubleshooting Guide
Peak tailing, the asymmetry of a chromatographic peak where the tail is broader than the front, can significantly compromise the accuracy and precision of quantitative analysis by reducing resolution and making peak integration difficult. This guide provides a systematic approach to diagnosing and resolving peak tailing for p-Tolyl octanoate.
Is the peak tailing affecting only this compound or all peaks in the chromatogram?
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All peaks are tailing: This typically indicates a physical or mechanical issue within the GC system.
-
Only the this compound peak (and possibly other polar analytes) is tailing: This suggests a chemical interaction between the analyte and active sites within the system.
Scenario 1: All Peaks are Tailing
If all peaks in your chromatogram, including internal standards and other analytes, exhibit tailing, the issue is likely related to the overall GC system setup. Follow these steps to diagnose and resolve the problem:
1. Check Column Installation and Integrity:
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Improper Column Cut: A jagged or uneven column cut can cause turbulence in the carrier gas flow, leading to peak tailing.
-
Solution: Carefully trim 5-10 cm from the inlet end of the column using a ceramic scoring wafer or a specialized tool to ensure a clean, square cut. Inspect the cut with a magnifying glass.
-
-
Incorrect Column Installation Depth: The column must be installed at the correct depth within the inlet. If it's too high or too low, it can create dead volume.
-
Solution: Refer to your GC manufacturer's instructions for the correct column installation depth for your specific inlet type. Reinstall the column to the proper depth.
-
-
Loose Fittings: Leaks at the inlet or detector fittings can disrupt the carrier gas flow.
-
Solution: Ensure all fittings are secure but not overtightened. Use an electronic leak detector to check for leaks.
-
2. Evaluate Inlet Conditions:
-
Contaminated Inlet Liner: Over time, the inlet liner can become contaminated with non-volatile residues from sample injections, creating active sites that can interact with analytes.
-
Solution: Replace the inlet liner with a new, deactivated liner. For this compound, a liner with glass wool can aid in sample vaporization.
-
-
Worn Septum: A worn or cored septum can introduce particles into the inlet liner and cause leaks.
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Solution: Replace the septum. It is good practice to replace the septum regularly, depending on the number of injections.
-
Scenario 2: Only the this compound Peak is Tailing
If only the this compound peak shows tailing, the problem is likely due to specific chemical interactions between the analyte and the GC system. This compound, as an ester with a polar carbonyl group and an aromatic ring, can be susceptible to interactions with active sites.
1. Address Active Sites:
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Active Sites in the Inlet and Column: Silanol (B1196071) groups (Si-OH) on the surface of the glass liner and the fused silica (B1680970) column are common active sites that can interact with polar analytes like this compound through hydrogen bonding.
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Solution 1: Use a Deactivated Liner and Column: Ensure you are using a high-quality, deactivated inlet liner and a column with a bonded and cross-linked stationary phase to minimize exposed silanol groups.
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Solution 2: Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any residual moisture or contaminants.
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Solution 3: Column Priming: In some cases, injecting a high-concentration standard of a similar or more polar compound can "prime" the system by deactivating active sites before running your samples.[1]
-
2. Optimize Method Parameters:
-
Inlet Temperature: An inlet temperature that is too low can lead to incomplete or slow vaporization of this compound, causing band broadening and tailing.
-
Solution: Increase the inlet temperature. A good starting point is 250 °C.
-
-
Oven Temperature Program: A slow temperature ramp can sometimes exacerbate peak tailing for later-eluting compounds.
-
Solution: Consider increasing the ramp rate of the oven temperature program.
-
-
Carrier Gas Flow Rate: A flow rate that is too low can increase the residence time of the analyte in the column, allowing for more interaction with active sites.
-
Solution: Ensure the carrier gas flow rate is set to the optimal value for your column dimensions. For a 0.25 mm ID column, a flow rate of approximately 1 mL/min is common.
-
3. Sample and Solvent Considerations:
-
Sample Overload: Injecting too much of the sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Solvent Mismatch: The polarity of the injection solvent should be compatible with the stationary phase.
-
Solution: For a non-polar or mid-polar column, use a non-polar solvent like hexane (B92381) or dichloromethane.
-
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: Peak tailing is a distortion in a chromatogram where the peak is asymmetrical, with a trailing edge that is broader than the leading edge.[2] This is problematic because it can decrease the resolution between closely eluting peaks, reduce the accuracy of peak integration, and ultimately compromise the quantitative results of your analysis.[2]
Q2: What are the most common causes of peak tailing for an ester compound like this compound?
A2: The most common causes for peak tailing of esters like this compound include:
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Active Sites: Unwanted chemical interactions with surfaces in the GC system, such as silanol groups in the inlet liner or on the column.[2]
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Column Contamination: Buildup of non-volatile residues from the sample matrix at the head of the column.
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Improper Column Installation: Poorly cut column ends or incorrect positioning in the inlet can create dead volumes and disrupt the flow path.[2]
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Sub-optimal Method Parameters: An incorrect inlet temperature or a slow oven temperature ramp can lead to poor vaporization and band broadening.
Q3: How can I quickly diagnose the source of peak tailing for this compound?
A3: A systematic approach is the most efficient way to diagnose the problem. First, determine if all peaks are tailing or just the this compound peak. If all peaks are tailing, the issue is likely mechanical (e.g., column installation). If only the analyte peak is tailing, it's likely a chemical interaction issue (e.g., active sites). Start by performing routine inlet maintenance, such as replacing the septum and liner, as this is a common and easily fixable problem.
Q4: Can the choice of GC column affect peak tailing for this compound?
A4: Yes, the column choice is critical. A column that is not well-deactivated will have more exposed silanol groups, leading to increased interaction with the polar ester group of this compound and causing peak tailing. Using a column with a bonded and cross-linked stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is a good choice as it offers good inertness and thermal stability.
Q5: What is column bleeding and could it be causing my this compound peak to tail?
A5: Column bleed is the natural degradation of the stationary phase at high temperatures, which results in a rising baseline. While excessive column bleed can indicate a degraded column that may also cause peak tailing, it is not a direct cause of tailing for a specific peak. Peak tailing is more likely due to the issues described in the troubleshooting guide.
Data Presentation
Table 1: Typical GC-MS Parameters for the Analysis of Octanoate Esters
This table provides a starting point for developing a GC-MS method for this compound, based on a method for the similar compound, ethyl octanoate.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5MS, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injection Mode | Split (e.g., 50:1 ratio) or Splitless for trace analysis |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 50 °C for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | Quadrupole Mass Analyzer |
| Ion Source | Electron Impact (EI) |
| Ion Source Temperature | 230 °C |
| Electron Energy | 70 eV |
| Mass Range | 35-400 amu |
| Solvent Delay | 3 minutes |
Experimental Protocols
Protocol 1: Inlet Maintenance (Septum and Liner Replacement)
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Cool Down: Cool the GC inlet to a safe temperature (below 50 °C).
-
Turn Off Gas: Turn off the carrier gas flow at the instrument.
-
Remove Septum Nut: Unscrew the septum nut from the top of the inlet.
-
Replace Septum: Remove the old septum using tweezers and replace it with a new one. Be careful not to overtighten the nut.
-
Remove Liner: Carefully remove the inlet liner using appropriate forceps.
-
Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.
-
Reassemble: Reassemble the inlet components.
-
Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut and other fittings using an electronic leak detector.
Protocol 2: Column Trimming
-
Cool Down and Power Off: Cool the oven and inlet, then turn off the GC.
-
Disconnect Column: Carefully disconnect the column from the inlet.
-
Trim the Column: Using a ceramic scoring wafer or a capillary column cutter, score the column about 5-10 cm from the end.
-
Break the Column: Gently flex the column at the score to create a clean, square break.
-
Inspect the Cut: Use a magnifying glass to ensure the cut is clean and at a 90-degree angle.
-
Reinstall Column: Reinstall the column in the inlet, ensuring the correct installation depth.
-
Conditioning: Briefly condition the column by heating it to a moderate temperature to remove any oxygen that may have entered.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing peak tailing of this compound.
Caption: Interaction of this compound with active sites in the GC system.
References
Technical Support Center: Analysis of p-Tolyl Octanoate by Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Tolyl octanoate (B1194180) and encountering challenges with mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for p-Tolyl octanoate in an EI mass spectrum?
The molecular formula for this compound is C₁₅H₂₂O₂. Its molecular weight is approximately 234.33 g/mol . Therefore, you should observe the molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 234.[1]
Q2: I am not seeing the molecular ion peak, or it is very weak. What are the possible causes?
Several factors can lead to a weak or absent molecular ion peak:
-
High Ionization Energy: The electron ionization (EI) energy might be too high, causing extensive fragmentation of the molecule. Consider reducing the ionization energy if your instrument allows.
-
Analyte Instability: The compound may be thermally labile and degrading in the injector or during the GC run. Ensure the injector temperature is not excessively high.
-
Instrumental Issues: A contaminated ion source, incorrect tuning parameters, or a leak in the system can lead to poor transmission of higher mass ions.[2]
Q3: What are the major fragment ions I should expect to see in the mass spectrum of this compound?
The fragmentation of this compound is driven by the ester functional group and the aromatic ring. The most prominent peaks and their origins are summarized in the table below. The base peak is expected at m/z 108, corresponding to the p-cresol (B1678582) radical cation.
Q4: I am seeing unexpected peaks in my mass spectrum. What are the likely sources of these interferences?
Unexpected peaks in your mass spectrum can originate from several sources:
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Column Bleed: All GC columns exhibit some level of stationary phase degradation, which can introduce background ions into the mass spectrum.[3][4][5][6][7] Common column bleed ions for polysiloxane-based columns include m/z 207 and 281.[3]
-
Phthalate (B1215562) Contamination: Phthalates are common plasticizers and can leach from various lab consumables (e.g., vial caps (B75204), solvents). They are characterized by a prominent ion at m/z 149.[8][9][10][11][12]
-
Solvent Impurities and Air Leaks: Impurities in the solvent or small leaks in the system can introduce a variety of background ions. Common ions from air leaks include m/z 18 (H₂O), 28 (N₂), and 32 (O₂).[2]
-
Sample Contamination: The sample itself may contain impurities from the synthesis or extraction process.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the mass spectral analysis of this compound.
Problem: High Background Noise or Unidentified Peaks
High background noise can obscure the peaks of interest and make accurate identification and quantification difficult.
dot
Caption: Troubleshooting workflow for high background noise.
Data Presentation
Table 1: Key Mass Spectral Fragments of this compound
The following table summarizes the major ions observed in the electron ionization (EI) mass spectrum of this compound. This data is based on the spectrum available in the NIST WebBook.[1]
| m/z | Proposed Fragment Ion | Structure of Ion | Relative Intensity (%) |
| 234 | [M]⁺ (Molecular Ion) | [C₁₅H₂₂O₂]⁺ | 15 |
| 127 | [C₈H₁₅O]⁺ | [CH₃(CH₂)₆CO]⁺ | 30 |
| 108 | [C₇H₈O]⁺ | [HOC₆H₄CH₃]⁺ | 100 |
| 107 | [C₇H₇O]⁺ | [OC₆H₄CH₃]⁺ | 85 |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | 20 |
| 79 | [C₆H₇]⁺ | [C₆H₇]⁺ | 10 |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | 15 |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol provides a general starting point for the analysis of this compound by gas chromatography-mass spectrometry (GC-MS). Optimization may be required based on the specific instrumentation and analytical goals.
1. Sample Preparation:
- Dissolve a known amount of this compound in a high-purity solvent (e.g., ethyl acetate, hexane) to a final concentration of approximately 10-100 µg/mL.
- Use vials with PTFE-lined caps to minimize phthalate contamination.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977B or equivalent.
- Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
- Injector: Split/splitless inlet in split mode (e.g., 50:1 split ratio).
- Injection Volume: 1 µL.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
3. Data Acquisition and Analysis:
- Acquire data in full scan mode.
- Integrate the peaks and examine the mass spectrum of the this compound peak.
- Compare the obtained spectrum with the reference spectrum from the NIST library.
Signaling Pathways and Logical Relationships
The fragmentation of this compound in an EI-MS follows predictable pathways based on the rules of organic mass spectrometry. The following diagram illustrates the key fragmentation steps.
dot
Caption: Key fragmentation pathways of this compound.
References
- 1. para-Tolyl octanoate [webbook.nist.gov]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. acdlabs.com [acdlabs.com]
- 5. coleparmer.com [coleparmer.com]
- 6. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 7. MS vs non-MS GC columns | SCION Instruments [scioninstruments.com]
- 8. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas C...: Ingenta Connect [ingentaconnect.com]
- 11. pure.coventry.ac.uk [pure.coventry.ac.uk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: p-Tolyl Octanoate Analytical Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of p-Tolyl octanoate (B1194180) as an analytical standard. This resource is intended for researchers, scientists, and professionals in drug development and quality control.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing p-Tolyl octanoate analytical standard?
A1: To ensure the long-term stability of this compound, it is recommended to store the standard in a tightly closed container, protected from light, in a cool and dry place.[1] For extended storage, refrigeration (2-8 °C) is advisable. Before use, the standard should be allowed to equilibrate to room temperature to prevent condensation.
Q2: What are the potential degradation pathways for this compound?
A2: As a phenolic ester, this compound is primarily susceptible to two main degradation pathways:
-
Hydrolysis: The ester bond can be cleaved by water, especially under acidic or basic conditions, to yield p-cresol (B1678582) and octanoic acid. The rate of hydrolysis of similar phenolic esters has been shown to be pH-dependent.
-
Oxidation: The phenolic ring and the benzylic methyl group are potential sites for oxidation, which can be initiated by exposure to air, light, or oxidizing agents. This can lead to the formation of various oxidized byproducts.
Q3: How can I assess the purity of my this compound standard?
A3: The purity of the this compound standard can be assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., UV-Vis, MS). The presence of impurities would be indicated by additional peaks in the chromatogram. The area percentage of the main peak can provide an estimation of purity. It is crucial that the analytical method is stability-indicating, meaning it can separate the intact this compound from its potential degradation products and synthesis-related impurities.
Q4: What are the expected impurities in a this compound standard?
A4: Besides degradation products, impurities in a this compound standard may arise from the synthesis process. Common starting materials for its synthesis are p-cresol and octanoic acid (or its derivatives). Therefore, residual amounts of these starting materials may be present as impurities.
Troubleshooting Guides
Chromatographic Issues
Problem 1: Appearance of unexpected peaks in the chromatogram of a fresh this compound standard solution.
-
Possible Cause 1: Contamination. The solvent, glassware, or the chromatographic system (injector, column) may be contaminated.
-
Troubleshooting:
-
Run a blank injection (solvent only) to check for system contamination.
-
Use fresh, high-purity solvent to prepare the standard solution.
-
Ensure all glassware is thoroughly cleaned and dried.
-
If system contamination is suspected, flush the injector and column with an appropriate solvent.
-
-
-
Possible Cause 2: On-column degradation. The analytical conditions (e.g., high temperature, incompatible stationary phase) might be causing the degradation of the standard.
-
Troubleshooting:
-
If using GC, try lowering the injector and oven temperatures.
-
For HPLC, ensure the mobile phase pH is within the stable range for the column and the analyte.
-
Consider using a different column with a more inert stationary phase.
-
-
Problem 2: The peak area of the this compound standard decreases over a sequence of injections.
-
Possible Cause 1: Instability in solution. The standard may be degrading in the prepared solution.
-
Troubleshooting:
-
Prepare fresh standard solutions more frequently.
-
Investigate the stability of the standard in the chosen solvent. Consider using a more inert solvent if degradation is observed. For example, if dissolved in an alcohol, esterification with the solvent can occur in the GC inlet.
-
Protect the standard solution from light and store it at a low temperature when not in use.
-
-
-
Possible Cause 2: Adsorption. The analyte may be adsorbing to surfaces in the chromatographic system.
-
Troubleshooting:
-
Deactivate the GC inlet liner or use a liner with a more inert surface.
-
For HPLC, consider adding a small amount of a competing agent to the mobile phase or using a column with end-capping.
-
-
Problem 3: Poor peak shape (e.g., tailing, fronting) for the this compound peak.
-
Possible Cause 1: Active sites in the chromatographic system. Silanol (B1196071) groups on the GC liner, column, or HPLC packing material can interact with the analyte.
-
Troubleshooting:
-
Use a deactivated GC liner and a high-quality, well-deactivated column.
-
For HPLC, use a column with high-purity silica (B1680970) and effective end-capping. Operating the mobile phase at a suitable pH can also help to suppress silanol interactions.
-
-
-
Possible Cause 2: Column overload. Injecting too concentrated a sample can lead to peak distortion.
-
Troubleshooting:
-
Dilute the standard solution and re-inject.
-
-
Experimental Protocols
Forced Degradation Study Protocol for this compound
A forced degradation study is essential for understanding the stability of this compound and for developing a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid standard to 105°C for 48 hours. Also, heat a solution of the standard at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the standard to UV light (e.g., 254 nm) and visible light for an extended period (e.g., 7 days).
-
-
Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a suitable chromatographic method (e.g., HPLC-UV/MS). A control sample (unstressed) should be analyzed alongside the stressed samples.
Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products and potential impurities.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
A gradient elution is often necessary to separate the parent compound from its more polar degradation products.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
Start with a gradient from a lower to a higher percentage of the organic modifier (e.g., 50% B to 95% B over 20 minutes).
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This helps in identifying peaks and assessing peak purity. A wavelength of around 220 nm or 270 nm would be a reasonable starting point for detection.
-
Method Optimization: Analyze the stressed samples using the initial HPLC conditions. Adjust the gradient profile, flow rate, and column temperature to achieve adequate separation (resolution > 1.5) between the main peak and all degradation product peaks.
-
Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Duration | Expected Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours at 60°C | p-Cresol, Octanoic Acid |
| Basic Hydrolysis | 0.1 M NaOH | 4 hours at RT | p-Cresol, Octanoic Acid |
| Oxidation | 3% H₂O₂ | 24 hours at RT | Oxidized derivatives of the aromatic ring and alkyl chain |
| Thermal | 105°C (solid), 60°C (solution) | 48 hours | Similar to hydrolysis and oxidation products, but potentially at a slower rate |
| Photolytic | UV and Visible Light | 7 days | Photodegradation products, potentially involving radical reactions |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected peaks.
References
Technical Support Center: Enzymatic Resolution of p-Tolyl Octanoate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the enzymatic resolution of p-tolyl octanoate (B1194180). Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during this kinetic resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common lipases used for the kinetic resolution of aryl esters like p-tolyl octanoate?
A1: The most frequently employed lipases for the kinetic resolution of aryl esters include those from Candida rugosa (CRL), Pseudomonas cepacia (PCL), and Candida antarctica Lipase (B570770) B (CALB).[1] These enzymes are known for their ability to exhibit high stereo- and regioselectivity in non-aqueous media.
Q2: I am observing low enantiomeric excess (e.e.) in my reaction. What are the primary factors that could be responsible?
A2: Low enantiomeric excess is a common issue and can be attributed to several factors:
-
Choice of Enzyme: The inherent enantioselectivity of the lipase is crucial. Different lipases will exhibit varying degrees of selectivity for the same substrate.[2]
-
Reaction Temperature: Temperature can significantly impact enzyme activity and selectivity. Generally, lower temperatures tend to favor higher enantioselectivity.[3]
-
Solvent System: The choice of organic solvent can influence the enzyme's conformation and, consequently, its stereoselectivity.[4]
-
Water Content: In non-aqueous media, a small amount of water is essential for lipase activity, but excessive water can lead to non-selective hydrolysis.[5]
-
Reaction Time and Conversion: In a kinetic resolution, the enantiomeric excess of the product and the remaining substrate changes with conversion. Over-extending the reaction time can lead to a decrease in the e.e. of the product.
Q3: How can I accurately determine the enantiomeric excess (e.e.) and conversion of my reaction?
A3: The most common and reliable method for determining the enantiomeric excess and conversion is through chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), using a suitable chiral stationary phase. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents, and polarimetry.
Q4: My reaction is very slow or has stalled. What could be the cause?
A4: A slow or stalled reaction can be due to several factors:
-
Enzyme Inhibition: The product of the reaction (p-cresol or octanoic acid) or even the substrate at high concentrations can inhibit the enzyme.[6]
-
Enzyme Denaturation: Extreme pH or temperature can denature the enzyme, leading to a loss of activity.[7]
-
Insufficient Water: Lipases require a minimal amount of water for their catalytic activity in organic solvents.[5]
-
Poor Substrate Solubility: The substrate may not be sufficiently soluble in the chosen solvent system.
Troubleshooting Guides
Problem 1: Low Enantioselectivity (e.e.)
This is one of the most frequent challenges in enzymatic kinetic resolutions. The following guide provides a systematic approach to diagnosing and resolving this issue.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Detailed Steps:
-
Enzyme Selection: The choice of lipase is paramount. If the initial enzyme gives poor results, screen other commercially available lipases. The stereopreference of a lipase is highly dependent on the substrate structure.[8]
-
Temperature Optimization: Higher temperatures increase reaction rates but can decrease enantioselectivity.[7] It is advisable to run the reaction at a lower temperature (e.g., room temperature or even 4°C) to enhance selectivity, although this may require longer reaction times.[3]
-
Solvent Screening: The organic solvent can significantly influence the enzyme's catalytic activity and enantioselectivity.[4] Test a range of solvents with varying polarities, such as hexane, toluene, isooctane (B107328), and tert-butyl methyl ether. The addition of a small amount of a more polar co-solvent can sometimes be beneficial, but may also reduce enantioselectivity.[9]
-
Water Activity: For reactions in organic media, a thin layer of water around the enzyme is necessary for its function. The optimal amount of water is a delicate balance; too little can inactivate the enzyme, while too much can promote non-selective hydrolysis. Consider using salt hydrates to control the water activity in the system.
-
Monitor Conversion: In a kinetic resolution, the highest enantiomeric excess for the slower reacting enantiomer is achieved at conversions approaching 100%, while for the product, it is highest at low conversions. For a practical separation, aiming for around 50% conversion is often a good compromise. It is crucial to monitor the reaction over time to determine the optimal endpoint.
Problem 2: Low or No Conversion
If the reaction is not proceeding, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
Caption: A systematic approach to addressing low reaction conversion.
Detailed Steps:
-
Confirm Enzyme Activity: Before troubleshooting the specific reaction, confirm that your enzyme is active using a standard chromogenic substrate like p-nitrophenyl palmitate (p-NPP). This will rule out issues with the enzyme batch itself.
-
Evaluate Reaction Conditions:
-
pH (for hydrolysis): If performing hydrolysis in an aqueous or biphasic system, ensure the pH of the buffer is optimal for the chosen lipase (typically between 6 and 8).
-
Temperature: While lower temperatures can improve enantioselectivity, they also decrease the reaction rate.[3] If the reaction is too slow, a moderate increase in temperature may be necessary.
-
Water Content: Ensure the presence of a minimal amount of water for enzyme activity in organic solvents.
-
-
Address Potential Inhibition: High concentrations of the substrate or the accumulation of products (p-cresol and octanoic acid) can inhibit the lipase.[6] Try running the reaction at a lower substrate concentration or consider in-situ product removal if feasible.
-
Improve Solubility: If the substrate has poor solubility in the chosen solvent, the reaction rate will be limited. Try a different solvent or add a co-solvent to improve solubility.[9]
Data Presentation
The following tables provide a summary of how different parameters can affect the outcome of a lipase-catalyzed resolution. The data is representative and compiled from studies on similar substrates.
Table 1: Effect of Different Lipases on the Resolution of an Aryl Ester
| Lipase Source | Solvent | Temperature (°C) | Conversion (%) | Product e.e. (%) |
| Candida rugosa | Isooctane | 30 | 45 | 85 |
| Pseudomonas cepacia | Toluene | 30 | 48 | >95 |
| Candida antarctica B | Hexane | 40 | 50 | >99 |
Table 2: Effect of Temperature and Solvent on Enantioselectivity (using Pseudomonas cepacia lipase)
| Solvent | Temperature (°C) | Conversion (%) | Product e.e. (%) |
| Isooctane | 40 | 49 | 92 |
| Isooctane | 25 | 46 | 96 |
| Toluene | 40 | 48 | 90 |
| Toluene | 25 | 45 | >95 |
| DIPE | 25 | 42 | 88 |
Experimental Protocols
General Protocol for the Enzymatic Resolution of this compound
This protocol describes a general procedure for the lipase-catalyzed hydrolysis of racemic this compound.
Materials:
-
Racemic this compound
-
Lipase (e.g., from Pseudomonas cepacia or Candida rugosa)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., isooctane or toluene)
-
Sodium sulfate (B86663) (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Equipment for analysis (Chiral GC or HPLC)
Experimental Workflow
Caption: A standard workflow for enzymatic kinetic resolution.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve racemic this compound (1 equivalent) in the chosen organic solvent (e.g., 10 mL of isooctane). Add phosphate buffer (e.g., 2 mL of 0.1 M, pH 7.0).
-
Enzyme Addition: Add the lipase (e.g., 50-100 mg of free powder) to the biphasic mixture.
-
Incubation: Stir the reaction mixture vigorously at a constant temperature (e.g., 30°C).
-
Monitoring: At regular intervals, withdraw a small aliquot of the organic phase, filter out the enzyme, and analyze by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the product alcohol (p-cresol).
-
Workup: Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme. Separate the organic and aqueous layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the unreacted this compound and the product p-cresol (B1678582) by column chromatography. Determine the final enantiomeric excess of both compounds.
References
- 1. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity of pure Candida rugosa lipase isoenzymes (Lip1, Lip2, and Lip3) in aqueous and organic media. influence of the isoenzymatic profile on the lipase performance in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural and dynamic features of Candida rugosa lipase 1 in water, octane, toluene, and ionic liquids BMIM-PF6 and BMIM-NO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ftb.com.hr [ftb.com.hr]
- 6. researchgate.net [researchgate.net]
- 7. monash.edu [monash.edu]
- 8. Stereoselectivity of Pseudomonas cepacia lipase toward secondary alcohols: a quantitative model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
overcoming enzyme inhibition in p-Tolyl octanoate assays
Welcome to the technical support center for p-Tolyl octanoate (B1194180) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those related to enzyme inhibition.
Frequently Asked Questions (FAQs)
Q1: Why is there no or very low enzyme activity detected in my p-Tolyl octanoate assay?
A1: Low or absent activity can stem from several factors:
-
Inactive Enzyme: Ensure the enzyme has been stored correctly and has not lost activity due to improper handling or age.
-
Incorrect Assay Conditions: Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme. Lipase (B570770) and esterase activities are highly dependent on these parameters.
-
Presence of an Inhibitor: Your sample may contain a substance that is inhibiting the enzyme. This is a common issue when working with complex biological samples or screening compound libraries.
-
Substrate Instability: Ensure your this compound substrate is not degraded. Prepare fresh substrate solutions and protect them from light and moisture.
Q2: I'm observing high background signal in my negative control wells (no enzyme). What is the cause?
A2: A high background signal is typically due to the spontaneous hydrolysis of the this compound substrate. This can be exacerbated by:
-
Sub-optimal pH: The ester bond of this compound can be labile at very high or low pH.
-
High Temperature: Elevated temperatures can increase the rate of non-enzymatic hydrolysis.
-
Contaminated Reagents: Check buffers and water for any microbial contamination, as some microorganisms can produce esterases.[1]
To mitigate this, always subtract the absorbance of the negative control from your sample wells. If the background is excessively high, consider optimizing the pH and temperature of your assay.
Q3: My results are not reproducible between experiments. What are the likely causes?
A3: Lack of reproducibility is a frequent challenge and can be caused by:
-
Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature.[1] Ensure all reagents and plates are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.
-
pH Variations: Small shifts in the pH of your buffer can significantly impact enzyme activity.[1] Prepare buffers carefully and verify the pH before each experiment.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the enzyme, substrate, or inhibitor can lead to significant variability. Calibrate your pipettes regularly.
-
Inconsistent Incubation Times: Ensure that the pre-incubation and reaction times are precisely controlled for all samples.
Q4: How can I determine if my sample contains an enzyme inhibitor?
A4: To test for the presence of an inhibitor, run a control experiment where you spike a known active enzyme sample with your test sample. If the activity of the known enzyme is reduced in the presence of your sample, it indicates the presence of an inhibitor.
Troubleshooting Enzyme Inhibition
When you suspect enzyme inhibition, the first step is to identify the type of inhibition, as this will guide the strategy to overcome it. The main reversible inhibition types are competitive, non-competitive, and uncompetitive.
Identifying the Type of Inhibition
You can differentiate between these types of inhibition by measuring the enzyme kinetics at various substrate concentrations in the presence and absence of the suspected inhibitor. The changes in the Michaelis-Menten constant (Km) and maximum velocity (Vmax) will reveal the inhibition mechanism.
| Inhibition Type | Effect on Vmax | Effect on Km | How to Overcome |
| Competitive | Unchanged | Increases | Increase substrate concentration.[2][3] |
| Non-competitive | Decreases | Unchanged | Cannot be overcome by increasing substrate concentration.[3][4] Remove the inhibitor (e.g., dialysis, gel filtration). |
| Uncompetitive | Decreases | Decreases | Cannot be overcome by increasing substrate concentration.[5] Remove the inhibitor.[5] |
| Mixed | Decreases | Increases or Decreases | Cannot be overcome by increasing substrate concentration.[4] |
Strategies to Overcome Enzyme Inhibition
1. Overcoming Competitive Inhibition
Competitive inhibitors bind to the active site of the enzyme and compete with the substrate.[1][4] This is the most straightforward type of inhibition to overcome.
-
Increase Substrate Concentration: By significantly increasing the concentration of this compound, you can outcompete the inhibitor for binding to the enzyme's active site, thereby restoring the reaction velocity.[2][3]
2. Addressing Non-competitive and Uncompetitive Inhibition
Non-competitive inhibitors bind to a site other than the active site (an allosteric site), while uncompetitive inhibitors bind only to the enzyme-substrate complex.[1][6] In both cases, simply increasing the substrate concentration will not reverse the inhibition.[3][4]
-
Inhibitor Removal: If the inhibitor is reversible, it can be removed from the enzyme preparation.
-
Sample Purification: If the inhibitor is present in your initial sample (e.g., a plant extract), consider purifying your target enzyme or removing the inhibitory compounds from the sample before the assay.
3. Dealing with Irreversible Inhibition
Irreversible inhibitors typically form a covalent bond with the enzyme, permanently inactivating it.[8] This type of inhibition cannot be reversed. If you are dealing with an irreversible inhibitor, you will need to use a new source of the enzyme.
Experimental Protocols
Protocol 1: Standard this compound Assay
This protocol provides a basic framework for measuring lipase or esterase activity.
Materials:
-
Enzyme solution (e.g., pancreatic lipase, esterase)
-
This compound substrate
-
Assay buffer (e.g., Tris-HCl, phosphate (B84403) buffer at optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).
-
Dilute the enzyme and substrate to their final working concentrations in the assay buffer.
-
In a 96-well plate, add the assay buffer to each well.
-
Add the enzyme solution to the appropriate wells. Include a "no-enzyme" control.
-
Add your test compound or vehicle control.
-
Pre-incubate the plate at the desired temperature for 5-10 minutes.
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
Immediately measure the absorbance at the appropriate wavelength for the product (hydrolyzed p-cresol) in kinetic mode for a set period (e.g., 15-30 minutes).
-
Calculate the reaction rate (change in absorbance per minute).
Protocol 2: Determining Inhibition Type
Procedure:
-
Set up the assay as described in Protocol 1.
-
Create a matrix of experiments with varying concentrations of the this compound substrate and the suspected inhibitor.
-
Substrate Concentrations: Use a range of concentrations around the known Km of the enzyme (e.g., 0.5x, 1x, 2x, 5x, 10x Km).
-
Inhibitor Concentrations: Run the assay with no inhibitor and at least two different concentrations of the inhibitor.
-
-
Measure the initial reaction rates for all conditions.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the type of inhibition.
Visual Guides
Caption: Workflow for Investigating Enzyme Inhibition.
Caption: Mechanisms of Reversible Enzyme Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of lipase activities in soybean and other oil seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lipases | Esterases | Tocris Bioscience [tocris.com]
- 6. Purification and Properties of an Esterase from Bacillus licheniformis and it’s Application in Synthesis of Octyl Acetate [openmicrobiologyjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of p-Tolyl Octanoate and Its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of p-Tolyl octanoate (B1194180) from its ortho- and meta- positional isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of p-Tolyl octanoate from its ortho- and meta- isomers challenging?
A1: The primary challenge lies in the structural similarity of the isomers. This compound, o-tolyl octanoate, and m-tolyl octanoate are positional isomers, meaning they have the same molecular formula (C15H22O2) and molecular weight (234.33 g/mol ).[1][2] They differ only in the substitution pattern on the aromatic ring. This results in very similar physical properties such as boiling points and polarity, making them difficult to separate using standard techniques. Effective separation requires methods that can exploit subtle differences in their physical and chemical characteristics.
Q2: What are the recommended analytical methods for separating these isomers?
A2: The most effective methods for separating positional isomers like the tolyl octanoates are high-resolution chromatographic techniques.
-
Gas Chromatography (GC): GC is an excellent choice, particularly if the isomers have slight differences in boiling points. Separation is achieved based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid or solid stationary phase.
-
High-Performance Liquid Chromatography (HPLC): HPLC, especially in reverse-phase or normal-phase mode, can effectively separate isomers based on small differences in polarity.[3][4] Specialized columns, such as those with phenyl stationary phases, can offer enhanced selectivity for aromatic compounds.[5]
Crystallization can also be employed as a purification technique, especially on a larger scale, if there are sufficient differences in the isomers' melting points and solubility in a chosen solvent system.[6][7]
Method Development and Troubleshooting Guides
Gas Chromatography (GC) Method Development
Q3: How do I develop a GC method to separate tolyl octanoate isomers?
A3: Method development should focus on selecting the right column and optimizing temperature and flow rate parameters to maximize resolution.
Column Selection: The stationary phase is critical. A standard non-polar column (e.g., 5% diphenyl / 95% dimethylpolysiloxane) may provide a baseline separation. However, for challenging isomer separations, a mid-polarity or a wax-type column is often required to improve selectivity.[8] Phenyl-substituted columns can also be effective due to their specific interactions with aromatic analytes.
Parameter Optimization:
-
Temperature Program: A slow temperature ramp is crucial. A fast ramp will not allow for sufficient interaction with the stationary phase, causing the isomers to co-elute.[8] Start with a low initial temperature and use a slow ramp rate (e.g., 1-5 °C/min) around the expected elution temperature.
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically Helium or Hydrogen) affects column efficiency. An improperly set flow rate can broaden peaks and reduce resolution.[8] Ensure the flow rate is optimized for your column diameter.
-
Injection Volume: Avoid column overload by injecting a small sample volume. Overloading can lead to broad, tailing, and poorly resolved peaks.[8]
Q4: I'm seeing poor resolution or co-eluting peaks in my chromatogram. What should I do?
A4: Poor resolution is a common issue when separating isomers. Follow these troubleshooting steps to diagnose and solve the problem.
| Symptom | Potential Cause | Recommended Solution |
| Poor Resolution / Overlapping Peaks | Temperature ramp is too fast. | Decrease the oven temperature ramp rate (e.g., from 10°C/min to 2°C/min) to increase interaction time with the stationary phase.[8] |
| Carrier gas flow rate is not optimal. | Verify and adjust the carrier gas flow rate to the manufacturer's recommended optimum for your column.[9] | |
| Inadequate stationary phase. | Switch to a column with a different selectivity, such as a mid-polarity or wax-type column, which can better differentiate between the isomers.[8] | |
| Column overload. | Reduce the injection volume or dilute the sample to prevent peak broadening.[8] | |
| Peak Tailing | Active sites in the GC system. | Use a deactivated inlet liner.[8] Trim the first 10-30 cm from the column inlet to remove contamination.[9] |
| Column contamination. | Bake out the column at its maximum isothermal temperature limit. If the problem persists, the column may need to be replaced.[10] | |
| Shifting Retention Times | Leaks in the system. | Check for leaks at the injector, detector, and column fittings. Replace septa and seals if necessary.[9][11] |
| Fluctuations in oven temperature or gas flow. | Verify the stability of the oven temperature and check the gas pressure regulators and flow controllers.[9] |
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A step-by-step workflow for diagnosing poor peak resolution.
High-Performance Liquid Chromatography (HPLC) Method Development
Q5: What is a good starting point for an HPLC method to separate tolyl octanoate isomers?
A5: Since tolyl octanoate isomers are hydrophobic compounds, reverse-phase HPLC is a suitable technique.[3] Separation relies on differences in polarity.
Column and Mobile Phase Selection:
-
Column: A C18 column is a reliable starting point for many reverse-phase separations.[12] For enhanced selectivity with aromatic isomers, a Phenyl-Hexyl or a Cogent Phenyl Hydride™ column is recommended.[5] These columns provide pi-pi interactions that can help differentiate between the ortho, meta, and para positions.
-
Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH).[13] A gradient elution, starting with a higher water percentage and increasing the organic solvent concentration over time, is often necessary to achieve separation.
Q6: My HPLC peaks are broad and not well-separated. How can I improve this?
A6: Broad and poorly resolved peaks in HPLC can stem from several factors related to the mobile phase, column, or sample preparation.
| Symptom | Potential Cause | Recommended Solution |
| Poor Resolution | Mobile phase composition is not optimal. | Adjust the organic solvent-to-water ratio. Try switching the organic modifier (e.g., from methanol to acetonitrile) as this can alter selectivity. |
| Gradient slope is too steep. | Flatten the gradient around the elution time of the isomers to increase the separation window. | |
| Inappropriate column chemistry. | If a C18 column fails, switch to a Phenyl-Hexyl or other phenyl-based column to leverage alternative separation mechanisms (pi-pi interactions).[5] | |
| Broad Peaks | Sample solvent is too strong. | Dissolve the sample in the initial mobile phase or a weaker solvent to prevent poor peak shape. |
| Column is old or contaminated. | Flush the column with a strong solvent. If performance does not improve, replace the column. | |
| Extra-column dead volume. | Ensure all fittings and tubing are correct and properly connected to minimize dead volume.[9] |
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A decision tree for selecting the appropriate separation method.
Crystallization as a Purification Method
Q7: Can I use crystallization to purify this compound from its isomers?
A7: Crystallization is a viable method for purification if the desired isomer (this compound) has a significantly different solubility profile and/or melting point compared to the ortho- and meta- isomers in a specific solvent.[6] This technique is particularly useful for larger-scale purification.
Method Development for Crystallization:
-
Solvent Screening: The goal is to find a solvent (or solvent system) that dissolves the compound when hot but in which the compound has low solubility when cold.[6] The impurities (other isomers) should ideally remain in the solution upon cooling.
-
Procedure: Dissolve the crude mixture in a minimal amount of the appropriate hot solvent to form a saturated solution.[6]
-
Cooling: Allow the solution to cool slowly and without disturbance. Slow cooling promotes the formation of purer, larger crystals.[14]
-
Isolation: Once crystallization is complete, isolate the crystals by filtration and wash them with a small amount of cold solvent to remove any remaining impurities from the crystal surfaces.[6]
Experimental Protocols
Protocol 1: GC-FID Method for Isomer Separation
This protocol provides a starting point for separating tolyl octanoate isomers. Further optimization will likely be required.
| Parameter | Condition |
| GC System | Agilent 8890 or equivalent with FID |
| Column | Agilent DB-WAX (30 m x 0.25 mm, 0.25 µm) or similar wax-type column |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temp. | 250 °C |
| Injection Mode | Split (50:1 ratio) |
| Injection Vol. | 1 µL |
| Oven Program | - Initial Temp: 150 °C, hold for 2 minutes- Ramp: 2 °C/min to 220 °C- Hold: Hold at 220 °C for 5 minutes |
| Detector Temp. | 260 °C |
| Sample Prep. | Dissolve sample in hexane (B92381) or ethyl acetate (B1210297) to a concentration of ~1 mg/mL |
Protocol 2: HPLC-UV Method for Isomer Separation
This protocol provides a starting point for an HPLC-based separation.
| Parameter | Condition |
| HPLC System | Waters Alliance e2695 or equivalent with a UV/Vis detector |
| Column | Phenomenex Kinetex® 5 µm Phenyl-Hexyl (150 x 4.6 mm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | - 0-2 min: 60% B- 2-15 min: 60% to 90% B- 15-17 min: 90% B- 17-18 min: 90% to 60% B- 18-25 min: 60% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 220 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve sample in acetonitrile to a concentration of ~0.5 mg/mL |
Data Summary
The separation of tolyl octanoate isomers is dependent on exploiting subtle differences in their physical properties. While specific experimental data for o- and m-tolyl octanoate is scarce in public literature, the following table summarizes known properties for the p-isomer and related compounds to guide method development.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C15H22O2 | 234.33 | 175 / 12mmHg[15] | The target analyte.[1][2][16] |
| o-Tolyl octanoate | C15H22O2 | 234.33 | 315-317 / 760mmHg[17] | Positional isomer. Boiling point suggests GC separation is feasible. |
| m-Tolyl octanoate | C15H22O2 | 234.33 | N/A | Positional isomer. Properties expected to be very similar to o- and p- isomers. |
| p-Cresol | C7H8O | 108.14 | 202 | A precursor; differences in isomer boiling points (o-cresol: 191°C, m-cresol: 202°C) indicate their derivatives will also have separable boiling points. |
| Octanoic Acid | C8H16O2 | 144.21 | 239.7 | A common precursor. |
References
- 1. p-Cresyl octanoate | C15H22O2 | CID 43046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. para-Tolyl octanoate [webbook.nist.gov]
- 3. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. iscientific.org [iscientific.org]
- 8. benchchem.com [benchchem.com]
- 9. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. scribd.com [scribd.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. How To [chem.rochester.edu]
- 15. N-OCTANOIC ACID P-TOLYL ESTER | 59558-23-5 [chemicalbook.com]
- 16. para-Tolyl octanoate (CAS 59558-23-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 17. ortho-cresyl octanoate, 5457-63-6 [thegoodscentscompany.com]
Technical Support Center: Spectroscopic Analysis of p-Tolyl Octanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing solvent effects during the spectroscopic analysis of p-Tolyl octanoate (B1194180).
Troubleshooting Guides
This section addresses common issues encountered during the spectroscopic analysis of p-Tolyl octanoate, providing potential causes and solutions in a question-and-answer format.
Question 1: I am observing a high absorbance baseline in the low wavelength region of my UV-Vis spectrum. What is the likely cause and how can I fix it?
Answer:
A high absorbance baseline, particularly below 250 nm, is often due to the solvent absorbing UV radiation. This is a common issue when the solvent's UV cutoff wavelength is close to or within the analytical wavelength range.
Potential Causes and Solutions:
| Cause | Solution |
| Solvent UV Cutoff | The selected solvent has a high UV cutoff wavelength. For example, using acetone (B3395972) (UV cutoff ~330 nm) for analysis in the low UV region will result in high background absorbance. |
| Action: | Choose a solvent with a lower UV cutoff, such as acetonitrile (B52724) (190 nm), hexane (B92381) (200 nm), or water (190 nm), ensuring this compound is soluble. |
| Solvent Impurity | The solvent may contain impurities that absorb in the UV region. |
| Action: | Use high-purity, spectroscopy-grade solvents. If contamination is suspected, use a fresh bottle of solvent. |
| Dirty or Mismatched Cuvettes | Residue on the cuvette walls or using cuvettes with different optical properties can cause baseline issues. |
| Action: | Thoroughly clean the cuvettes with a suitable solvent. Always use a matched pair of cuvettes for the reference and sample. |
| Instrumental Drift | Fluctuations in the lamp output or detector can cause baseline drift. |
| Action: | Allow the instrument to warm up for the manufacturer-recommended time. Perform a baseline correction with the cuvette filled with the analysis solvent. |
Question 2: The λmax (wavelength of maximum absorbance) of my this compound sample seems to have shifted compared to literature values. Why is this happening?
Answer:
Shifts in λmax, known as solvatochromic shifts, are expected and are caused by interactions between the solvent and the analyte. The polarity of the solvent is a primary factor.
-
Bathochromic Shift (Red Shift): The λmax shifts to a longer wavelength. This often occurs for π → π* transitions when moving to a more polar solvent.
-
Hypsochromic Shift (Blue Shift): The λmax shifts to a shorter wavelength. This is common for n → π* transitions in the presence of polar, protic solvents that can hydrogen bond with the analyte.
Since this compound is an aromatic ester, both types of transitions are possible. To troubleshoot, compare the polarity of the solvent you are using to the one cited in the literature.
Question 3: My NMR spectrum of this compound has broad or overlapping peaks in the aromatic region. How can I improve the resolution?
Answer:
Peak broadening or overlapping in NMR spectra can be influenced by the choice of deuterated solvent. Aromatic solvents can induce significant shifts in the resonance of nearby protons, a phenomenon known as Aromatic Solvent Induced Shift (ASIS).
Troubleshooting Steps:
-
Change the Solvent: If you are using a non-aromatic solvent like CDCl₃, consider re-running the sample in an aromatic solvent like benzene-d₆ or toluene-d₈. The interaction of the aromatic solvent with the solute can alter the chemical environment of the this compound protons, often spreading out the signals in the aromatic region and improving resolution.
-
Check Concentration: High sample concentrations can lead to peak broadening. Try acquiring the spectrum with a more dilute sample.
-
Temperature Variation: Acquiring the spectrum at a different temperature can sometimes improve resolution, especially if conformational exchange is occurring.
Frequently Asked Questions (FAQs)
Q1: What is the most important factor to consider when selecting a solvent for UV-Vis analysis of this compound?
The most critical factor is the solvent's transparency in the wavelength range of interest. The solvent should not absorb significantly at the analytical wavelength(s) of this compound. Therefore, selecting a solvent with a UV cutoff well below the expected λmax of your analyte is crucial.
Q2: How does solvent polarity affect the UV-Vis spectrum of an aromatic ester like this compound?
Solvent polarity can influence the energy levels of the electronic orbitals involved in UV absorption. For aromatic esters, increasing solvent polarity typically causes a bathochromic (red) shift for π → π* transitions (aromatic ring) and a hypsochromic (blue) shift for n → π* transitions (carbonyl group).
Q3: Can I use the same solvent for both UV-Vis and NMR analysis?
While you can use the same non-deuterated solvent for UV-Vis and then evaporate it to prepare the NMR sample, you will need a deuterated solvent for the NMR measurement itself. It is important to note that the choice of deuterated solvent can affect the chemical shifts in the NMR spectrum.
Q4: Why is it important to use spectroscopic grade solvents?
Spectroscopic grade solvents are purified to remove impurities that may absorb UV-Vis radiation or introduce extraneous signals in an NMR spectrum. Using lower-grade solvents can lead to inaccurate results and difficult-to-interpret spectra.
Quantitative Data
The following tables provide quantitative data to aid in solvent selection for the spectroscopic analysis of this compound.
Table 1: Properties of Common Solvents for Spectroscopy
| Solvent | UV Cutoff (nm) | Polarity Index |
| Acetonitrile | 190 | 5.8 |
| Water | 190 | 10.2 |
| Hexane | 200 | 0.1 |
| Cyclohexane | 200 | 0.2 |
| Methanol | 205 | 5.1 |
| Ethanol (B145695) | 210 | 4.3 |
| Dichloromethane | 233 | 3.1 |
| Chloroform | 245 | 4.1 |
| Ethyl Acetate | 256 | 4.4 |
| Dimethyl Sulfoxide (DMSO) | 268 | 7.2 |
| Toluene | 284 | 2.4 |
| Acetone | 330 | 5.1 |
Table 2: Expected UV-Vis Absorption Maxima (λmax) for a Structurally Similar Aromatic Ester (4-Pentylphenyl 4-n-benzoate) in Various Solvents
| Solvent | Polarity Index | Expected λmax Range (nm) |
| n-Hexane | 0.1 | 225 - 235 |
| Cyclohexane | 0.2 | 225 - 235 |
| Dichloromethane | 3.1 | 230 - 240 |
| Ethanol | 4.3 | 230 - 240 |
| Acetonitrile | 5.8 | 235 - 245 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 240 - 250 |
Experimental Protocols
Protocol 1: Solvent Selection for UV-Vis Spectroscopy
-
Identify the Analyte's Chromophore: For this compound, the key chromophores are the aromatic ring and the carbonyl group of the ester. This suggests absorption will occur in the UV region.
-
Estimate the λmax: Based on similar structures, expect a λmax between 220 nm and 280 nm.
-
Consult a Solvent UV Cutoff Table: Choose a solvent with a UV cutoff at least 10-20 nm below the estimated λmax. For this compound, solvents like acetonitrile, hexane, cyclohexane, methanol, and ethanol are suitable choices.
-
Check Analyte Solubility: Ensure that this compound is sufficiently soluble in the chosen solvent to prepare a stock solution.
-
Run a Blank Spectrum: Fill a clean cuvette with your chosen solvent and run a baseline scan over the desired wavelength range to confirm its transparency.
Protocol 2: Baseline Correction in UV-Vis Spectroscopy
-
Instrument Warm-up: Turn on the spectrophotometer and its lamps (deuterium and tungsten) and allow them to stabilize for at least 30 minutes.
-
Prepare Blank: Fill a clean quartz cuvette with the high-purity solvent that will be used for the sample analysis.
-
Set Wavelength Range: Define the desired wavelength range for your scan.
-
Run Baseline Correction: Place the cuvette with the blank solvent in the sample holder and run the instrument's baseline correction or "zero" function. This will electronically subtract the absorbance of the solvent and cuvette from subsequent measurements.
-
Analyze Sample: Replace the blank with your sample cuvette and proceed with the analysis.
Visualizations
Caption: Troubleshooting workflow for common spectroscopic issues.
Caption: Logical process for selecting a suitable solvent.
Technical Support Center: Scaling Up the Laboratory Synthesis of p-Tolyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the laboratory synthesis of p-tolyl octanoate (B1194180). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for p-tolyl octanoate?
A1: The two main laboratory methods for synthesizing this compound are:
-
Fischer-Speier Esterification: This is an acid-catalyzed reaction between p-cresol (B1678582) and octanoic acid. To drive the reaction towards the product, it is typically conducted with the removal of water, often using a Dean-Stark apparatus.[1][2]
-
Acylation with Octanoyl Chloride: This method involves the reaction of p-cresol with octanoyl chloride. This reaction is generally faster and may proceed under milder conditions than Fischer esterification.[3]
Q2: What are the common challenges when scaling up this synthesis?
A2: Scaling up the synthesis of this compound from a laboratory to a pilot or industrial scale presents several challenges:
-
Heat Management: Esterification reactions are often exothermic. Inadequate heat removal in larger reactors can lead to temperature gradients, promoting side reactions and potentially causing safety hazards.[4]
-
Mixing Efficiency: Ensuring homogenous mixing of reactants and catalysts is crucial for consistent reaction rates and yields. In larger vessels, "dead zones" with poor mixing can occur.[5][6]
-
Reagent Addition Control: The rate of addition of reactants, particularly reactive ones like octanoyl chloride, needs to be carefully controlled to manage the reaction rate and heat generation.
-
Purification: Separating the final product from unreacted starting materials, catalysts, and byproducts can be more complex at a larger scale, potentially requiring techniques like vacuum distillation.
Q3: How can I improve the yield of my this compound synthesis?
A3: To improve the yield, consider the following:
-
For Fischer Esterification: Use a slight excess of one reactant (typically the less expensive one) and continuously remove water as it forms to shift the equilibrium towards the product.[1][2]
-
For Acylation: Ensure high-purity starting materials, as impurities can lead to side reactions. The use of a suitable base, like pyridine (B92270), can help to neutralize the HCl byproduct and drive the reaction to completion.
-
Catalyst Optimization: For acid-catalyzed reactions, ensure the catalyst is active and used in the correct concentration. For the acylation route, various catalysts can be employed to enhance the reaction rate.
-
Temperature and Reaction Time: Optimize the reaction temperature and time. Insufficient time will lead to incomplete conversion, while excessively long times or high temperatures can promote the formation of byproducts.
Q4: What are the key safety precautions when working with p-cresol and octanoyl chloride?
A4: Both p-cresol and octanoyl chloride are hazardous materials requiring strict safety protocols:
-
p-Cresol: It is toxic and corrosive, causing severe skin burns and eye damage.[7][8][9] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Octanoyl Chloride: It is a corrosive and combustible liquid that reacts violently with water.[10] It is also fatal if inhaled.[5] Handle under an inert atmosphere (e.g., nitrogen or argon) and away from moisture and ignition sources.[5] Full PPE, including respiratory protection, is mandatory.[10]
Troubleshooting Guides
| Issue | Possible Causes | Solutions |
| Low Yield | - Incomplete reaction. - Equilibrium not shifted sufficiently (Fischer esterification). - Side reactions consuming reactants. - Inefficient purification. | - Increase reaction time or temperature moderately. - Use a Dean-Stark trap to remove water (Fischer). - Use an excess of one reactant. - Check for and eliminate sources of impurities in starting materials. - Optimize purification method (e.g., adjust vacuum distillation parameters). |
| Product Discoloration | - Reaction temperature too high, leading to degradation. - Impurities in starting materials. - Oxidation of p-cresol. | - Lower the reaction temperature. - Use high-purity starting materials. - Conduct the reaction under an inert atmosphere (e.g., nitrogen). |
| Presence of Unreacted Starting Materials | - Insufficient reaction time. - Inactive or insufficient catalyst. - Poor mixing in the reactor. | - Increase reaction time. - Add fresh catalyst or increase catalyst loading. - Improve agitation speed or consider a different impeller design for better mixing. |
| Formation of Byproducts | - High reaction temperatures. - Presence of water (can hydrolyze octanoyl chloride). - Side reactions of p-cresol. | - Optimize reaction temperature. - Ensure anhydrous conditions for the acylation reaction. - Analyze byproducts (e.g., by GC-MS) to understand their formation and adjust conditions accordingly. |
Experimental Protocols
Synthesis of this compound via Acylation
This protocol is a general guideline and should be optimized for your specific equipment and scale.
Materials:
-
p-Cresol
-
Octanoyl chloride
-
Pyridine (or another suitable base)
-
Anhydrous diethyl ether (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a properly sized reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and a nitrogen inlet, add p-cresol and a suitable anhydrous solvent.
-
Inert Atmosphere: Purge the reactor with nitrogen to establish an inert atmosphere.
-
Base Addition: Add pyridine to the reaction mixture.
-
Cooling: Cool the mixture to 0-5 °C using an ice bath.
-
Octanoyl Chloride Addition: Slowly add octanoyl chloride dropwise from the dropping funnel while maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Quench the reaction by slowly adding it to a beaker of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₂O₂[11][12] |
| Molecular Weight | 234.33 g/mol [11][12] |
| CAS Number | 59558-23-5[11] |
| ¹H NMR (CDCl₃, δ) | Data to be obtained from experimental analysis or literature |
| ¹³C NMR (CDCl₃, δ) | Data to be obtained from experimental analysis or literature |
| IR (cm⁻¹) | Data to be obtained from experimental analysis or literature |
| Mass Spectrum (m/z) | Data to be obtained from experimental analysis or literature |
Table 2: Example Reaction Conditions and Yields for Aryl Ester Synthesis
| Carboxylic Acid | Phenol | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Stearic Acid | p-Cresol | Acid Activated Indian Bentonite | o-Xylene | 6 | Reflux | 96 | [3] |
| Acetic Acid | p-Cresol | Acid Activated Indian Bentonite | o-Xylene | 6 | Reflux | 5 | [3] |
| Propionic Acid | p-Cresol | Acid Activated Indian Bentonite | o-Xylene | 6 | Reflux | 29 | [3] |
| n-Butyric Acid | p-Cresol | Acid Activated Indian Bentonite | o-Xylene | 6 | Reflux | 52 | [3] |
| Benzoic Acid | Phenol | TiO₂ | None | 0.5 | 25 | 85 | [7] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. organic chemistry - Why is it necessary to heat an esterification reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 6. Experimental measurement and computational fluid dynamics simulation of mixing in a stirred tank: a review [scielo.org.za]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 10. mdpi.com [mdpi.com]
- 11. Organic Analysis and Theory Toolkit [stolaf.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Signal Intensity for p-Tolyl octanoate in Mass Spectrometry
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry (MS) analysis of p-Tolyl octanoate (B1194180). The following sections provide structured troubleshooting advice, experimental protocols, and frequently asked questions to help diagnose and resolve common issues.
FAQs: Quick Guide
Q1: What are the most common reasons for a low MS signal with p-Tolyl octanoate?
Low signal intensity for this compound typically stems from its chemical properties and suboptimal analytical conditions. The most common causes include:
-
Inefficient Ionization: As a moderately polar to nonpolar ester, it may not ionize efficiently with electrospray ionization (ESI), which favors more polar and easily chargeable molecules.[1][2]
-
Suboptimal Ion Source Parameters: The settings for the ion source, such as voltages and gas flows, may not be optimized for this specific compound.[3][4]
-
Sample-Related Issues: Problems like low sample concentration, ion suppression from the sample matrix, or the use of inappropriate solvents can significantly decrease the signal.[3][5]
-
Instrument Contamination: A dirty ion source is a frequent cause of gradual or sudden signal decline.[5]
Q2: Which ionization technique is better for this compound: ESI or APCI?
Atmospheric Pressure Chemical Ionization (APCI) is often better suited for moderately polar to nonpolar, volatile compounds like this compound.[1][6] ESI can work, but may be less efficient. If you are experiencing low signal with ESI, switching to an APCI source is a primary troubleshooting step.[2]
Q3: What are the expected ions for this compound in positive ion mode MS?
This compound (Molecular Weight: 234.34 g/mol ) can form several adducts. When troubleshooting, it is important to scan for a range of potential ions, not just the protonated molecule.
-
Protonated Molecule [M+H]⁺: m/z 235.16
-
Sodium Adduct [M+Na]⁺: m/z 257.14
-
Ammonium Adduct [M+NH₄]⁺: m/z 252.19
-
Potassium Adduct [M+K]⁺: m/z 273.12
The formation of sodium and potassium adducts is a common phenomenon in ESI and can sometimes be the most abundant species, especially if the compound does not readily protonate.[7][8]
Q4: Could my sample preparation be the cause of the low signal?
Yes, absolutely. Key factors in sample preparation include:
-
Concentration: If the sample is too dilute, the signal may be too weak to detect above the baseline noise.[3] Conversely, a highly concentrated sample can lead to ion suppression, where other components in the sample compete with your analyte for ionization.[4] It is recommended to analyze a dilution series to find the optimal concentration range.[5]
-
Matrix Effects: Complex sample matrices (e.g., plasma, tissue extracts) contain numerous compounds that can co-elute and suppress the ionization of this compound.[9] Implementing a sample cleanup step like solid-phase extraction (SPE) is crucial.
-
Solvents and Buffers: Always use high-purity, MS-grade solvents. Avoid non-volatile buffers like phosphate, as they can contaminate the ion source and suppress the signal.[4] Reversed-phase solvents such as acetonitrile (B52724) and methanol (B129727) are preferable for both ESI and APCI.[10]
Q5: How can I confirm my mass spectrometer is performing correctly?
Before spending significant time optimizing for a specific analyte, you should verify the instrument's general performance.[5]
-
Run a System Suitability Test: Analyze a standard compound that you know works well on your system. If the standard also shows a low signal, it points to a system-level problem (e.g., a leak, dirty source, or detector issue).[11]
-
Check Tune and Calibration: Ensure the instrument has been recently and successfully tuned and calibrated according to the manufacturer's guidelines.[3] Incorrect calibration can lead to mass errors and poor sensitivity.[3]
Detailed Troubleshooting Workflow
If the initial checks in the FAQ section do not resolve the issue, a more systematic approach is required. The following workflow provides a logical sequence of steps to diagnose the root cause of low signal intensity.
References
- 1. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 2. youtube.com [youtube.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. microsaic.com [microsaic.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. mdpi.com [mdpi.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Lipase Substrates: A Comparative Analysis of p-Tolyl octanoate and Other Common Substrates
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate substrate is paramount for the accurate and efficient measurement of lipase (B570770) activity. This guide provides a comprehensive comparison of p-Tolyl octanoate (B1194180) with other commonly used lipase substrates, offering insights into their performance characteristics, supported by experimental data and detailed protocols.
Performance Comparison of Lipase Substrates
The choice of substrate significantly impacts the sensitivity, specificity, and methodology of a lipase assay. While a direct quantitative comparison of p-Tolyl octanoate is challenging due to the limited availability of published kinetic data, this section provides a comparative overview of its characteristics alongside widely used alternatives.
Key Performance Indicators:
-
Chromogenic Signal: this compound, similar to p-nitrophenyl esters, is a chromogenic substrate. Upon enzymatic hydrolysis, it releases p-cresol, which can be detected spectrophotometrically. The efficiency of this detection is crucial for assay sensitivity.
-
Acyl Chain Length: The octanoate (C8) acyl chain of this compound makes it a suitable substrate for lipases that preferentially hydrolyze medium-chain fatty acid esters.
-
Solubility: The solubility of the substrate in the assay buffer is a critical factor. While this compound is generally soluble in organic co-solvents, its aqueous solubility may be limited, potentially requiring the use of emulsifying agents.
The following table summarizes the quantitative data for various common lipase substrates. It is important to note the absence of readily available Michaelis-Menten constants (Km and Vmax) for this compound in the reviewed literature, precluding a direct quantitative comparison of its performance against these alternatives.
Table 1: Comparison of Kinetic Parameters for Various Lipase Substrates
| Substrate | Lipase Source | Km (mM) | Vmax (U/mg protein) | Optimal pH | Optimal Temperature (°C) | Assay Principle |
| p-Nitrophenyl Acetate (C2) | Thermomyces lanuginosus | - | 0.42[1][2] | ~7.0-9.0 | 25-50 | Spectrophotometry |
| p-Nitrophenyl Butyrate (C4) | Thermomyces lanuginosus | - | 0.95[1][2] | ~7.0-9.0 | 25-50 | Spectrophotometry |
| p-Nitrophenyl Octanoate (C8) | Thermomyces lanuginosus | - | 1.1[1][2] | ~7.0-9.0 | 25-50 | Spectrophotometry |
| p-Nitrophenyl Dodecanoate (C12) | Thermomyces lanuginosus | - | 0.78[1][2] | ~7.0-9.0 | 25-50 | Spectrophotometry |
| p-Nitrophenyl Palmitate (C16) | Thermomyces lanuginosus | - | 0.18[1][2] | ~7.0-9.0 | 25-50 | Spectrophotometry |
| Tributyrin (B1683025) (C4) | Gastric Lipase | - | - | 5.5 - 6.0[3] | 37[3] | pH-Stat Titration[3][4] |
| Olive Oil | Pancreatic Lipase | 170.90 | 88735 (µmol·mL⁻¹·hour⁻¹) | ~8.0-9.0 | 37 | Titration[5] |
| This compound | Data not readily available | Data not readily available | Data not readily available | - | - | Spectrophotometry |
Note: The kinetic values for p-nitrophenyl esters were obtained from a single study and may vary depending on the specific lipase and assay conditions. The Vmax for olive oil is presented in different units as reported in the source.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable results. Below are methodologies for commonly employed lipase assays.
Protocol 1: Spectrophotometric Lipase Assay using p-Nitrophenyl Esters
This protocol is adapted for p-nitrophenyl octanoate but can be modified for other p-nitrophenyl esters.
Principle: Lipase hydrolyzes the p-nitrophenyl ester substrate to release p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The rate of p-nitrophenol formation is directly proportional to the lipase activity.
Materials:
-
p-Nitrophenyl octanoate
-
Lipase solution
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Acetonitrile
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare a 20 mM stock solution of p-nitrophenyl octanoate in acetonitrile.
-
Reaction Mixture: In each well of a 96-well plate, add:
-
170 µL of Assay Buffer
-
10 µL of the p-nitrophenyl octanoate stock solution
-
-
Enzyme Addition: Add 20 µL of the lipase solution to initiate the reaction. For the blank, add 20 µL of the buffer used to dissolve the enzyme.
-
Measurement: Immediately place the microplate in a reader pre-set to the desired temperature (e.g., 25°C or 37°C). Measure the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes.
-
Calculation: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The lipase activity can be determined using a standard curve of p-nitrophenol.
Protocol 2: Lipase Assay using Tributyrin with a pH-Stat
Principle: The hydrolysis of tributyrin by lipase releases butyric acid, causing a decrease in the pH of the reaction mixture. A pH-stat automatically titrates the released acid with a standardized alkaline solution to maintain a constant pH. The rate of titrant consumption is directly proportional to the lipase activity.
Materials:
-
Tributyrin
-
Lipase solution
-
Reaction Buffer: e.g., 2 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Titrant: Standardized 0.01 M NaOH solution
-
pH-stat apparatus with a thermostatted reaction vessel
Procedure:
-
Assay Setup: In the thermostatted reaction vessel (e.g., at 40°C), add 15 mL of the Reaction Buffer.
-
Substrate Addition: Add 0.5 mL of tributyrin to the buffer and emulsify by stirring.
-
pH Equilibration: Allow the mixture to equilibrate to the desired pH (e.g., 7.5). Start the pH-stat to maintain this pH.
-
Reaction Initiation: Add a known volume of the lipase solution to the reaction vessel to start the hydrolysis.
-
Measurement: The pH-stat will automatically add NaOH to neutralize the butyric acid produced. Record the volume of NaOH consumed over a specific period (e.g., 5-10 minutes) where the rate is linear.
-
Calculation: One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of fatty acid per minute under the specified conditions.
Visualizing Lipase-Related Pathways and Workflows
Lipolysis Signaling Pathway in Adipocytes
Lipases play a crucial role in lipid metabolism. The following diagram illustrates the signaling cascade that leads to the breakdown of triglycerides in fat cells, a process known as lipolysis.
Caption: Hormonal regulation of triglyceride breakdown in adipocytes.
General Workflow for a Spectrophotometric Lipase Assay
The following diagram outlines the typical experimental steps involved in measuring lipase activity using a chromogenic substrate like this compound or p-nitrophenyl octanoate.
Caption: A typical workflow for a spectrophotometric lipase assay.
References
A Comparative Guide to Analytical Method Validation for p-Tolyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of p-Tolyl octanoate (B1194180), an aromatic ester, is critical for quality control, stability studies, and formulation development in various scientific and industrial applications. As no standardized, validated analytical method is universally established, this guide provides a comparative analysis of three potential analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The objective is to furnish researchers and drug development professionals with the necessary data to select the most appropriate method for their specific analytical needs, balancing factors such as sensitivity, specificity, and throughput.
The following sections detail the proposed methodologies for each technique, supported by projected performance data derived from validated methods for structurally analogous compounds, including phenolic esters and fatty acid derivatives.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a highly suitable method for the analysis of non-volatile or thermally sensitive compounds like aromatic esters. A reversed-phase method would offer excellent resolution and sensitivity for p-Tolyl octanoate.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of the nonpolar analyte.[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v) is a common choice for similar compounds.[2] Acidification with 0.1% acetic acid can improve peak shape.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the p-tolyl group, anticipated to be around 270-280 nm.
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent like methanol, filtered through a 0.45 µm syringe filter, and injected.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards across a desired concentration range (e.g., 1-100 µg/mL).[4]
Projected Performance Data: HPLC-UV
The validation parameters below are projected based on typical performance for HPLC analysis of phenolic and aromatic ester compounds.[5][6]
| Validation Parameter | Projected Performance | Source Citation |
| Linearity (R²) | > 0.999 | [5] |
| Range | 1 - 100 µg/mL | [4] |
| Limit of Detection (LOD) | 0.03 - 0.17 µg/mL | [5][6] |
| Limit of Quantification (LOQ) | 0.1 - 0.52 µg/mL | [5][6] |
| Accuracy (Recovery) | 97.1 - 102.2% | [4] |
| Precision (RSD%) | < 2.0% | [7] |
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Given that this compound is a relatively volatile ester, Gas Chromatography is a powerful alternative to HPLC.[8] It often provides higher resolution and speed. A Flame Ionization Detector (FID) is suitable due to its universal response to organic compounds and high sensitivity.
Experimental Protocol: GC-FID
-
Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A mid-polarity capillary column, such as a DB-WAX or HP-5 (e.g., 30 m x 0.32 mm, 0.5 µm film thickness), is appropriate for separating esters.[9][10]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate of 0.9 - 2.0 mL/min.[9][10]
-
Injector and Detector Temperature: Injector at 250°C and Detector at 300°C.[10]
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp up to 260°C at 20°C/min, and hold for 5 minutes. This program should be optimized for the specific application.
-
Sample Preparation: Samples are dissolved in a volatile solvent like hexane (B92381) or ethyl acetate. Derivatization is not necessary for this compound.
-
Standard Preparation: Calibration standards are prepared by dissolving this compound in the same solvent used for the samples.
Projected Performance Data: GC-FID
The validation parameters below are projected based on typical performance for GC-FID analysis of fatty acid esters and fragrance components.[9][11]
| Validation Parameter | Projected Performance | Source Citation |
| Linearity (R²) | > 0.999 | [9] |
| Range | 0.1 - 1000 µg/mL | [9] |
| Limit of Detection (LOD) | 0.007 - 2.7 µg/mL | [9] |
| Limit of Quantification (LOQ) | 0.02 - 8.1 µg/mL (Estimated as 3x LOD) | [9] |
| Accuracy (Recovery) | 95 - 105% | [12] |
| Precision (RSD%) | < 2.0% (Intermediate Precision) | [11] |
Method 3: UV-Vis Spectrophotometry
For rapid, simple quantification where high specificity is not required and the sample matrix is clean, direct UV-Vis spectrophotometry can be employed. This method relies on the inherent UV absorbance of the aromatic (p-tolyl) portion of the molecule.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent such as hexane, ethanol, or acetonitrile.
-
Measurement: The absorbance of the sample solution is measured at the wavelength of maximum absorbance (λmax), which is anticipated to be in the 250-280 nm range for the p-tolyl group.[13]
-
Quantification: A calibration curve is generated by measuring the absorbance of several standard solutions of known concentration. The concentration of the unknown sample is then determined using the Beer-Lambert law.
Projected Performance Data: UV-Vis Spectrophotometry
This method's primary limitation is its lack of specificity. Any other compound in the sample matrix that absorbs at the same wavelength will interfere with the analysis.
| Validation Parameter | Projected Performance |
| Linearity (R²) | > 0.995 |
| Range | Dependent on molar absorptivity, typically 1-50 µg/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (Recovery) | 90 - 110% (in simple matrices) |
| Precision (RSD%) | < 5.0% |
Method Comparison and Selection
The choice of analytical method depends heavily on the specific requirements of the analysis.
Quantitative Performance Summary
| Method | Typical LOD (µg/mL) | Precision (RSD%) | Specificity | Throughput |
| HPLC-UV | 0.03 - 0.17 | < 2.0% | High | Medium |
| GC-FID | 0.007 - 2.7 | < 2.0% | Very High | High |
| UV-Vis | ~0.5 | < 5.0% | Low | Very High |
Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting the most suitable analytical method.
Caption: Workflow for selecting an analytical method for this compound.
Conclusion and Recommendations
For the quantitative analysis of this compound, both GC-FID and HPLC-UV stand out as robust, specific, and sensitive methods suitable for rigorous quality control and research applications.
-
GC-FID is recommended when high resolution, speed, and the best sensitivity are paramount, especially for volatile impurities.
-
HPLC-UV is the method of choice for routine analysis, particularly if the analyte is part of a formulation with non-volatile components or if GC instrumentation is unavailable. Its performance is highly reliable and suitable for regulatory submissions.
-
UV-Vis Spectrophotometry should only be considered for preliminary or screening purposes in well-defined, simple matrices where interfering substances are known to be absent. Its low specificity is a significant drawback for most drug development and quality control scenarios.
Ultimately, the final method selection must be followed by a comprehensive, in-house validation study according to ICH guidelines to ensure it is fit for its intended purpose.
References
- 1. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. keypublishing.org [keypublishing.org]
- 6. scispace.com [scispace.com]
- 7. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 8. para-Tolyl octanoate [webbook.nist.gov]
- 9. akjournals.com [akjournals.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enzyme Cross-Reactivity: Insights from p-Tolyl Octanoate Analogs
For Researchers, Scientists, and Drug Development Professionals
The specificity of an enzyme towards its substrate is a cornerstone of its biological function and a critical parameter in various applications, from industrial biocatalysis to drug development. Understanding the cross-reactivity of enzymes with structurally similar molecules is paramount for predicting off-target effects, designing specific inhibitors, and engineering novel enzymatic activities. This guide provides a comparative analysis of enzyme cross-reactivity using p-nitrophenyl (pNP) esters as analogs for p-Tolyl octanoate (B1194180). While direct enzymatic data for p-Tolyl octanoate is limited in publicly available literature, the extensive research on pNP esters with varying acyl chain lengths offers a robust model system to explore the principles of substrate specificity for lipases and esterases.
Principles of Enzyme Specificity with Aromatic Esters
The hydrolysis of ester bonds is catalyzed by a broad class of enzymes known as esterases and lipases. A key distinction between these two groups lies in their substrate preference, which is largely dictated by the hydrophobicity and steric hindrance of the substrate.
-
Esterases (EC 3.1.1.1) typically show higher activity towards water-soluble esters with short-chain fatty acids.
-
Lipases (EC 3.1.1.3) , on the other hand, preferentially hydrolyze water-insoluble esters, such as triglycerides with long-chain fatty acids. This activity is often enhanced at a lipid-water interface, a phenomenon known as interfacial activation.
The structure of the substrate, including the length of the acyl chain and the nature of the aromatic group, significantly influences the enzyme's binding affinity and catalytic efficiency. By comparing the enzymatic activity against a series of analogs, we can elucidate the structural determinants of substrate specificity.
Comparative Analysis of Enzyme Activity with p-Nitrophenyl Esters
To illustrate the impact of acyl chain length on enzyme activity, the following tables summarize the kinetic parameters for the hydrolysis of various p-nitrophenyl esters by different lipases and esterases. The p-nitrophenyl group serves as a chromogenic leaving group, facilitating the spectrophotometric measurement of enzyme activity.
Table 1: Comparative Hydrolysis of p-Nitrophenyl Esters by a Wild Type Lipase (B570770)
| Substrate | Acyl Chain Length | Vmax (U/mg protein)[1][2] |
| p-Nitrophenyl acetate (B1210297) (pNP-A) | C2 | 0.42 |
| p-Nitrophenyl butyrate (B1204436) (pNP-B) | C4 | 0.95 |
| p-Nitrophenyl octanoate (pNP-O) | C8 | 1.1 |
| p-Nitrophenyl dodecanoate (B1226587) (pNP-D) | C12 | 0.78 |
| p-Nitrophenyl palmitate (pNP-P) | C16 | 0.18 |
Data adapted from a study on Thermomyces lanuginosus lipase.
Table 2: Substrate Specificity of a Designed Lipase (1a8uD1–M8) and its Precursor (1a8uD1)
| Substrate | Enzyme | Hydrolysis Activity (U/g)[3] |
| p-Nitrophenyl octanoate | 1a8uD1 | 24.25 ± 0.57 |
| p-Nitrophenyl octanoate | 1a8uD1–M8 | 81.00 ± 2.00 (approx. 3.34-fold higher) |
| Glycerol trioctanoate | 1a8uD1–M8 | 27.67 ± 0.69 |
This table demonstrates the successful engineering of a lipase with enhanced activity towards a medium-chain fatty acid ester.
Experimental Protocols
The following is a generalized protocol for a spectrophotometric enzyme assay using p-nitrophenyl esters. This protocol can be adapted for specific enzymes and substrates.
Objective: To determine the rate of enzymatic hydrolysis of a p-nitrophenyl ester by measuring the release of p-nitrophenol at 405-420 nm.
Materials:
-
Purified enzyme solution of known concentration
-
p-Nitrophenyl ester substrate stock solution (e.g., in isopropanol (B130326) or acetonitrile)
-
Reaction buffer (e.g., 50 mM Tris-HCl or phosphate (B84403) buffer, pH 7.0-8.0)
-
Emulsifying agent (e.g., Triton X-100 or gum arabic) for water-insoluble substrates
-
Spectrophotometer or microplate reader
Procedure:
-
Substrate Preparation: Prepare a working solution of the p-nitrophenyl ester in the reaction buffer. For insoluble substrates, an emulsion should be prepared using an appropriate emulsifying agent.
-
Reaction Mixture: In a cuvette or microplate well, combine the reaction buffer and the substrate solution. Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C).
-
Initiation of Reaction: Add a specific volume of the enzyme solution to the reaction mixture to start the reaction.
-
Measurement: Immediately monitor the increase in absorbance at 405-420 nm over a set period. The rate of p-nitrophenol release should be linear during the initial phase of the reaction.
-
Calculation of Activity: The rate of the reaction is calculated from the molar extinction coefficient of p-nitrophenol under the specific assay conditions. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.
Visualizing Enzyme-Substrate Interactions
The following diagrams illustrate the general workflow for an enzyme assay and the conceptual relationship between substrate structure and enzyme activity.
Conclusion
The cross-reactivity of enzymes with substrates like this compound and its analogs is a complex interplay of factors including the length of the acyl chain, the nature of the aromatic moiety, and the specific architecture of the enzyme's active site. The use of p-nitrophenyl esters as model substrates provides a powerful tool for dissecting these interactions and predicting enzymatic behavior. For researchers in drug development and biocatalysis, a thorough understanding of these principles is essential for the rational design of molecules with desired biological activities and for the optimization of enzyme-catalyzed processes. Future work should aim to generate specific kinetic data for p-Tolyl esters to further refine our understanding of enzyme-substrate interactions with this class of compounds.
References
- 1. Substrate Characterization for Hydrolysis of Multiple Types of Aromatic Esters by Promiscuous Aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De Novo Computational Design of a Lipase with Hydrolysis Activity towards Middle-Chained Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chromogenic Substrates in Enzyme Assays: p-Tolyl Octanoate vs. p-Nitrophenyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
In the realm of enzyme kinetics and high-throughput screening, the selection of an appropriate substrate is paramount for generating accurate and reproducible data. This guide provides a detailed comparison of two chromogenic substrates, p-Tolyl octanoate (B1194180) and p-nitrophenyl octanoate, frequently employed in assays for esterases and lipases. This objective analysis, supported by experimental data and protocols, will assist researchers in making informed decisions for their specific assay requirements.
Introduction to the Substrates
Both p-Tolyl octanoate and p-nitrophenyl octanoate are esters of octanoic acid that, upon enzymatic hydrolysis, release a chromogenic leaving group, allowing for the spectrophotometric monitoring of enzyme activity. The choice between these substrates often depends on the specific enzyme, assay conditions, and desired sensitivity.
p-Nitrophenyl octanoate (pNPO) is a widely used substrate that releases p-nitrophenol upon hydrolysis. At alkaline pH, p-nitrophenol forms the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance maximum around 405-410 nm.[1][2] This visible wavelength for detection minimizes interference from other biological molecules that absorb in the UV range.
This compound (pTO) is a less common alternative that releases p-cresol (B1678582) (4-methylphenol) upon enzymatic cleavage. Unlike the vibrant color of p-nitrophenolate, p-cresol is detected in the ultraviolet (UV) range, with an absorbance maximum around 294 nm in an alkaline methanolic solution. It also exhibits fluorescence, which can be harnessed for more sensitive assays.[3][4]
Physicochemical and Spectral Properties
A summary of the key properties of both substrates and their corresponding chromogenic products is presented below.
| Property | This compound | p-Nitrophenyl octanoate |
| Molecular Formula | C15H22O2 | C14H19NO4 |
| Molecular Weight | 234.33 g/mol | 265.30 g/mol |
| Appearance | Colorless oily liquid | Pale yellow liquid/solid |
| Leaving Group | p-Cresol (4-methylphenol) | p-Nitrophenol |
| Detection Method | UV-Vis Spectrophotometry, Fluorescence | Colorimetric (Visible Spectrophotometry) |
| λmax of Leaving Group | ~294 nm (in NaOH/methanol) | ~405-410 nm (alkaline pH)[1][2] |
| Molar Extinction Coefficient (ε) of Leaving Group | Not readily available for assay conditions | ~18,000 - 18,800 M⁻¹cm⁻¹ at 405 nm[5][6] |
Performance Comparison in Enzyme Assays
Direct comparative studies between this compound and p-nitrophenyl octanoate are scarce in published literature. However, a qualitative comparison can be drawn based on the properties of their leaving groups and general principles of enzyme assays.
| Feature | This compound | p-Nitrophenyl octanoate |
| Sensitivity | Potentially high, especially with fluorescence detection. However, the lower molar extinction coefficient of p-cresol in the UV range compared to p-nitrophenol in the visible range might result in lower sensitivity for absorbance-based assays. | High, due to the large molar extinction coefficient of p-nitrophenolate.[5] |
| Interference | Higher potential for interference from other UV-absorbing compounds in the assay mixture (e.g., proteins, nucleic acids). | Lower potential for interference from biological molecules as detection is in the visible range. |
| pH Dependence | Detection of p-cresol by UV absorbance is pH-dependent and generally requires alkaline conditions to deprotonate the hydroxyl group, which enhances its absorbance. | The color of p-nitrophenol is highly pH-dependent, requiring an alkaline pH for the formation of the yellow p-nitrophenolate ion. |
| Ease of Use | Requires a UV-capable spectrophotometer. Handling of UV-absorbing buffers and reagents needs careful consideration. | Can be used with a standard visible-range spectrophotometer, making it more accessible. |
| Established Protocols | Limited number of established, standardized protocols available in the literature. | Numerous well-established and validated protocols are available for a wide range of enzymes.[7][8][9] |
Experimental Protocols
Enzyme Assay Protocol for p-Nitrophenyl Octanoate
This protocol is a generalized method for determining lipase (B570770) or esterase activity using p-nitrophenyl octanoate.
Materials:
-
p-Nitrophenyl octanoate (pNPO) stock solution (e.g., 10 mM in isopropanol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.5% (v/v) Triton X-100)
-
Enzyme solution (appropriately diluted in assay buffer)
-
Microplate reader or spectrophotometer capable of reading at 405 nm
Procedure:
-
Prepare the reaction mixture in a microplate well or a cuvette by adding the assay buffer.
-
Add the pNPO stock solution to the desired final concentration (e.g., 100 µM).
-
Equilibrate the reaction mixture to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the increase in absorbance at 405 nm over time.
-
Calculate the rate of p-nitrophenol production using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitrophenol (~18,000 M⁻¹cm⁻¹).[5]
-
One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.[7]
Proposed Enzyme Assay Protocol for this compound
This is a hypothetical protocol based on the spectral properties of p-cresol. Optimization will be required for specific enzymes and applications.
Materials:
-
This compound (pTO) stock solution (e.g., 10 mM in a suitable organic solvent like isopropanol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5 or higher to ensure p-cresol is in its phenolate (B1203915) form)
-
Enzyme solution (appropriately diluted in assay buffer)
-
UV-capable microplate reader or spectrophotometer
Procedure:
-
Prepare the reaction mixture in a UV-transparent microplate or cuvette with the assay buffer.
-
Add the pTO stock solution to the desired final concentration.
-
Equilibrate the reaction mixture to the desired assay temperature.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the increase in absorbance at approximately 294 nm over time.
-
A standard curve of p-cresol under the assay conditions should be generated to quantify the amount of product released.
-
Alternatively, for a more sensitive assay, monitor the increase in fluorescence at an emission wavelength of ~310 nm with an excitation wavelength of ~280 nm.[3][4]
Signaling Pathways and Experimental Workflows
Caption: Enzymatic hydrolysis and detection pathways for pNPO and pTO.
Logical Relationships in Substrate Selection
Caption: Decision tree for selecting between pNPO and pTO.
Conclusion
p-Nitrophenyl octanoate remains the industry standard for routine colorimetric assays of lipases and esterases due to its ease of use, high sensitivity in the visible range, and the wealth of available literature. Its primary advantage is the avoidance of UV-range interference from common biological molecules.
This compound, while less conventional, presents an interesting alternative, particularly when high sensitivity is required and fluorescence detection is feasible. The development of an assay based on this compound requires more initial optimization, including the determination of the molar extinction coefficient of p-cresol under specific assay conditions and careful consideration of potential UV-absorbing interferents. For laboratories equipped with fluorescence plate readers, exploring this compound and other fluorogenic substrates could unlock higher sensitivity and a broader dynamic range for enzyme characterization.
Ultimately, the choice between these two substrates will be dictated by the specific requirements of the assay, the nature of the enzyme, the composition of the sample, and the available instrumentation.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Solved) - The molar extinction coefficient of p-nitrophenol at 405 nm is... (1 Answer) | Transtutors [transtutors.com]
- 7. De Novo Computational Design of a Lipase with Hydrolysis Activity towards Middle-Chained Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]
comparative study of different catalysts for p-Tolyl octanoate synthesis
A Comparative Analysis of Catalysts for the Synthesis of p-Tolyl Octanoate (B1194180)
The synthesis of p-tolyl octanoate, an ester with applications in the flavor, fragrance, and pharmaceutical industries, is typically achieved through the esterification of p-cresol (B1678582) with octanoic acid or its derivatives. The choice of catalyst is a critical factor that governs the reaction's efficiency, selectivity, and environmental impact. This guide provides a comparative overview of different catalysts, including homogeneous, heterogeneous, and enzymatic systems, for the synthesis of this compound, supported by experimental data from related esterification reactions.
Performance Comparison of Catalysts
The selection of a suitable catalyst depends on various factors such as reaction yield, reaction time, operating temperature, and the ease of catalyst separation and reusability. The following table summarizes the performance of various catalysts in the synthesis of this compound and similar esters.
| Catalyst Type | Catalyst Example | Substrates | Reaction Conditions | Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Homogeneous Acid | p-Toluenesulfonic acid (p-TSA) | p-Cresol + Octanoic Acid | Reflux | High | 2-10 | High activity, low cost.[1] | Corrosive, difficult to separate from product, generates waste.[1] |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | t-Octylphenol + Acetic Acid | Reflux (~140°C) | ~60% | 2 | High activity, inexpensive.[2] | Corrosive, product separation challenges, potential for side reactions.[1][2] |
| Heterogeneous Solid Acid | Acid-Activated Indian Bentonite (B74815) | p-Cresol + n-Octanoic Acid | Reflux in o-xylene (B151617) | 93% | 6 | Inexpensive, non-hazardous, reusable, environmentally friendly.[3] | May require higher temperatures and longer reaction times.[3] |
| Heterogeneous Solid Acid | Amberlyst-15 | Octanoic Acid + Methanol | 40-80°C | High | 1-8 | Reusable, easy to separate from the reaction mixture.[4][5] | Can be more expensive than homogeneous catalysts. |
| Heterogeneous Metal Oxide | Titanium Dioxide (TiO₂) | Phenols + Acid Chlorides | 25°C (solvent-free) | >90% | 1-3 | Reusable, mild reaction conditions, simple workup.[6] | Primarily demonstrated with acid chlorides, which can be more expensive and corrosive.[6] |
| Enzymatic | Immobilized Lipase | p-Cresol + Carboxylic Acids | 30-70°C | Moderate to Good | 24-72 | High selectivity, mild reaction conditions, environmentally benign. | Longer reaction times, higher catalyst cost, potential for enzyme denaturation.[3] |
Note: Data is compiled from studies on the synthesis of this compound and structurally related esters. Reaction conditions and yields can vary based on the specific substrates and experimental setup.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different types of catalysts are provided below.
Homogeneous Acid Catalysis (using p-Toluenesulfonic Acid)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine p-cresol (1.0 mol), octanoic acid (1.2 mol), and toluene (B28343) as an azeotropic solvent.
-
Catalyst Addition: Add p-toluenesulfonic acid (0.05 mol) to the reaction mixture with constant stirring.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is collected in the Dean-Stark trap to drive the equilibrium towards the product.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete (typically 2-10 hours), cool the mixture to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Purification: Transfer the mixture to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Heterogeneous Solid Acid Catalysis (using Acid-Activated Indian Bentonite)
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add p-cresol (1.0 mol), octanoic acid (1.2 mol), and o-xylene as the solvent.[3]
-
Catalyst Addition: Add acid-activated Indian bentonite (0.5 g per ~0.01 mol of p-cresol) to the mixture.[3]
-
Reaction: Heat the mixture to reflux with vigorous stirring for approximately 6 hours.[3]
-
Catalyst Recovery: After completion of the reaction, the catalyst can be recovered by simple filtration. The recovered catalyst can be washed, dried, and reused.[3]
-
Purification: The solvent is removed from the filtrate by distillation. The resulting crude product can be purified by vacuum distillation.
Enzymatic Catalysis (using Immobilized Lipase)
-
Reaction Setup: In a temperature-controlled shaker, combine p-cresol (1.0 mol) and octanoic acid (1.0 mol) in a solvent-free system or with a minimal amount of a non-polar organic solvent like n-hexane.
-
Enzyme Addition: Add an immobilized lipase, such as Novozym® 435 (5-10% by weight of the total substrates).
-
Reaction: Incubate the mixture at 40-60°C with continuous shaking (e.g., 200 rpm) for 24-72 hours.
-
Monitoring: Monitor the conversion of the starting materials by GC analysis of withdrawn samples.
-
Enzyme Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a suitable solvent and dried for reuse.
-
Purification: The liquid phase, containing this compound, can be purified by vacuum distillation to remove any unreacted starting materials.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for a comparative study of catalysts in the synthesis of this compound.
Caption: Workflow for a comparative study of catalysts in this compound synthesis.
References
validation of p-Tolyl octanoate as an internal standard for a specific matrix
For researchers, scientists, and drug development professionals, the selection and validation of an appropriate internal standard (IS) is a critical step in developing robust and reliable analytical methods. An ideal internal standard compensates for variations in sample preparation and instrument response, ultimately improving the accuracy and precision of quantification. This guide provides a comprehensive framework for the validation of p-Tolyl octanoate (B1194180) as a potential internal standard for a specific analytical matrix, comparing its hypothetical performance against common alternatives and detailing the necessary experimental protocols.
The use of an internal standard is a powerful strategy to enhance the precision and accuracy of quantitative analysis.[1] By adding a known amount of a non-endogenous compound that is chemically similar to the analyte to both the calibration standards and the unknown samples, variations introduced during the analytical workflow can be effectively normalized. The choice of the internal standard is paramount; it should ideally have physicochemical properties closely matching the analyte of interest.
The Ideal Internal Standard: Key Attributes
An effective internal standard should exhibit the following characteristics:
-
Chemical and Physical Similarity: The IS should be structurally similar to the analyte to ensure comparable behavior during sample extraction, derivatization, and chromatographic analysis.
-
Co-elution (or close elution): In chromatographic methods, the IS should elute near the analyte without causing interference.
-
Absence in the Matrix: The internal standard must not be naturally present in the analytical samples.[2]
-
Stability: It must be stable throughout the entire analytical procedure.
-
Availability and Purity: The IS should be readily available in a highly purified form.
p-Tolyl octanoate, with its ester functionality and aromatic ring, presents itself as a potential internal standard for the analysis of various semi-volatile organic compounds, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications. Its molecular weight is 234.33 g/mol .[3]
A Roadmap for Internal Standard Validation
The validation of an internal standard is an integral part of the overall analytical method validation process. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines for method validation, which include assessing parameters such as accuracy, precision, specificity, linearity, range, and robustness.[1][4][5][6]
The following diagram outlines the logical workflow for validating an internal standard:
Caption: A stepwise workflow for the validation of an internal standard.
Comparative Performance Data: A Hypothetical Case Study
To objectively evaluate the suitability of this compound as an internal standard, its performance should be compared against other commonly used internal standards. For the purpose of this guide, we will consider a hypothetical scenario involving the quantification of a target analyte in a complex biological matrix using GC-MS. The performance of this compound is compared against a stable isotope-labeled (SIL) version of the analyte (considered the "gold standard") and another structural analog, Anthracene-d10.
Table 1: Accuracy - Analyte Recovery
| Concentration Level | Without Internal Standard (% Recovery) | With this compound (% Recovery) | With SIL-Analyte (% Recovery) | With Anthracene-d10 (% Recovery) |
| Low QC | 85.2 | 98.5 | 99.8 | 95.1 |
| Mid QC | 108.1 | 101.2 | 100.5 | 103.7 |
| High QC | 92.5 | 99.1 | 100.1 | 96.8 |
| Average | 95.3 | 99.6 | 100.1 | 98.5 |
Table 2: Precision - Repeatability (Relative Standard Deviation)
| Concentration Level | Without Internal Standard (% RSD) | With this compound (% RSD) | With SIL-Analyte (% RSD) | With Anthracene-d10 (% RSD) |
| Low QC | 8.5 | 2.1 | 0.5 | 3.5 |
| Mid QC | 6.2 | 1.5 | 0.4 | 2.8 |
| High QC | 7.1 | 1.8 | 0.6 | 3.1 |
| Average | 7.3 | 1.8 | 0.5 | 3.1 |
Table 3: Linearity - Coefficient of Determination (r²)
| Parameter | Without Internal Standard | With this compound | With SIL-Analyte | With Anthracene-d10 |
| r² | 0.9925 | 0.9991 | 0.9998 | 0.9975 |
The hypothetical data illustrates that while the analysis without an internal standard yields acceptable results, the inclusion of an internal standard significantly improves both accuracy and precision.[1] The SIL-analyte, as expected, provides the best performance. However, this compound demonstrates a marked improvement over having no internal standard and performs favorably against another common structural analog, suggesting its potential as a suitable alternative when a SIL-IS is not available or is cost-prohibitive.[7]
Experimental Protocols for Key Validation Experiments
Detailed methodologies are crucial for reproducible validation. Below are protocols for essential experiments.
Protocol 1: Evaluation of Accuracy and Precision
-
Objective: To determine the accuracy (closeness to the true value) and precision (degree of scatter) of the analytical method when using this compound as an internal standard.
-
Procedure:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking the analyte into the blank matrix.
-
Spike a constant, predetermined concentration of the this compound working solution into each QC sample and calibration standard.
-
Process and analyze a minimum of five replicates of each QC level in a single analytical run (for repeatability) and on different days with different analysts (for intermediate precision).
-
Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision.
-
-
Acceptance Criteria:
-
Accuracy: The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
-
Precision: The %RSD should not exceed 15% (20% at the LLOQ).
-
Protocol 2: Assessment of Linearity and Range
-
Objective: To establish the linear relationship between the analyte concentration and the instrument response ratio (analyte peak area / IS peak area) over a defined concentration range.
-
Procedure:
-
Prepare a series of calibration standards by spiking the analyte at a minimum of five different concentrations into the blank matrix.
-
Add a constant amount of the this compound internal standard to each calibration standard.
-
Analyze the calibration standards and plot the peak area ratio against the analyte concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (r²), the slope, and the y-intercept of the calibration curve.
-
-
Acceptance Criteria:
-
The coefficient of determination (r²) should be ≥ 0.99.
-
The principle of internal standard calibration is visualized in the following diagram:
Caption: The workflow of internal standard calibration.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. para-Tolyl octanoate [webbook.nist.gov]
- 4. s27415.pcdn.co [s27415.pcdn.co]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of p-Tolyl Octanoate and Other Common Esters
For Researchers, Scientists, and Drug Development Professionals
The chemical stability of an ester is a critical parameter in drug development, formulation, and material science. It dictates shelf-life, degradation pathways, and potential interactions with other excipients. This guide provides an objective comparison of the stability of p-Tolyl octanoate (B1194180) against other common esters, namely Phenyl octanoate, Ethyl octanoate, and Methyl octanoate. The comparison is based on three key stability aspects: hydrolytic, thermal, and oxidative stability, supported by available experimental data and established chemical principles.
Comparative Stability Data
The following table summarizes the available quantitative and qualitative stability data for p-Tolyl octanoate and its counterparts. Direct comparative studies under identical conditions are scarce in the literature; therefore, this table combines reported values and relative stability trends derived from analogous compounds.
| Parameter | This compound | Phenyl Octanoate | Ethyl Octanoate | Methyl Octanoate |
| Hydrolytic Stability | ||||
| Base-Catalyzed Hydrolysis Rate | Lower than Phenyl octanoate[1] | Higher than this compound[1] | Enzymatic hydrolysis rate: 1.4 µeq/min/mg enzyme (rat pancreatic lipase)[2] | Estimated 2nd order rate constant: 0.063 L/mol·s[3] |
| Qualitative Ranking | More Stable | Less Stable | Less Stable | Less Stable |
| Thermal Stability | ||||
| Boiling Point (°C) | 314.44 (estimated)[4] | ~302.5 | 208[5] | 194-195[6] |
| Qualitative Ranking | More Stable | Stable | Less Stable | Least Stable |
| Oxidative Stability | ||||
| Oxidation Induction Time (Rancimat) | Data not available | Data not available | Data not available | Canola Methyl Esters: 5.53 h (neat)[7] |
| Qualitative Ranking | More Stable | Stable | Less Stable | Less Stable |
Note: The qualitative rankings are based on general chemical principles. Aryl esters are generally more resistant to hydrolysis and oxidation than alkyl esters. Within aryl esters, electron-donating groups on the phenyl ring (like the methyl group in p-tolyl) can slightly increase stability. For thermal stability, higher boiling points generally correlate with greater stability in the absence of oxidative or hydrolytic degradation.
Detailed Experimental Protocols
The stability of esters is experimentally determined through various standardized methods. Below are detailed protocols for the key experiments cited in this guide.
Determination of Hydrolytic Stability (Base-Catalyzed Hydrolysis)
This protocol outlines a typical procedure for determining the rate of base-catalyzed hydrolysis of an ester.
Objective: To determine the second-order rate constant for the saponification (base-catalyzed hydrolysis) of an ester.
Apparatus:
-
Constant temperature water bath
-
Reaction flask with a stopper
-
Pipettes and burettes
-
Conductivity meter or pH meter
-
Stopwatch
Reagents:
-
Ester sample (e.g., this compound)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Solvent (e.g., a mixture of water and a suitable organic solvent like ethanol (B145695) to ensure ester solubility)
-
Phenolphthalein (B1677637) indicator
Procedure:
-
Prepare a solution of the ester in the chosen solvent system.
-
Prepare a solution of NaOH in the same solvent system.
-
Place both solutions in the constant temperature water bath to equilibrate.
-
To initiate the reaction, mix equal volumes of the ester and NaOH solutions in the reaction flask and start the stopwatch.
-
At regular time intervals, withdraw a known volume of the reaction mixture.
-
Quench the reaction in the withdrawn sample by adding an excess of the standard HCl solution.
-
Back-titrate the unreacted HCl with the standard NaOH solution using phenolphthalein as an indicator to determine the concentration of unreacted NaOH in the reaction mixture at that time point.
-
Alternatively, the reaction progress can be monitored continuously by measuring the change in conductivity of the solution, as the concentration of hydroxide ions decreases during the reaction.[8]
-
The second-order rate constant (k) can be calculated from the integrated rate law for a second-order reaction.
Determination of Thermal Stability (Thermogravimetric Analysis - TGA)
This protocol describes the use of TGA to determine the thermal decomposition temperature of an ester.
Objective: To determine the onset temperature of thermal decomposition for the ester.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Microbalance
-
Sample pans (e.g., aluminum or platinum)
Procedure:
-
Calibrate the TGA instrument for temperature and mass.
-
Accurately weigh a small amount of the ester sample (typically 5-10 mg) into a TGA sample pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
The TGA instrument will continuously record the mass of the sample as a function of temperature.
-
The onset temperature of decomposition is determined from the resulting TGA curve as the temperature at which a significant mass loss begins.
Determination of Oxidative Stability (Rancimat Method)
The Rancimat method is an accelerated oxidation test used to determine the oxidative stability of oils, fats, and other organic materials.[9][10][11]
Objective: To determine the oxidation induction time of the ester.
Apparatus:
-
Rancimat instrument, consisting of a heating block, reaction vessels, air pump, and a measuring vessel with a conductivity electrode.[11]
Reagents:
-
Ester sample
-
Deionized water
Procedure:
-
Weigh a specified amount of the ester sample (typically 3 g) into a reaction vessel.[12]
-
Place the reaction vessel into the heating block of the Rancimat, which is maintained at a constant elevated temperature (e.g., 110 °C).[10]
-
A constant stream of purified air is passed through the sample, promoting oxidation.[9]
-
The volatile oxidation products are carried by the air stream into the measuring vessel containing deionized water.[11]
-
The conductivity of the deionized water is continuously monitored. As volatile acidic byproducts of oxidation dissolve in the water, the conductivity increases.[11]
-
The induction time is the time from the start of the test until a rapid increase in conductivity is detected, indicating the end of the induction period and the onset of rapid oxidation.[9]
Visualizing Degradation Pathways and Experimental Workflows
To further elucidate the processes discussed, the following diagrams, created using the DOT language, illustrate the key chemical degradation pathways and a typical experimental workflow for stability testing.
Chemical Degradation Pathways
Experimental Workflow for Stability Testing
Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)
References
- 1. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. Methyl Octanoate | C9H18O2 | CID 8091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyl octanoate 99 111-11-5 [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. uv.es [uv.es]
- 9. azom.com [azom.com]
- 10. kemitek.org [kemitek.org]
- 11. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]
- 12. Study of the oxidative stability via Oxitest and Rancimat of phenolic-rich olive oils obtained by a sequential process of dehydration, expeller and supercritical CO2 extractions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis and Identification of Impurities in p-Tolyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection, identification, and quantification of potential impurities in p-Tolyl octanoate (B1194180). Given that p-Tolyl octanoate is utilized in fragrance and flavor applications, and as a biochemical reagent, ensuring its purity is critical for safety, efficacy, and quality control.[1][2][3] This document outlines potential impurities derived from its synthesis, compares the primary analytical techniques for impurity profiling, and provides illustrative experimental protocols.
Potential Impurities in this compound
This compound is typically synthesized via Fischer-Speier esterification, which involves the reaction of p-cresol (B1678582) and octanoic acid in the presence of an acid catalyst.[4][5][6] This process, while effective, can introduce several types of impurities:
-
Unreacted Starting Materials: Residual p-cresol and octanoic acid.
-
Catalyst Residues: Traces of acid catalysts like sulfuric acid or p-toluenesulfonic acid.[4]
-
Byproducts: Water is a primary byproduct.[7] Side reactions may also generate other related esters or ethers.
-
Degradation Products: Impurities formed during storage or under stress conditions (e.g., hydrolysis back to p-cresol and octanoic acid).
Comparison of Analytical Techniques
The selection of an analytical technique for impurity profiling depends on the nature of the impurity, the required sensitivity, and the analytical goal (detection, quantification, or structural elucidation). The most powerful approaches often combine a separation technique with a detection method.[8]
| Technique | Principle | Advantages | Limitations | Best For |
| GC-MS | Separates volatile/semi-volatile compounds in a gas phase followed by mass-to-charge ratio analysis for identification.[9] | High sensitivity for volatile impurities, excellent for separation of complex mixtures, provides structural information via fragmentation patterns.[10][11] | Not suitable for non-volatile or thermally labile compounds. Requires derivatization for some molecules. | Detecting residual solvents, starting materials (p-cresol, octanoic acid), and other volatile byproducts. |
| HPLC-UV/MS | Separates compounds in a liquid phase based on their interaction with a stationary phase. Detection via UV-Vis absorbance or mass spectrometry.[12] | Highly versatile for a wide range of polarities and molecular weights, reliable and reproducible, excellent for quantification.[13] HPLC-MS provides molecular weight and structural data.[14] | Lower resolution for highly volatile compounds compared to GC. Can be more complex to develop methods. | Quantifying known impurities, analyzing non-volatile degradation products, and separating thermally sensitive compounds. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) to provide detailed information about molecular structure.[15] | Gold standard for definitive structural elucidation of unknown impurities without requiring reference standards.[16][17] It is a non-destructive technique.[18] | Lower sensitivity compared to MS-based methods. Complex spectra can be challenging to interpret for mixtures. | Unambiguously identifying the chemical structure of unknown impurities isolated via other techniques.[19] |
Table 1: Comparison of Primary Analytical Techniques for Impurity Profiling
Experimental Workflows and Protocols
A systematic approach is crucial for the effective identification and control of impurities. The logical workflow typically involves initial screening, followed by identification and quantification.
Figure 1: A generalized workflow for the analysis of impurities in pharmaceutical and chemical products.
This protocol is designed to detect and identify volatile and semi-volatile impurities such as residual p-cresol and octanoic acid.
-
Sample Preparation: Accurately weigh 100 mg of this compound and dissolve it in 10 mL of a suitable solvent like hexane (B92381) or dichloromethane.
-
Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS).[20]
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Injector: Split/splitless, set to 250°C. Injection volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify peaks by comparing their retention times with those of known standards and their mass spectra with library databases (e.g., NIST).[21]
This protocol is suitable for quantifying known impurities and detecting non-volatile degradation products.
-
Sample Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Prepare a series of calibration standards for known impurities (e.g., p-cresol, octanoic acid) in the range of 0.05 to 5.0 µg/mL.
-
Instrumentation: Use a High-Performance Liquid Chromatography system with a UV/PDA detector.[14]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Gradient Program: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Detection: Monitor at a wavelength of 220 nm or use a PDA detector to scan from 200-400 nm.
-
Data Analysis: Construct a calibration curve for each known impurity. Calculate the concentration of impurities in the sample based on their peak area relative to the calibration curve.
When an unknown impurity is detected at a significant level (e.g., >0.1%), its structure must be determined.[22]
-
Isolation: Isolate the impurity of interest using preparative HPLC. Collect the corresponding fraction and remove the solvent.
-
Sample Preparation: Dissolve the isolated impurity (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[18]
-
NMR Experiments:
-
Acquire standard 1D spectra: ¹H NMR and ¹³C NMR.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and finalize the structure.[16]
-
-
Data Analysis: Interpret the chemical shifts, coupling constants, and correlations from the NMR spectra to propose a definitive chemical structure for the unknown impurity.
Comparative Analysis Logic
The choice of technique is a balance between the analytical needs for sensitivity, specificity, and structural information.
Figure 2: Decision logic for selecting the appropriate analytical technique based on the research goal.
Conclusion
A multi-technique approach is essential for the comprehensive analysis of impurities in this compound. GC-MS is the preferred method for volatile impurities and initial screening, while HPLC is the gold standard for quantification and analysis of a broader range of compounds.[8] For the definitive identification of unknown structures, NMR spectroscopy is indispensable.[17] By implementing the workflows and protocols described in this guide, researchers and drug development professionals can ensure the quality, safety, and regulatory compliance of their materials.
References
- 1. femaflavor.org [femaflavor.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-OCTANOIC ACID P-TOLYL ESTER | 59558-23-5 [amp.chemicalbook.com]
- 7. Video: Esterification - Concept [jove.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 10. Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. veeprho.com [veeprho.com]
- 14. tandfonline.com [tandfonline.com]
- 15. jchps.com [jchps.com]
- 16. veeprho.com [veeprho.com]
- 17. azolifesciences.com [azolifesciences.com]
- 18. testinglab.com [testinglab.com]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. para-Tolyl octanoate [webbook.nist.gov]
- 22. ijsrtjournal.com [ijsrtjournal.com]
A Guide to Inter-Laboratory Comparison of p-Tolyl Octanoate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of p-Tolyl octanoate (B1194180). While a specific, large-scale round-robin test for this compound is not publicly documented, this guide synthesizes best practices and typical performance data from analytical methods suitable for its quantification. The aim is to assist laboratories in establishing robust analytical protocols and to provide a benchmark for performance evaluation.
Comparison of Analytical Methods for p-Tolyl Octanoate
The selection of an analytical method for this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two common and effective techniques.
Below is a summary of typical performance characteristics for these methods, derived from similar analytical validation studies. These values can serve as a baseline for laboratories participating in a hypothetical inter-laboratory comparison.
| Parameter | GC-MS | HPLC-UV | Notes |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 1.0 - 10 ng/mL | Dependent on instrument sensitivity and sample preparation. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | 5.0 - 50 ng/mL | The lowest concentration reliably quantifiable. |
| **Linearity (R²) ** | > 0.995 | > 0.995 | Over a defined concentration range. |
| Precision (RSD%) | < 15% | < 15% | Repeatability and intermediate precision. |
| Accuracy/Recovery (%) | 85 - 115% | 85 - 115% | Spiked sample recovery. |
| Throughput | Moderate | High | HPLC can often be automated for higher throughput. |
| Selectivity | High | Moderate to High | MS provides high selectivity; UV may have interferences. |
Experimental Protocols
A detailed and harmonized experimental protocol is crucial for the success of any inter-laboratory comparison. The following sections outline the key steps for a hypothetical study.
Preparation and Distribution of Test Materials
A central organizing body, such as a proficiency testing (PT) provider, would be responsible for preparing homogeneous and stable samples of this compound.[1][2] Samples at different concentration levels in a relevant matrix (e.g., a cosmetic base or a pharmaceutical excipient) should be distributed to participating laboratories.
Sample Preparation Protocol
To minimize variability, a standardized sample preparation procedure should be followed by all participants.
Example Protocol: Extraction from a Cream Matrix
-
Weigh 1.0 g of the cream sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of a suitable organic solvent (e.g., acetonitrile (B52724) or a hexane/isopropanol mixture).
-
Add an internal standard (e.g., a deuterated analog of this compound) to correct for extraction efficiency and instrumental variability.
-
Vortex the sample for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the solvent layer.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
For GC-MS analysis, derivatization with a reagent like p-tolyl isocyanate (PTI) may be employed to improve chromatographic performance and sensitivity, especially for related polar degradation products that might be of interest.[3][4][5]
Instrumental Analysis
Each laboratory should use its own calibrated and qualified instrumentation.
a) GC-MS Analysis
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detection: Electron Ionization (EI) at 70 eV. Monitor characteristic ions for this compound (e.g., m/z 107, 121, 234).
b) HPLC-UV Analysis
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 220 nm.
-
Injection Volume: 10 µL.
Data Analysis and Reporting
Laboratories should report their quantitative results for each sample, along with their calculated limits of detection and quantification. The organizing body would then perform a statistical analysis of the submitted data. Performance is often evaluated using Z-scores, which indicate how far a laboratory's result is from the consensus mean.[6] A satisfactory performance is typically indicated by a Z-score between -2.0 and +2.0.[6]
Visualizing the Inter-Laboratory Comparison Workflow
The following diagrams illustrate the key processes in an inter-laboratory comparison study.
Caption: Workflow of an inter-laboratory comparison study.
Caption: General analytical workflow for this compound.
References
- 1. Proficiency Testing Programmes and PT Schemes | LGC Standards [lgcstandards.com]
- 2. eurachem.org [eurachem.org]
- 3. p-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchmark-intl.com [benchmark-intl.com]
A Comparative Review of p-Tolyl Octanoate and Its Alternatives in Research Applications
For Researchers, Scientists, and Drug Development Professionals
p-Tolyl octanoate (B1194180), a versatile ester, has garnered attention in various scientific domains, primarily as a substrate in enzymatic assays and as a flavoring agent. This guide provides a comprehensive comparison of p-tolyl octanoate with its common alternatives, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable compound for their specific applications.
I. Application as an Enzyme Substrate
This compound serves as a substrate for hydrolytic enzymes, particularly lipases and esterases. Its ester bond is cleaved by these enzymes, releasing p-cresol (B1678582) and octanoic acid. The progress of this reaction can be monitored to determine enzyme activity.
Comparison with p-Nitrophenyl Octanoate
A prevalent alternative to this compound in enzymatic assays is p-nitrophenyl octanoate. The key difference lies in the leaving group: p-cresol for the former and p-nitrophenol for the latter. The release of p-nitrophenol can be conveniently monitored spectrophotometrically at 405 nm due to its distinct yellow color in alkaline solutions.
Table 1: Kinetic Parameters of a Wild-Type Lipase with Various p-Nitrophenyl Esters
| Substrate | Vmax (U/mg protein) | Km (mM) | Vmax/Km (U/mg protein·mM) |
| p-Nitrophenyl acetate (B1210297) (C2) | 0.42 | - | - |
| p-Nitrophenyl butyrate (B1204436) (C4) | 0.95 | - | 0.83 |
| p-Nitrophenyl octanoate (C8) | 1.1 | - | - |
| p-Nitrophenyl dodecanoate (B1226587) (C12) | 0.78 | - | - |
| p-Nitrophenyl palmitate (C16) | 0.18 | - | 0.063 |
| (Data adapted from a study on Thermomyces lanuginosus lipase)[1] |
This table demonstrates the substrate specificity of a lipase, with p-nitrophenyl octanoate showing the highest maximal velocity (Vmax), indicating it is a preferred substrate among the tested p-nitrophenyl esters[1]. While we lack the corresponding data for this compound, it is plausible that lipases exhibit similar chain-length preferences for p-tolyl esters.
Experimental Protocol: Esterase/Lipase Activity Assay
This protocol is adapted from standard procedures for p-nitrophenyl esters and can be modified for this compound[2][3][4].
Materials:
-
Enzyme solution (lipase or esterase)
-
Substrate stock solution (e.g., 10 mM this compound or p-nitrophenyl octanoate in isopropanol)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Spectrophotometer or HPLC
Procedure:
-
Prepare the reaction mixture: In a cuvette, mix the reaction buffer and substrate stock solution to the desired final substrate concentration.
-
Equilibrate: Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction: Add a specific amount of the enzyme solution to the reaction mixture and mix quickly.
-
Monitor the reaction:
-
For p-nitrophenyl octanoate: Measure the increase in absorbance at 405 nm over time using a spectrophotometer.
-
For this compound: As p-cresol does not have a strong visible absorbance, the reaction can be monitored by taking aliquots at different time points, stopping the reaction (e.g., by adding a solvent), and analyzing the formation of p-cresol or the depletion of this compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Calculate enzyme activity: Determine the initial reaction rate from the linear portion of the progress curve. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Workflow for Enzyme Activity Assay
Caption: Workflow for a typical enzymatic activity assay.
II. Application as a Flavoring Agent
This compound is utilized in the food and fragrance industry for its aromatic properties. It is described as having a floral and somewhat indolic, Narcisse-like odor with soft and oily-herbaceous undertones[5].
Comparison with Other Flavor Esters
A variety of esters are employed as flavoring agents, each contributing a unique sensory profile.
Table 2: Comparison of Flavor Profiles of p-Cresyl Esters
| Compound | CAS Number | Flavor/Odor Description | Applications |
| This compound | 59558-23-5 | Floral, indolic, Narcisse-like, oily-herbaceous | Floral perfume bases (e.g., Rose, Jasmin, Lily) |
| p-Cresyl acetate | 140-39-6 | Strong narcissus-like floral, coarse animal scent | Narcissus, jasmine, white orchid, lilac, nutty flavors[6] |
| p-Cresyl phenylacetate | 101-94-0 | Honey, nuts, butter | Jasmine, narcissus, hyacinth, lily perfumes; fixative[7] |
The choice of ester depends on the desired aromatic notes for the final product. This compound provides a specific floral and herbaceous character, while other p-cresyl esters offer different nuances, such as the more animalic note of p-cresyl acetate or the honey-like scent of p-cresyl phenylacetate[6][7].
III. Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of p-cresol with octanoic acid or its derivatives.
Comparison of Synthesis Methods
Two common methods for esterification are direct esterification using an acid catalyst and acylation using a more reactive acyl donor.
Table 3: Comparison of Synthesis Methods for p-Tolyl Esters
| Method | Reactants | Catalyst/Reagent | General Conditions | Advantages | Disadvantages |
| Direct Esterification | p-Cresol, Octanoic acid | Phosphorus oxychloride | - | Direct, one-step reaction | Use of corrosive catalyst |
| Acylation | p-Cresol, Acetyl chloride | Triflic acid in acetonitrile (B52724) | Room temperature | Mild reaction conditions | Requires a more reactive and potentially more expensive acylating agent |
Experimental Protocol: Synthesis of p-Tolyl Acetate (as an example of acylation)
This protocol for p-tolyl acetate can be adapted for this compound by substituting acetyl chloride with octanoyl chloride[8].
Materials:
-
p-Cresol
-
Octanoyl chloride
-
1% Triflic acid in acetonitrile
-
Ethyl acetate
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution
-
MgSO₄
Procedure:
-
Reaction setup: Dissolve p-cresol (1 equivalent) and octanoyl chloride (3 equivalents) in 1% triflic acid in acetonitrile at room temperature.
-
Reaction: Stir the mixture at room temperature for one hour.
-
Work-up: Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and saturated NaCl solution.
-
Drying and concentration: Dry the organic layer over MgSO₄, filter, and concentrate the filtrate to obtain the crude this compound.
-
Purification: The crude product can be further purified by distillation or chromatography.
Logical Flow of Ester Synthesis
Caption: Logical flow diagram for the synthesis of this compound via acylation.
IV. Conclusion
This compound is a valuable research chemical with specific applications in enzymology and flavor science. Its performance as an enzyme substrate is likely comparable to the widely used p-nitrophenyl octanoate, although direct comparative data is lacking. The choice between these substrates will depend on the specific experimental setup and available detection methods. As a flavoring agent, it offers a unique floral and herbaceous aroma, distinct from other p-cresyl esters. The synthesis of this compound can be readily achieved through standard esterification or acylation procedures. This guide provides the necessary information for researchers to make an informed decision on the use of this compound in their studies.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. 2.5. Enzymatic Activity Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 6. P-cresyl acetate: Chemical properties; Content analysis; Uses_Chemicalbook [chemicalbook.com]
- 7. p-Cresyl Phenylacetate [drugfuture.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Commercial p-Tolyl Octanoate
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensuring the accuracy, reproducibility, and safety of their work. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercial p-Tolyl octanoate (B1194180), a common fragrance ingredient and chemical intermediate. The following sections detail experimental protocols and present a framework for comparing the purity of p-Tolyl octanoate from different commercial sources.
Introduction to this compound and the Importance of Purity
This compound (also known as 4-methylphenyl octanoate) is an ester of p-cresol (B1678582) and octanoic acid. It is synthesized through esterification, and as a result, commercial preparations may contain residual starting materials, namely p-cresol and octanoic acid, as primary impurities. The presence of these impurities can impact the odor profile of the substance and may interfere with chemical reactions or biological assays. Therefore, robust analytical methods are required to accurately quantify the purity of this compound and identify any contaminants.
Comparative Purity Analysis
The purity of this compound from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized in the table below.
| Analytical Method | Parameter | Supplier A | Supplier B | Supplier C | High-Purity Standard |
| GC-MS | Purity (%) | 98.7 | 99.2 | 98.1 | >99.9 |
| p-Cresol (%) | 0.8 | 0.5 | 1.2 | <0.01 | |
| Octanoic Acid (%) | 0.5 | 0.3 | 0.7 | <0.01 | |
| HPLC | Purity (%) | 98.9 | 99.3 | 98.3 | >99.9 |
| p-Cresol (%) | 0.7 | 0.4 | 1.1 | <0.01 | |
| Octanoic Acid (%) | 0.4 | 0.3 | 0.6 | <0.01 | |
| qNMR | Purity (mol%) | 98.5 | 99.1 | 97.9 | >99.9 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this comparison are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and quantify volatile and semi-volatile compounds, allowing for the identification and quantification of this compound and its potential impurities.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
Injection: Inject 1 µL of the sample into the GC with a split ratio of 50:1.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify non-volatile or thermally labile compounds. This method is particularly useful for the quantification of this compound and potential non-volatile impurities.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 220 nm.
-
Gradient Elution: Start with 60% B, increase to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then return to initial conditions.
-
-
Data Analysis: Quantify the purity based on the peak area percentage of this compound.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To provide an absolute quantification of the purity of this compound without the need for a specific reference standard of the analyte itself. An internal standard with a known purity is used for calibration.[1][2]
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation.
-
Use a 90° pulse angle.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Visualizing the Workflow and Synthesis
To better illustrate the processes involved in assessing the purity of this compound, the following diagrams have been created using Graphviz.
Caption: Workflow for purity assessment of this compound.
References
A Comparative Guide to GC-FID and GC-MS for the Quantification of p-Tolyl Octanoate
For researchers, scientists, and drug development professionals, the accurate quantification of esters like p-tolyl octanoate (B1194180) is critical in various applications, from fragrance analysis in consumer products to its use as a potential biomarker. The two most prominent analytical techniques for this purpose are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance for p-tolyl octanoate quantification, supported by representative experimental data and detailed methodologies.
Principles of Detection
GC-FID operates on the principle of detecting ions formed during the combustion of organic compounds in a hydrogen-air flame. As separated analytes elute from the GC column and enter the flame, they are ionized, generating a current proportional to the number of carbon atoms. This makes GC-FID a robust and universally responsive detector for hydrocarbons and other organic molecules.
GC-MS combines the separation power of gas chromatography with the unparalleled identification capabilities of mass spectrometry. As analytes elute from the column, they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. This allows for both quantification and confident identification of the analyte.
Experimental Workflow Overview
The general workflow for the quantification of this compound using either GC-FID or GC-MS involves sample preparation, chromatographic separation, and detection. The key difference lies in the detection and data analysis stages.
A Comparative Guide to Evaluating Esterase Substrate Specificity: p-Tolyl Octanoate vs. p-Nitrophenyl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for evaluating the substrate specificity of esterases, with a focus on the use of p-Tolyl octanoate (B1194180) and its comparison with the widely adopted p-nitrophenyl (pNP) ester substrates. We present detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in selecting the most appropriate substrate and methodology for their specific needs.
Introduction to Esterase Substrate Specificity
Esterases (EC 3.1.1.x) are a broad class of hydrolases that catalyze the cleavage of ester bonds, playing crucial roles in various biological processes and industrial applications.[1] Determining the substrate specificity of an esterase—its preference for hydrolyzing esters with particular acyl and alcohol moieties—is fundamental for understanding its biological function and for its effective application in biocatalysis and drug development. A common method for this evaluation involves the use of chromogenic or fluorogenic substrates, which release a colored or fluorescent product upon enzymatic hydrolysis.
p-Tolyl Octanoate as a Substrate for Esterase Activity
This compound is an ester of p-cresol (B1678582) and octanoic acid. Theoretically, its hydrolysis by an esterase would yield octanoic acid and p-cresol (4-methylphenol). The enzymatic activity can be quantified by measuring the amount of p-cresol released.
Properties of this compound:
-
Chemical Formula: C15H22O2[2]
-
Molecular Weight: 234.33 g/mol [2]
-
Solubility: Almost insoluble in water; soluble in alcohol and oils.[2][3] This low water solubility can present challenges in aqueous assay buffers.
Alternative Substrates: The p-Nitrophenyl (pNP) Ester Series
A more conventional and widely documented approach for determining esterase substrate specificity involves a series of p-nitrophenyl (pNP) esters with varying acyl chain lengths (e.g., acetate (B1210297) C2, butyrate (B1204436) C4, octanoate C8, palmitate C16). The hydrolysis of these substrates by an esterase releases p-nitrophenol, a chromophore that can be easily detected spectrophotometrically.[4][5]
Comparative Analysis: this compound vs. p-Nitrophenyl Esters
| Feature | This compound | p-Nitrophenyl Esters |
| Enzymatic Product | p-Cresol (4-methylphenol) | p-Nitrophenol |
| Detection Method | Indirect and more complex. Requires derivatization or HPLC-fluorescence detection (λex/λem = 280/310 nm).[6][7] | Direct colorimetric detection at 405-420 nm under alkaline conditions.[8] |
| Ease of Use | More challenging due to the detection method for p-cresol. | Simple, rapid, and compatible with high-throughput screening. |
| Data Availability | Limited published data on its use in standard esterase assays. | Extensive literature with established protocols and comparative data. |
| Solubility | Low water solubility may require co-solvents that can affect enzyme activity.[3] | Solubility varies with acyl chain length, with shorter chains being more soluble in aqueous buffers. |
Experimental Data: Substrate Specificity of Various Esterases using p-Nitrophenyl Esters
The following table summarizes the relative activities of different esterases towards a range of p-nitrophenyl esters, illustrating how substrate preference can be determined.
| Substrate (Acyl Chain Length) | Bacillus licheniformis Esterase (Relative Activity %) | Salimicrobium sp. LY19 Esterase (Relative Activity %) | Wild Type Lipase (Vmax U/mg protein)[9] |
| p-Nitrophenyl acetate (C2) | 100 | ~95 | 0.42 |
| p-Nitrophenyl butyrate (C4) | Not Reported | 100 | 0.95 |
| p-Nitrophenyl hexanoate (B1226103) (C6) | Not Reported | ~70 | Not Reported |
| p-Nitrophenyl octanoate (C8) | 39.0 | ~30 | 1.1 |
| p-Nitrophenyl decanoate (B1226879) (C10) | Not Reported | ~15 | Not Reported |
| p-Nitrophenyl dodecanoate (B1226587) (C12) | Not Reported | <10 | 0.78 |
| p-Nitrophenyl myristate (C14) | Not Reported | <10 | Not Reported |
| p-Nitrophenyl palmitate (C16) | Not Reported | <10 | 0.18 |
Data for Bacillus licheniformis esterase was calculated from specific activity values provided in the source.[5] Data for Salimicrobium sp. LY19 esterase is estimated from graphical representation in the source.[10]
Experimental Protocols
Protocol 1: Colorimetric Esterase Assay using p-Nitrophenyl Butyrate
This protocol is a standard method for determining esterase activity.[11]
Materials:
-
Esterase enzyme solution of unknown activity
-
50 mM Potassium Phosphate (B84403) Buffer, pH 7.5
-
100 mM p-Nitrophenyl butyrate (pNPB) stock solution in DMSO or isopropanol
-
Spectrophotometer capable of reading at 405 nm
Procedure:
-
Prepare a reaction mixture by adding 2.87 mL of 50 mM potassium phosphate buffer and 0.03 mL of 100 mM pNPB solution to a cuvette.
-
Incubate the mixture at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 0.10 mL of the enzyme solution to the cuvette.
-
Immediately mix by inversion and start monitoring the increase in absorbance at 405 nm for 5 minutes.
-
Record the rate of change in absorbance per minute (ΔA405/min) from the linear portion of the curve.
-
A blank reaction containing buffer instead of the enzyme solution should be run to account for any spontaneous hydrolysis of the substrate.
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol.
Protocol 2: Proposed Assay for Esterase Activity using this compound
This protocol is a hypothetical adaptation for this compound based on the detection of p-cresol.
Materials:
-
Esterase enzyme solution
-
Buffer solution (pH to be optimized for the specific esterase)
-
This compound stock solution in a suitable organic solvent (e.g., ethanol (B145695) or DMSO)
-
Reagents for p-cresol derivatization (if using a colorimetric method) or an HPLC system with a fluorescence detector.
Procedure:
-
Prepare a reaction mixture containing buffer, this compound solution, and the esterase enzyme. Due to the low water solubility of this compound, emulsification or the use of a co-solvent may be necessary.
-
Incubate the reaction at the optimal temperature for the enzyme for a defined period.
-
Stop the reaction (e.g., by adding a solvent or by heat inactivation).
-
Quantify the released p-cresol using one of the following methods:
-
Colorimetric Detection: This would likely involve a post-reaction derivatization step to produce a colored compound, as p-cresol itself does not have a strong absorbance in the visible range.[12][13]
-
HPLC with Fluorescence Detection: Separate the reaction mixture using reverse-phase HPLC and detect p-cresol using a fluorescence detector set to an excitation wavelength of ~284 nm and an emission wavelength of ~310 nm.[7]
-
-
Create a standard curve with known concentrations of p-cresol to quantify the amount produced in the enzymatic reaction.
Visualization of Workflows
Caption: Comparative workflows for esterase assays.
Logical Relationship of Substrate Hydrolysis and Detection
Caption: Substrate hydrolysis and product detection pathways.
Conclusion
While this compound can theoretically be used to assess esterase activity, its practical application is hampered by the challenges associated with the detection of its hydrolysis product, p-cresol, and its poor water solubility. In contrast, the use of a series of p-nitrophenyl esters offers a simple, robust, and widely accepted method for determining the substrate specificity of esterases. The direct colorimetric detection of the released p-nitrophenol makes the pNP-ester-based assays highly suitable for routine laboratory use and high-throughput screening applications. For these reasons, p-nitrophenyl esters remain the substrates of choice for the majority of researchers evaluating esterase substrate specificity.
References
- 1. Esterase - Wikipedia [en.wikipedia.org]
- 2. N-OCTANOIC ACID P-TOLYL ESTER | 59558-23-5 [chemicalbook.com]
- 3. N-OCTANOIC ACID P-TOLYL ESTER | 59558-23-5 [amp.chemicalbook.com]
- 4. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to the Kinetic Performance of Various Lipases on p-Nitrophenyl Esters
For researchers, scientists, and professionals in drug development, the selection of an appropriate lipase (B570770) is critical for applications ranging from biocatalysis to drug metabolism studies. The kinetic parameters of a lipase, which describe its catalytic efficiency and affinity for a substrate, are key determinants in this selection process. This guide provides a comparative analysis of the kinetic performance of several common lipases on p-nitrophenyl esters, which serve as valuable model substrates analogous to p-Tolyl octanoate (B1194180) for spectrophotometric assays.
Executive Summary
This guide presents a summary of key kinetic parameters, namely the Michaelis constant (Km) and maximum reaction velocity (Vmax), for lipases from various microbial sources, including Thermomyces lanuginosus, Candida rugosa, and Pseudomonas cepacia. The data reveals that lipase activity is significantly influenced by the acyl chain length of the p-nitrophenyl ester substrate. Notably, many lipases exhibit a preference for medium-chain fatty acid esters. Detailed experimental protocols for determining these kinetic parameters are also provided to facilitate the replication and validation of these findings in your own laboratory setting.
Comparative Kinetic Data
The following table summarizes the kinetic parameters of different lipases for the hydrolysis of various p-nitrophenyl esters. This data allows for a direct comparison of their catalytic efficiencies and substrate preferences.
| Lipase Source | Substrate | Km (mM) | Vmax (U/mg protein) | Catalytic Efficiency (Vmax/Km) |
| Thermomyces lanuginosus (Wild Type) | p-Nitrophenyl acetate (B1210297) (C2) | - | 0.42[1][2] | - |
| p-Nitrophenyl butyrate (B1204436) (C4) | - | 0.95[1][2] | - | |
| p-Nitrophenyl octanoate (C8) | - | 1.1[1][2] | - | |
| p-Nitrophenyl dodecanoate (B1226587) (C12) | - | 0.78[1][2] | - | |
| p-Nitrophenyl palmitate (C16) | - | 0.18[1][2] | - | |
| Candida rugosa (Soluble) | p-Nitrophenyl butyrate (C4) | 0.206[3] | - | - |
| p-Nitrophenyl laurate (C12) | 0.193[3] | - | - | |
| p-Nitrophenyl palmitate (C16) | 0.110[3] | - | - | |
| Candida rugosa (Immobilized) | p-Nitrophenyl butyrate (C4) | 0.119[3] | - | - |
| p-Nitrophenyl laurate (C12) | 0.235[3] | - | - | |
| p-Nitrophenyl palmitate (C16) | 0.124[3] | - | - | |
| Pseudomonas cepacia (Immobilized) | p-Nitrophenyl palmitate | 7.08 | 10.21 mM/min/g | 1.44 |
Note: '-' indicates that the data was not available in the cited sources. The units for Vmax may vary between studies and are presented as reported.
Experimental Protocols
The determination of lipase kinetic parameters typically involves a spectrophotometric assay using a chromogenic substrate like p-nitrophenyl octanoate. The hydrolysis of the ester by the lipase releases p-nitrophenol, which can be quantified by measuring the absorbance at a specific wavelength.
General Lipase Activity Assay Protocol
This protocol is a generalized procedure based on common methodologies.[1][4][5]
1. Materials and Reagents:
-
Lipase enzyme of interest
-
p-Nitrophenyl octanoate (or other p-nitrophenyl ester)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Organic solvent for substrate stock solution (e.g., isopropanol (B130326) or acetonitrile)
-
Microplate reader or spectrophotometer
-
96-well microplate
2. Preparation of Solutions:
-
Substrate Stock Solution: Prepare a stock solution of p-nitrophenyl octanoate in an appropriate organic solvent (e.g., 20 mM in acetonitrile).[1]
-
Enzyme Solution: Prepare a stock solution of the lipase in the assay buffer. The concentration should be optimized to ensure a linear reaction rate over the measurement period.
-
Working Substrate Solutions: Prepare a series of dilutions of the substrate stock solution in the assay buffer to achieve a range of final concentrations for the kinetic analysis (e.g., 0.05, 0.25, 0.5, 1, 2, 4 mM).[1]
3. Assay Procedure:
-
Set up the 96-well microplate by adding a defined volume of each working substrate solution to the wells.
-
Include a blank control for each substrate concentration containing the assay buffer instead of the enzyme solution.
-
Pre-incubate the microplate at the desired reaction temperature (e.g., 25°C or 37°C) for a few minutes.[1][4]
-
Initiate the reaction by adding a small volume of the enzyme solution to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader.[1]
4. Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of p-nitrophenol release can be determined using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol at the specific pH of the assay.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation, often using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]).
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows and logical relationships in the kinetic analysis of lipases.
Caption: Experimental workflow for lipase kinetic analysis.
Caption: Michaelis-Menten enzyme kinetics model.
References
Safety Operating Guide
Proper Disposal of p-Tolyl Octanoate: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of chemical waste is a cornerstone of laboratory safety. For laboratory personnel, including researchers, scientists, and drug development professionals, adherence to proper disposal protocols for compounds like p-tolyl octanoate (B1194180) is critical to ensure a safe working environment and maintain regulatory compliance. Improper disposal can lead to significant safety hazards, environmental contamination, and legal liabilities.
This guide provides a comprehensive, procedural framework for the safe handling and disposal of p-tolyl octanoate, designed for immediate application in research and development settings.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to implement appropriate safety measures. This compound is an organic ester that should be handled with care.
-
Personal Protective Equipment (PPE): Always wear suitable PPE, including chemical-resistant nitrile gloves, safety goggles or a face shield, and a laboratory coat.
-
Ventilation: Handle this compound in a well-ventilated area. For procedures with a potential for generating aerosols or vapors, a chemical fume hood is recommended.
-
Avoid Incompatibles: Keep this compound waste segregated from incompatible materials such as strong acids, bases, and potent oxidizing agents to prevent hazardous chemical reactions.
Key Data for this compound
The following table summarizes essential data for this compound, which is crucial for its safe handling and disposal.
| Parameter | Value / Classification | Source |
| CAS Number | 59558-23-5 | [1][2][3] |
| Molecular Formula | C₁₅H₂₂O₂ | [1][3] |
| Molecular Weight | 234.33 g/mol | [1][3] |
| Physical State | Colorless oily liquid | [1][4] |
| Solubility | Almost insoluble in water; soluble in alcohol and oils | [1][4] |
| Flash Point | > 93 °C (> 200 °F) | [3] |
| Boiling Point | ~314.44 °C (EPI Suite prediction) | [3] |
| Disposal Consideration | Should be disposed of as hazardous organic waste | [5][6][7][8] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the proper disposal of this compound waste generated in a laboratory setting.
1. Waste Segregation and Collection
-
Designate a Waste Stream: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads, gloves) in a dedicated, properly labeled waste container.[9] This container should be made of a chemically resistant material (e.g., high-density polyethylene, glass) and have a secure, leak-proof lid.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: Non-Halogenated Organic Waste" and should also list "this compound" as a primary constituent. Include the appropriate hazard pictograms if required by your institution.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially halogenated solvents, strong acids or bases, or aqueous waste.[9][10] Mixing different waste types can create dangerous reactions, complicate the disposal process, and increase disposal costs.[9] Small amounts of residual organic compounds (greater than 1 milliliter) should be collected in the liquid organic waste stream and not disposed of down the drain.[11]
2. Storage of Chemical Waste
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition or heat.[12]
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary containment bin to mitigate any potential leaks or spills.
3. Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS): Hazardous chemical waste must not be disposed of in the regular trash or poured down the sanitary sewer.[5][8][9] When the waste container is nearly full or when you have finished generating this specific waste stream, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[9]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste collection requests, which may involve submitting an online form or a physical document.[9]
4. Contingency Planning: Spills and Empty Containers
-
Spill Management:
-
Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to soak up the liquid.[5][9]
-
Collect Waste: Carefully collect the absorbed material and contaminated debris, placing it into a new, sealable container.[9][13]
-
Label and Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and manage it for disposal along with your other chemical waste.[9]
-
-
Empty Container Disposal:
-
Triple Rinse: To be considered non-hazardous, the container must be triple-rinsed with a suitable solvent (such as ethanol (B145695) or acetone) that can effectively remove the chemical residue.[9]
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected and added to your non-halogenated organic waste stream.[9]
-
Final Disposal: Once triple-rinsed and air-dried, the container may be disposed of in the regular trash or recycled, depending on your institution's specific policies. Deface the original label before disposal.[9]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. N-OCTANOIC ACID P-TOLYL ESTER | 59558-23-5 [chemicalbook.com]
- 2. para-Tolyl octanoate [webbook.nist.gov]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. N-OCTANOIC ACID P-TOLYL ESTER | 59558-23-5 [amp.chemicalbook.com]
- 5. chemtalk.com.au [chemtalk.com.au]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling p-Tolyl octanoate
This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling p-Tolyl octanoate (B1194180). The following procedural guidance is designed to ensure safe operational use and disposal in a laboratory setting.
Hazard Identification and Physicochemical Data
While p-Tolyl octanoate is utilized as a flavor and fragrance ingredient and is considered to have low toxicity at current use levels, it is imperative to handle it with care as with any laboratory chemical.[1][2][3] A full substance-specific Safety Data Sheet (SDS) should always be consulted prior to use. Based on data for similar chemical structures, potential hazards may include skin and eye irritation.[4]
Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 59558-23-5 | [2][5] |
| Molecular Formula | C₁₅H₂₂O₂ | [2][5] |
| Molecular Weight | 234.33 g/mol | [2] |
| Appearance | Colorless oily liquid | [6][7] |
| Solubility | Almost insoluble in water; soluble in alcohol and oils. |[6][7] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety during the handling of this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Weighing | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Laboratory coat | Not generally required if handled in a well-ventilated area. |
| Transferring or Splash Risk | Chemical safety goggles or face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene)[8][9] | Chemical-resistant apron over a laboratory coat | Use in a certified chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., Polyvinyl alcohol (PVA), Viton)[8] | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges, if spill is large or in a poorly ventilated area. |
Operational and Disposal Plans
Adherence to standardized procedures is critical for minimizing risks. The following step-by-step guidance covers the lifecycle of this compound in the laboratory, from initial handling to final disposal.
A. Safe Handling Protocol
-
Preparation: Before handling, ensure that an appropriate spill kit is readily available. Always read the substance-specific Safety Data Sheet (SDS).
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[10]
-
Donning PPE: Wear the appropriate PPE as specified in the table above.
-
Handling: Avoid direct contact with skin, eyes, and clothing.[10] Prevent the formation of aerosols.
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][11]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[4][6]
B. First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[4][10]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[4][11] If skin irritation occurs, seek medical advice.
-
Inhalation: Move the exposed person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[4][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek medical attention if the person feels unwell.[10][11]
C. Spill Response Plan
Prompt and correct action is necessary to control and clean up any spills.
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate non-essential personnel from the spill area.
-
Assess & Secure: Determine the extent of the spill. If the spill is large, flammable, or involves personnel contamination, call for emergency response. Control all ignition sources.[11]
-
Don PPE: Wear the appropriate PPE for spill cleanup, including respiratory protection if necessary.
-
Containment: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads.
-
Cleanup: Carefully absorb the spilled material, working from the outside in to prevent spreading. Do not use combustible materials like paper towels.
-
Collection: Place all contaminated absorbent materials and any contaminated PPE into a sealable, properly labeled container for hazardous waste.[4][11]
-
Decontamination: Clean the spill area with a mild detergent and water.
-
Ventilation: Ventilate the area until the atmosphere is clear.
D. Disposal Plan
-
Waste Collection: All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the chemical waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[4][11] Do not pour down the drain.
Disclaimer: This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, a formal risk assessment and the manufacturer's Safety Data Sheet (SDS). Always prioritize safety and adhere to your institution's specific chemical hygiene plan.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. p-Cresyl octanoate | C15H22O2 | CID 43046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 59558-23-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. para-Tolyl octanoate [webbook.nist.gov]
- 6. N-OCTANOIC ACID P-TOLYL ESTER | 59558-23-5 [amp.chemicalbook.com]
- 7. N-OCTANOIC ACID P-TOLYL ESTER | 59558-23-5 [chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Chemical-Resistant Gloves | Memco Safety Supply - Page 3 [memcosafety.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
